2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIHZVIPXGAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619855 | |
| Record name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280773-17-3 | |
| Record name | 2-Amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280773-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-amino-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-N-(5-CHLORO-2-PYRIDINYL)-5-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4L396SZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide CAS 280773-17-3 properties
An In-Depth Technical Guide to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS 280773-17-3): A Key Intermediate in Anticoagulant Synthesis
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate identified by CAS number 280773-17-3. This molecule is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its integral role as a precursor in the synthesis of direct Factor Xa inhibitors, a modern class of anticoagulant drugs.[1][2] This document delves into the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, its strategic importance in drug discovery, and essential safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 280773-17-3[3][4][5] |
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide[1][5] |
| Synonyms | 2-Amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide, N-(5-chloropyridin-2-yl)-5-methoxy-2-aminobenzamide[4][6] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂[1][5] |
| Molecular Weight | 277.71 g/mol [1][5] |
| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | [4] |
| Boiling Point | 396.9 °C at 760 mmHg | [4][7] |
| Flash Point | 193.8 °C | [4][7] |
| Density | 1.4 g/cm³ | [7] |
| Refractive Index | 1.671 | [4][7] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. |[7] |
Strategic Role in Anticoagulant Drug Discovery
The primary pharmaceutical value of this compound lies in its function as a key building block for Factor Xa (FXa) inhibitors.[1][2] FXa is a serine protease that plays a critical role at the convergence point of the intrinsic and extrinsic pathways of the coagulation cascade, making it a prime target for anticoagulant therapy.[1][2]
Inhibiting FXa offers a targeted approach to preventing thrombosis, which is essential for treating conditions like venous thromboembolism and reducing stroke risk in patients with atrial fibrillation.[1][2] The structure of this benzamide, featuring a chloropyridine moiety and a methoxy-substituted aminobenzamide core, provides an excellent scaffold for designing potent and selective FXa inhibitors.[2] Notably, it is a direct precursor to the synthesis of Betrixaban, a highly potent and orally bioavailable FXa inhibitor.[1][8]
Synthesis and Purification Workflow
The synthesis of this compound is a well-established two-step process involving an initial amide bond formation followed by a selective reduction of a nitro group.[1][2] Precision in these steps is critical to ensure high purity and prevent the formation of side products, such as dechlorinated impurities.[2]
Protocol 3.1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate)
This initial step constructs the core benzamide structure through an amide coupling reaction.
-
Rationale: The carboxylic acid of 5-methoxy-2-nitrobenzoic acid is activated to facilitate nucleophilic attack by the amino group of 5-chloropyridin-2-amine. Phosphorous oxychloride (POCl₃) is an effective activating agent for this transformation. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1]
-
Methodology:
-
To a suitable reaction vessel, add 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine.[1]
-
Add acetonitrile as the solvent and stir the mixture to form a suspension.[1]
-
Slowly add pyridine to the mixture, followed by the dropwise addition of phosphorous oxychloride, while maintaining the temperature between 25–30°C.[1]
-
Monitor the reaction to completion (e.g., by TLC or HPLC).
-
Upon completion, cool the reaction mixture and carefully quench it by adding water.
-
The solid product will precipitate. Filter the solid, wash it thoroughly with water, and dry it under a vacuum to yield N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. A typical yield for this step is approximately 72%.[1]
-
Protocol 3.2: Reduction to this compound (Final Product)
This final step involves the selective reduction of the nitro group to an amine.
-
Rationale: The choice of reducing agent is critical. While various methods exist, reduction using iron powder in acetic acid is often preferred.[1][2] This method is highly selective for the nitro group and operates under mild conditions, which crucially minimizes the risk of partial dechlorination of the electron-deficient pyridine ring—a common side reaction with more aggressive reducing agents that leads to difficult-to-remove impurities.[2] An alternative method involves using hydrazine hydrate with a ferric chloride catalyst.[3]
-
Methodology (Iron/Acetic Acid):
-
Suspend the intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, in glacial acetic acid.[1]
-
Add iron powder to the suspension and heat the mixture to 50–55°C.[1]
-
Stir the reaction at this temperature until the reduction is complete (monitoring by HPLC is recommended, with a target of <0.3% starting material remaining).[3]
-
After completion, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.[1][3]
-
Neutralize the acetic acid by carefully washing the organic phase with an aqueous sodium carbonate or bicarbonate solution, followed by a wash with saturated brine.[1][3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the final product as a light yellow solid.[3] This process typically yields a product with purity greater than 98% and a yield of around 93%.[3]
-
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available safety data.
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS08 (Health Hazard)[3] |
| Signal Word | Warning [3][4][5] |
| Hazard Statements | H371 : May cause damage to organs.[3][5] |
| Precautionary Statements | P260, P264, P270, P309+P311, P405, P501[3][5] |
-
Safe Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10]
-
-
Storage:
Conclusion
This compound (CAS 280773-17-3) is more than a chemical compound; it is a critical enabler in the development of advanced anticoagulant therapies. Its well-defined synthesis and specific structural features make it an indispensable intermediate for producing highly effective Factor Xa inhibitors. For researchers and professionals in drug discovery, a thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in creating next-generation cardiovascular medicines.
References
- This compound. Benchchem.
- This compound | 280773-17-3. ChemicalBook.
- This compound CAS 280773-17-3. Home Sunshine Pharma.
- Safety D
- This compound.
- 280773-17-3|this compound. BLDpharm.
- GHS 11 (Rev.11) SDS Word. XiXisys.
- 280773-17-3 | this compound. A134499.
- Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor.
- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide. MedChemExpress.
- Advancing Cardiovascular Health: The Synthesis and Significance of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Process For The Preparation of N-(5-chloropyridin-2-yl)-2...and. Technical Disclosure Commons.
- This compound. India Fine Chemicals.
- This compound. Echemi.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 280773-17-3 [chemicalbook.com]
- 4. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-India Fine Chemicals [indiafinechemicals.com]
- 7. echemi.com [echemi.com]
- 8. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 280773-17-3 Name: [xixisys.com]
- 10. keyorganics.net [keyorganics.net]
- 11. 280773-17-3|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a key intermediate in the development of modern anticoagulant therapies. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its significant role in the synthesis of Factor Xa inhibitors.
Chemical Identity and Structure
The compound, identified by the CAS Registry Number 280773-17-3, is systematically named 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide according to IUPAC nomenclature.[1][2] Alternative systematic names include this compound and benzamide, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxy-.[1]
The molecular structure consists of a central benzamide core with three key substitutions: an amino group at the 2-position, a methoxy group at the 5-position, and an N-substituted 5-chloropyridin-2-yl group.
Molecular Formula: C₁₃H₁₂ClN₃O₂[1][2]
Molecular Weight: 277.71 g/mol [1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][2][3] |
| Molecular Weight | 277.71 g/mol | [1] |
| Appearance | White or off-white powder or crystalline powder | [3] |
| Boiling Point | 396.9°C at 760 mmHg | [3][4] |
| Melting Point | 152°C - 156°C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| CAS Number | 280773-17-3 | [1][2][5] |
Synthesis Protocol
The synthesis of this compound is a multi-step process. A common and effective route involves the initial formation of an amide bond followed by the reduction of a nitro group.[6] This method is favored as it prevents undesirable side reactions such as dechlorination.[1]
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
This initial step involves the coupling of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine.
-
Reactants: 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine.[1]
-
Solvent: Acetonitrile.[1]
-
Reagents: Pyridine (as a base) and phosphorous oxychloride (to facilitate amide bond formation).[1]
-
Procedure:
-
The acid and amine are mixed and stirred in acetonitrile at 25–30°C.
-
Pyridine is added, followed by the addition of phosphorous oxychloride.
-
The reaction mixture is then cooled and quenched with water.
-
The resulting solid product is filtered and dried.[1]
-
Step 2: Reduction to this compound
The second step is the selective reduction of the nitro group to an amine.
-
Starting Material: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.[1]
-
Reducing Agent: Iron powder in acetic acid is a preferred method to avoid dechlorination.[1][6] An alternative method utilizes ferric chloride and hydrazine hydrate in methanol.[5]
-
Procedure (using Iron/Acetic Acid):
-
The nitro compound is mixed with iron powder in acetic acid.
-
The mixture is heated to 50–55°C and stirred for approximately 2 hours.
-
Post-reaction, the mixture is worked up using ethyl acetate and water.
-
The solution is filtered, and the organic layer is washed, dried, and concentrated to yield the final product.[1]
-
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Precursor to Factor Xa Inhibitors
The primary significance of this compound lies in its role as a crucial intermediate for the synthesis of Factor Xa inhibitors.[1][6] Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thromboembolic diseases.[1]
This compound serves as a foundational scaffold for building more complex molecules that can selectively and potently bind to the active site of Factor Xa. A notable example is its use in the synthesis of Betrixaban. Betrixaban is a direct oral anticoagulant that incorporates the core structure of this compound, with a 4-(N,N-dimethylcarbamimidoyl)benzamido group replacing the amino group at the 2-position.[1] This modification significantly enhances the binding affinity to Factor Xa and improves oral bioavailability.[1]
The relationship between this intermediate and the final active pharmaceutical ingredient (API) is depicted in the following diagram.
Caption: Role as an intermediate in the development of Factor Xa inhibitors.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause damage to organs through prolonged or repeated exposure.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical. For detailed safety information, it is recommended to consult the substance's Safety Data Sheet (SDS).
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined synthesis and its role as a key building block for potent Factor Xa inhibitors like Betrixaban underscore its importance in the ongoing efforts to develop effective and safe oral anticoagulants. A thorough understanding of its chemical properties and synthesis is crucial for researchers and scientists working in this therapeutic area.
References
- This compound - Benchchem.
- This compound | 280773-17-3 - ChemicalBook.
- This compound - PubChem - NIH.
- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Synonyms) - MedChemExpress.
- Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed.
- This compound - Echemi.
- This compound CAS 280773-17-3 - Home Sunshine Pharma.
- Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 280773-17-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Biological Activity of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS No: 280773-17-3). While primarily recognized as a crucial intermediate in the synthesis of the direct Factor Xa inhibitor, Betrixaban, this document delves into its intrinsic biological activities and its potential as a scaffold for novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering detailed protocols, mechanistic insights, and a framework for future investigations. We will explore its established role in anticoagulation and touch upon emerging, albeit less defined, areas of research such as its potential in oncology.
Introduction: A Molecule of Strategic Importance
This compound is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its molecular architecture, featuring a substituted benzamide core linked to a chloropyridine moiety, provides a versatile platform for the development of targeted therapies.[1] The primary driver for its prominence is its role as a key building block for Betrixaban, a potent and selective oral Factor Xa inhibitor.[3] Understanding the biological activity of this precursor is fundamental to appreciating the structure-activity relationships that govern the efficacy of its derivatives and to potentially unlock new therapeutic applications for this chemical scaffold. This guide will provide a detailed exploration of its known biological context, focusing on its interaction with the coagulation cascade, and will also present the available, though limited, data on its other potential biological effects.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of a compound is the foundation of all further biological and medicinal chemistry studies. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 280773-17-3 | [1][4][5] |
| Molecular Formula | C13H12ClN3O2 | [1][4][5] |
| Molecular Weight | 277.71 g/mol | [1][5] |
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [1][4] |
| Synonyms | This compound, Benzamide, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxy- | [1][4] |
| Appearance | White or off-white powder or crystalline powder | [6] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [6] |
| XLogP3 | 2.5 | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic route involves the amidation of a benzoic acid derivative followed by the reduction of a nitro group.
Synthetic Pathway Overview
The general synthetic scheme involves two primary steps:
-
Amide Bond Formation: Coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine to form the intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.
-
Nitro Group Reduction: Selective reduction of the nitro group to an amine to yield the final product.
Detailed Experimental Protocol
-
Reactants and Reagents:
-
5-methoxy-2-nitrobenzoic acid
-
2-amino-5-chloropyridine
-
Phosphorous oxychloride (POCl3)
-
Pyridine
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a stirred solution of 5-methoxy-2-nitrobenzoic acid in acetonitrile, add 2-amino-5-chloropyridine at room temperature.
-
Cool the mixture in an ice bath and slowly add pyridine.
-
Continue stirring and add phosphorous oxychloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.
-
-
Reactants and Reagents:
-
N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
-
Iron powder
-
Acetic acid (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide in acetic acid.
-
Add iron powder portion-wise while stirring.
-
Heat the reaction mixture to 50-55°C and maintain for 2-3 hours. The choice of iron in acetic acid is crucial as it selectively reduces the nitro group without causing dechlorination of the pyridine ring, a common side reaction with catalytic hydrogenation methods.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Primary Biological Activity: Inhibition of Factor Xa
The most well-documented biological activity of this compound and its derivatives is the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1]
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of this cascade. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, the primary component of the blood clot.
Mechanism of Action and Structure-Activity Relationship (SAR)
The amino group at the 2-position of the benzamide ring is a critical anchor point. In the development of Betrixaban, this amino group is acylated with a 4-(N,N-dimethylcarbamimidoyl)benzoyl group. This modification significantly enhances the binding affinity for the S4 pocket of Factor Xa, a deep, hydrophobic pocket that accommodates the P4 ligand of the substrate. The N,N-dimethylcarbamimidoyl group provides a basic center that can form a salt bridge with Asp189 in the S1 pocket of Factor Xa, a key interaction for many direct Factor Xa inhibitors.
The 5-chloropyridin-2-yl moiety is believed to occupy the S1 pocket of Factor Xa. The chlorine atom can form favorable interactions within this pocket. The methoxy group at the 5-position of the benzamide ring likely contributes to the overall electronic properties and conformation of the molecule, influencing its binding affinity.
Systematic SAR studies on this scaffold have demonstrated that modifications to all three aromatic rings can significantly impact Factor Xa inhibitory activity and pharmacokinetic properties.[3]
In Vitro Assay for Factor Xa Inhibition
A standard method to determine the inhibitory potential of compounds against Factor Xa is a chromogenic assay. The following is a generalized protocol that can be adapted for this purpose.
-
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.0) containing NaCl and CaCl2
-
96-well microplate
-
Microplate reader
-
Test compound (this compound) dissolved in DMSO and serially diluted.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of human Factor Xa to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (a known Factor Xa inhibitor like Rivaroxaban) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic Factor Xa substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Potential for Other Biological Activities: An Emerging Picture
While the primary focus of research on this compound has been its role in anticoagulation, the benzamide scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.
Anticancer Research
Some sources suggest a potential role for this compound or its derivatives in anticancer research.[1] While direct evidence for the anticancer activity of this compound is lacking, recent studies have explored the potential of other 2-amino-N-methoxybenzamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[7] These studies have shown that pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety can exhibit potent EGFR inhibitory activity.[7]
It is important to note that these studies did not specifically investigate this compound. However, they provide a rationale for future investigations into its potential as an EGFR kinase inhibitor or as a scaffold for the development of new anticancer agents. Further research, including in vitro kinase assays and cell-based proliferation assays against various cancer cell lines, would be necessary to validate this hypothesis.
Pharmacokinetics and Metabolism: An Extrapolated View
There is no publicly available pharmacokinetic or ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound. However, by examining the data for its well-studied derivative, Betrixaban, we can infer potential metabolic pathways and pharmacokinetic properties.
Betrixaban exhibits low renal clearance and is not a substrate for major CYP enzymes.[8] It is predominantly excreted unchanged in the bile.[8] Given that this compound is a precursor to Betrixaban, it is plausible that it shares some of these characteristics. However, the free amino group in the parent compound provides a potential site for metabolism, such as N-acetylation or glucuronidation, which could lead to a different pharmacokinetic profile compared to Betrixaban, where this group is acylated. Direct experimental investigation is required to determine the precise pharmacokinetic and metabolic fate of this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest, primarily due to its established role as a key intermediate in the synthesis of the oral Factor Xa inhibitor, Betrixaban. Its synthesis is well-characterized, and its fundamental interaction with Factor Xa is understood through the extensive research on its derivatives.
However, this technical guide also highlights several areas where further research is warranted. The lack of direct quantitative data on its Factor Xa inhibitory activity, as well as the absence of pharmacokinetic and in vivo data, represent significant knowledge gaps. Furthermore, the tantalizing but unconfirmed potential for anticancer activity, based on the broader class of 2-amino-N-methoxybenzamides, presents an exciting avenue for future exploration.
For researchers in drug discovery, this compound represents a valuable scaffold. A thorough characterization of its biological activities and ADME properties could unlock its potential beyond its current role as a synthetic intermediate and pave the way for the development of novel therapeutics for a range of diseases.
References
-
Zhang, P., Huang, W., Wang, L., Bao, L., Jia, Z. J., Bauer, S. M., Goldman, E. A., Probst, G. D., Song, Y., Su, T., Fan, J., Wu, Y., Li, W., Woolfrey, J., Sinha, U., Wong, P. W., Edwards, S. T., Arfsten, A. E., Clizbe, L. A., Kanter, J., … Zhu, B. Y. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2179–2185. [Link]
-
Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. (2016). Molecules, 21(5), 644. [Link]
-
Betrixaban: A Novel Oral Anticoagulant With a New Niche. (2018). American journal of therapeutics, 25(2), e253–e259. [Link]
-
This compound - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
-
High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. (2007). Journal of medicinal chemistry, 50(16), 3827–3835. [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European journal of medicinal chemistry, 139, 674–697. [Link]
-
Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2022). Research on Chemical Intermediates, 48(1), 273-290. [Link]
-
2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. (2011). Molecular cancer therapeutics, 10(10), 1969–1981. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2021). Cancers, 13(19), 4949. [Link]
-
Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2021). Medscape. Retrieved January 7, 2026, from [Link]
-
This compound - India Fine Chemicals. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound CAS 280773-17-3. (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sandoopharma.com [sandoopharma.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide and its Derivatives
Executive Summary
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry.[1] While direct biological activity data for this specific molecule is limited, its core structure serves as a critical pharmacophore and a key synthetic intermediate for a class of highly potent and selective therapeutic agents.[1][2] This guide elucidates the primary mechanism of action associated with this scaffold—inhibition of Coagulation Factor Xa—by examining its role in the development of the oral anticoagulant, Betrixaban.[1][2] Furthermore, we will explore potential alternative mechanisms of action, such as Hedgehog signaling pathway modulation, based on the broader activity of the 2-methoxybenzamide chemical class.[3] This document provides researchers and drug development professionals with a comprehensive overview of the compound's mechanistic landscape, supported by detailed experimental protocols and structural insights.
Compound Profile and Chemical Significance
This compound is the foundational scaffold upon which more complex and potent inhibitors are built. Its chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [4] |
| CAS Number | 280773-17-3 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][4] |
| Molecular Weight | 277.71 g/mol | [1][5] |
| SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl | [1] |
| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N | [1] |
The significance of this molecule lies in its use as a precursor in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Betrixaban.[1] The structural arrangement of the chloropyridine ring, the central benzamide linker, and the methoxy- and amino-substituted phenyl ring provides a versatile template for engaging with the active site of serine proteases.
Primary Mechanism of Action: Inhibition of Coagulation Factor Xa
The most well-documented therapeutic application stemming from the this compound scaffold is the potent and selective inhibition of Factor Xa, a critical node in the blood coagulation cascade.[1][2]
The Role of Factor Xa in the Coagulation Cascade
Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot. Direct inhibition of FXa is a highly effective anticoagulant strategy as it attenuates the amplification of the coagulation response.[1]
From Scaffold to Potent Inhibitor: The Betrixaban Case Study
This compound serves as the starting point for the synthesis of Betrixaban. The critical modification is the acylation of the 2-amino group to introduce a 4-(N,N-dimethylcarbamimidoyl)benzamido moiety.[1]
This transformation dramatically enhances the molecule's binding affinity for the Factor Xa active site. While the parent compound's inhibitory activity is not extensively reported, Betrixaban is a subnanomolar inhibitor.[1] This demonstrates the scaffold's capacity to be optimized into a highly potent drug candidate.
| Compound | Modification at 2-position | Target | IC₅₀ (nM) |
| Betrixaban | 4-(N,N-dimethylcarbamimidoyl)benzamido | FXa | 0.12 |
Data sourced from Benchchem.[1]
Causality of Enhanced Potency: The addition of the positively charged dimethylcarbamimidoyl group is designed to interact with the negatively charged S1 pocket of the Factor Xa active site, which typically accommodates the side chain of arginine residues in its natural substrates. The extended benzamido structure allows for further interactions within the S4 pocket, creating a highly specific and strong binding interaction that is responsible for the subnanomolar potency.[2]
Experimental Protocol: In Vitro Factor Xa Enzymatic Assay
To quantify the inhibitory potential of compounds based on this scaffold, a chromogenic enzymatic assay is standard. This protocol provides a self-validating system by including appropriate controls.
Objective: To determine the IC₅₀ value of a test compound against human Factor Xa.
Materials:
-
Human Factor Xa (purified enzyme)
-
Chromogenic FXa substrate (e.g., Spectrozyme FXa)
-
Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Workflow:
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution series of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the low nanomolar range.
-
Reaction Setup:
-
To appropriate wells of a 96-well plate, add 2 µL of the diluted test compound or DMSO (for 100% activity control).
-
Add 50 µL of assay buffer (TBS) to all wells.
-
Add 25 µL of human Factor Xa (at a final concentration of ~0.5 nM) to all wells except the "no enzyme" blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the chromogenic substrate (at a final concentration of ~200 µM) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over 10-15 minutes (kinetic read). The rate of color change is proportional to FXa activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Potential Alternative Mechanisms: Hedgehog Pathway Modulation
The 2-methoxybenzamide scaffold is not exclusive to coagulation factors. Research has shown that derivatives of this class can act as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[3]
Aberrant Hh signaling is implicated in several cancers.[3] The pathway is driven by the transmembrane protein Smoothened (Smo). A study on novel 2-methoxybenzamide derivatives demonstrated potent Hh pathway inhibition by targeting Smo, with some compounds showing nanomolar IC₅₀ values in Gli-luciferase reporter assays.[3]
While this compound itself has not been tested as a Smo inhibitor, its core structure suggests that it could be a starting point for developing novel anti-cancer agents targeting this pathway.
Off-Target Activity and Selectivity Profiling
For any therapeutic agent, particularly an enzyme inhibitor, selectivity is paramount. For FXa inhibitors, it is crucial to demonstrate low activity against other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa) and other unrelated proteases.
Furthermore, assessing cardiovascular risk is a critical step in drug development. One of the most important off-target activities to screen for is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as blockage can lead to fatal cardiac arrhythmias. Systematic studies on Betrixaban and related compounds included hERG binding assays to ensure a sufficient safety margin.[2][7]
Experimental Protocol: hERG Channel Radioligand Binding Assay
Objective: To determine a compound's affinity for the hERG channel, typically expressed as a Kᵢ or IC₅₀ value.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the hERG channel.
-
[³H]-Astemizole or a similar high-affinity radioligand for the hERG channel.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound in DMSO.
-
Astemizole or another known hERG blocker as a positive control.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the hERG-expressing cell membranes, the [³H]-radioligand at a fixed concentration (near its Kᴅ), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known hERG blocker (e.g., 10 µM Astemizole).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, determine the percentage of specific binding displaced.
-
Plot the percentage of displacement against the compound concentration to determine the IC₅₀.
-
Conclusion and Future Directions
This compound is a valuable molecular scaffold whose primary, well-established mechanism of action is realized through its potent derivatives, which act as direct inhibitors of coagulation Factor Xa.[1][2] The development of Betrixaban from this core structure highlights its potential for creating highly selective and orally bioavailable drugs.[2]
Future research could proceed in several directions:
-
Scaffold Optimization for FXa: Further exploration of substitutions on the phenyl ring or chloropyridine moiety could yield inhibitors with different pharmacokinetic or pharmacodynamic profiles.
-
Hedgehog Pathway Exploration: Systematically synthesizing and testing derivatives of the core scaffold for Smoothened inhibition could open new avenues in oncology.[3]
-
Broad Kinase Screening: Given the benzamide structure, screening against a broad panel of protein kinases could uncover entirely new and unexpected therapeutic targets.
This guide provides a foundational understanding of the mechanistic possibilities of this compound, grounding its potential in the proven success of its derivatives and the broader activities of its chemical class.
References
-
Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-85. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21906241, this compound. Retrieved from [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Wang, C., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(38), 21945-21953. Retrieved from [Link]
-
India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3. Retrieved from [Link]
-
ResearchGate. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-me thoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor | Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sandoopharma.com [sandoopharma.com]
- 6. This compound-India Fine Chemicals [indiafinechemicals.com]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide in the Advancement of Anticoagulant Therapeutics: A Technical Guide
This technical guide provides an in-depth analysis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a pivotal molecule in modern anticoagulant research. Primarily recognized as a key intermediate in the synthesis of the direct Factor Xa inhibitor, betrixaban, this compound's structural features and synthetic accessibility have made it a cornerstone in the development of next-generation antithrombotic agents. This document will explore the synthesis, mechanism of action, and the broader context of its application for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Anticoagulation and the Rise of Direct Oral Anticoagulants (DOACs)
Thrombotic disorders, including venous thromboembolism (VTE) and stroke, are leading causes of morbidity and mortality worldwide.[1] For decades, the mainstay of oral anticoagulant therapy was vitamin K antagonists, such as warfarin. However, their use is complicated by a narrow therapeutic window, numerous food and drug interactions, and the need for frequent monitoring. This has driven the development of Direct Oral Anticoagulants (DOACs), which offer a more predictable pharmacokinetic and pharmacodynamic profile.
A key target for these novel anticoagulants is Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[2] this compound has emerged as a compound of significant interest due to its integral role as a building block for potent and selective FXa inhibitors.[2]
Chemical Identity and Properties
This compound is a multifaceted organic molecule with the following key identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 280773-17-3 |
| Molecular Formula | C13H12ClN3O2 |
| Molecular Weight | 277.71 g/mol |
Its structure, characterized by a substituted benzamide core, is strategically designed for further chemical modification in the synthesis of more complex molecules.
Synthesis of this compound: A Critical Pathway in Drug Manufacturing
The synthesis of this compound is a multi-step process that has been optimized for efficiency and purity, crucial for its use in pharmaceutical manufacturing. The general synthetic route involves the amidation of a benzoic acid derivative with an aminopyridine, followed by the reduction of a nitro group.
Step 1: Amide Bond Formation
The initial step involves the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine to yield N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. Several methods have been developed to achieve this, with a focus on moving away from hazardous reagents like phosphorus oxychloride and pyridine.[3]
A more contemporary and industrially scalable approach utilizes coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid.[3]
Experimental Protocol: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide [3]
-
To a reaction vessel, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (1.2 eq.), and EDC (1.2 eq.).
-
Add tetrahydrofuran as the solvent and stir the mixture at 20°C for 1 hour to activate the carboxylic acid.
-
Add 2-amino-5-chloropyridine (1.0 eq.) to the reaction mixture and continue stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction solution to 5°C and add water to precipitate the product.
-
Stir the suspension for 7 hours to ensure complete crystallization.
-
Filter the solid product, wash sequentially with water and ethanol, and dry under vacuum at 40°C.
This method provides a high yield (approximately 96.2%) and purity (99.6% by HPLC) of the nitro intermediate.[3]
Step 2: Nitro Group Reduction
The second crucial step is the selective reduction of the nitro group to an amine, yielding the final product. This transformation must be performed with high chemoselectivity to avoid dechlorination of the pyridine ring, which would result in an undesirable impurity.[2] A commonly employed and effective method utilizes iron powder in the presence of acetic acid.[2][4]
Experimental Protocol: Synthesis of this compound [4]
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in acetic acid.
-
Stir the mixture for 10 minutes at 25-30°C.
-
Heat the reaction mixture to 50-55°C.
-
Gradually add iron powder (1.36 eq.) to the heated mixture.
-
Maintain the reaction at this temperature and monitor for completion.
-
Upon completion, cool the reaction mixture and process to isolate the final product.
This reduction method is favored for its selectivity and efficiency in producing high-purity this compound.
Diagram of the Synthetic Pathway
Caption: Final synthetic step to the active anticoagulant, betrixaban.
Mechanistic Insights: How the Structure Contributes to Factor Xa Inhibition
While this compound itself is not the active anticoagulant, its constituent parts are crucial for the high-affinity binding of betrixaban to the active site of Factor Xa. The structural features inherited from this intermediate play a defined role in the pharmacophore of the final drug.
-
5-Chloropyridin-2-yl Group: This moiety is designed to fit into the S1 pocket of the Factor Xa active site. The chlorine atom can form favorable interactions within this pocket, contributing to the potency and selectivity of the inhibitor.
-
Methoxybenzamide Backbone: This provides the structural scaffold that correctly orients the other functional groups for optimal interaction with the enzyme.
The subsequent addition of the 4-(N,N-dimethylcarbamimidoyl)benzamido group provides a positively charged amidine that interacts with the S4 pocket of Factor Xa, further anchoring the molecule in the active site.
Evaluating Anticoagulant Activity: Standard In Vitro and In Vivo Assays
To characterize the anticoagulant properties of a novel compound derived from this compound, a series of standardized assays are employed.
In Vitro Evaluation
a) Direct Enzyme Inhibition Assays:
-
Anti-Factor Xa Chromogenic Assay: This is a direct measure of the inhibitor's ability to block the enzymatic activity of purified Factor Xa. [5][6]The assay involves incubating the test compound with a known amount of Factor Xa, followed by the addition of a chromogenic substrate. The reduction in color development is proportional to the inhibitory activity of the compound. [6] Experimental Protocol: Anti-Factor Xa Chromogenic Assay [7][8]
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the test compound dilutions, purified human Factor Xa, and a suitable buffer.
-
Incubate the mixture at 37°C for a defined period.
-
Add a chromogenic substrate specific for Factor Xa.
-
Measure the absorbance at 405 nm over time using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
b) Plasma-Based Clotting Assays:
These assays assess the overall effect of the compound on the coagulation cascade in human plasma.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. Prolongation of the aPTT indicates inhibition of factors in these pathways. [9][10][11]* Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. [9][10][11]
In Vivo Evaluation
Animal models of thrombosis are essential for evaluating the antithrombotic efficacy and bleeding risk of a new anticoagulant. [1][12][13]
-
Ferric Chloride-Induced Thrombosis Model: A common model where a solution of ferric chloride is applied to the adventitial surface of an artery or vein, inducing oxidative injury and subsequent thrombus formation. [14]The efficacy of the test compound is determined by its ability to prevent or reduce the size of the thrombus.
-
Tail Bleeding Time Assay: This assay is used to assess the bleeding risk associated with the anticoagulant. The tail of an anesthetized rodent is transected, and the time to cessation of bleeding is measured. [9]
Conclusion and Future Perspectives
This compound is a testament to the importance of strategic molecular design in modern drug discovery. While not an anticoagulant in its own right, its role as a key synthetic precursor to the potent Factor Xa inhibitor betrixaban is undeniable. The synthetic methodologies developed for this compound, which prioritize safety and efficiency, are as crucial as the pharmacological properties of the final active pharmaceutical ingredient.
Future research in this area will likely focus on leveraging this and similar scaffolds to develop anticoagulants with even more refined properties, such as improved oral bioavailability, longer half-life, and a wider therapeutic index. The foundational knowledge of the synthesis and structure-activity relationships of molecules like this compound will be indispensable in these endeavors.
References
-
Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem. Available from: [Link]
- CN107778224B - Preparation method of betrixaban intermediate - Google Patents.
-
Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. Available from: [Link]
-
Betrixaban | New Drug Approvals. Available from: [Link]
-
Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC - PubMed Central. Available from: [Link]
-
Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed. Available from: [Link]
-
Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka. Available from: [Link]
-
In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Available from: [Link]
-
In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed. Available from: [Link]
-
In vivo thrombosis models - Haematology Research. Available from: [Link]
-
Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC - PubMed Central. Available from: [Link]
-
Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
This compound - Chongqing Chemdad Co. ,Ltd. Available from: [Link]
-
In Vitro Anticoagulant Activity and Active Components of Safflower Injection - MDPI. Available from: [Link]
-
In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed. Available from: [Link]
-
Anti-factor Xa (anti-Xa) assay - PubMed. Available from: [Link]
-
5D-90458_5-TEST USP-UFH Anti-Xa starter set_V9 IFU 20240222 - 5-Diagnostics. Available from: [Link]
-
Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Available from: [Link]
-
Anti-Xa Assay - Biochemical, Hematologic, and Coagulation Tests - Laboratory Tests - Noninvasive Diagnostic Tests - McMaster Textbook of Internal Medicine - empendium.com. Available from: [Link].
Sources
- 1. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Anti-factor Xa (anti-Xa) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 5-diagnostics.com [5-diagnostics.com]
- 9. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 13. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. passamlab.com [passamlab.com]
A Comprehensive Technical Guide to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: A Key Intermediate in the Synthesis of Betrixaban
Introduction: The Critical Role of Intermediates in Modern Anticoagulant Therapy
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), which offer significant advantages over traditional treatments. Among these, Betrixaban stands out as a selective inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade.[1][2][3] The efficacy and safety of such targeted therapies are intrinsically linked to the purity and quality of the active pharmaceutical ingredient (API). This, in turn, places immense importance on the synthesis of its constituent building blocks. This guide provides an in-depth technical exploration of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a pivotal intermediate in the manufacturing of Betrixaban.[2][4] We will delve into its chemical properties, synthesis pathways, and the critical considerations for its production, offering a resource for researchers, chemists, and professionals in drug development.
Physicochemical Properties of the Betrixaban Intermediate
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and handling. This section outlines its key characteristics.
Chemical Structure and Identifiers
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Appearance | Solid | [7] |
| Melting Point | 165.7–168.0°C (for the nitro precursor) | [1][8] |
| Boiling Point | 396.9±42.0 °C (Predicted) | [9][10] |
| Density | 1.4±0.1 g/cm³ | [10] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [10] |
| pKa | 11.19±0.70 (Predicted) | [9] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this key intermediate is typically achieved through a two-step process: the amidation of a benzoic acid derivative followed by the reduction of a nitro group. This section will explore the common synthetic routes, the rationale behind reagent selection, and a detailed experimental protocol.
Overview of the Synthetic Pathway
The general synthetic strategy commences with the coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine to form the amide precursor, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This is followed by the selective reduction of the nitro group to yield the desired this compound.
Caption: General two-step synthesis of the Betrixaban intermediate.
Step 1: Amidation Reaction
The formation of the amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine is a critical step. Several coupling agents can be employed, each with its own advantages and disadvantages.
-
Phosphorus Oxychloride/Pyridine: This is a classical method for amide bond formation.[1][4] Phosphorus oxychloride activates the carboxylic acid, and pyridine acts as a base to neutralize the HCl generated. While effective, this method utilizes hazardous reagents that are harmful to both humans and the environment.[11]
-
Oxalyl Chloride: Another approach involves converting the carboxylic acid to an acid chloride using oxalyl chloride, which then reacts with the amine.[4] This method is also effective but involves a toxic and corrosive reagent that is sensitive to moisture.[11]
-
EDC/NHS: A milder and more environmentally friendly approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[11] EDC activates the carboxylic acid, and NHS forms an active ester that readily reacts with the amine, leading to high yields and purity under milder conditions.[11] This method avoids the use of harsh and toxic reagents.[11]
Step 2: Reduction of the Nitro Group
The selective reduction of the nitro group in N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide to an amine is the final step. The choice of reducing agent is crucial to avoid the undesired dechlorination of the chloropyridine ring.[1][12]
-
Catalytic Hydrogenation (H₂/Pd/C): While a common method for nitro group reduction, catalytic hydrogenation can sometimes lead to dechlorination as a side reaction.[1][13]
-
Iron in Acetic Acid: The use of iron powder in an acidic medium like acetic acid is a robust and selective method for nitro group reduction that minimizes the risk of dechlorination.[1][4][12]
-
Ferric Chloride and Hydrazine Hydrate: This system offers another effective method for the reduction.[6] The reaction is typically carried out in a solvent like methanol at reflux.[6]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide via EDC/NHS Coupling
This protocol is based on the environmentally preferable EDC/NHS coupling method.
Materials:
-
5-methoxy-2-nitrobenzoic acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
2-amino-5-chloropyridine
-
Tetrahydrofuran (THF)
-
Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in THF.[11]
-
Stir the mixture at 20°C for 1 hour to activate the carboxylic acid.[11]
-
Add 2-amino-5-chloropyridine (1.0 eq.) to the reaction mixture and continue stirring at 20°C.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction solution to 5°C and add water to precipitate the product.[11]
-
Stir the slurry for several hours to ensure complete crystallization.[11]
-
Filter the solid product and wash the filter cake sequentially with water and ethanol.[11]
-
Dry the product under vacuum at 40°C to obtain N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. A yield of approximately 96% with a purity of >99% can be expected.[11]
Protocol 2: Reduction to this compound using Iron and Acetic Acid
Materials:
-
N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Water
-
Sodium carbonate solution
Procedure:
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in acetic acid in a reaction vessel.
-
Add iron powder (excess) to the mixture.
-
Heat the reaction mixture to 50-55°C and stir for 2 hours.[1]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the mixture and add ethyl acetate and water.[1]
-
Filter the mixture through a pad of celite or a similar filter aid to remove the iron salts.[1]
-
Separate the organic layer and wash it with an aqueous sodium carbonate solution to neutralize any remaining acetic acid.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Caption: Step-by-step experimental workflow for synthesis.
Purification and Characterization
The purity of this compound is paramount for its use in the synthesis of Betrixaban.
-
Purification: The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For higher purity, silica gel column chromatography can be employed.[1]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >98% is generally desirable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
The Role of the Intermediate in the Final Synthesis of Betrixaban
This compound serves as the nucleophile in the subsequent and final amidation reaction to form Betrixaban.[2] It is typically reacted with an activated form of 4-(N,N-dimethylcarbamimidoyl)benzoic acid, such as its acid chloride, or coupled directly using a condensing agent like EDCI.[4]
Caption: Final coupling step to synthesize Betrixaban.
Conclusion and Future Perspectives
This compound is a non-negotiable cornerstone in the synthesis of the anticoagulant Betrixaban. The development of robust, scalable, and environmentally conscious synthetic routes for this intermediate is crucial for the cost-effective and sustainable production of this life-saving medication. Future research may focus on further optimizing reaction conditions, exploring novel catalytic systems for the reduction step, and developing continuous flow processes to enhance efficiency and safety in its large-scale manufacture. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to confidently work with this vital chemical entity.
References
- This compound - Benchchem. (n.d.).
- This compound | 280773-17-3 - ChemicalBook. (2025).
-
Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Betrixaban | New Drug Approvals. (2013). Retrieved January 7, 2026, from [Link]
-
This compound - PubChem. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
- CN106831553A - The preparation method of betrixaban or its analog - Google Patents. (n.d.).
- CN107778224B - Preparation method of betrixaban intermediate - Google Patents. (n.d.).
-
This compound CAS 280773-17-3. (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]
-
Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-me thoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor | Request PDF - ResearchGate. (2025). Retrieved January 7, 2026, from [Link]
-
Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed. (2009). NIH. Retrieved January 7, 2026, from [Link]
-
The Role of Betrixaban in Anticoagulant Therapy: A Chemical Perspective. (2025). Retrieved January 7, 2026, from [Link]
-
This compound - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
-
Advancing Cardiovascular Health: The Synthesis and Significance of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents. (n.d.).
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
-
SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. (2011). Retrieved January 7, 2026, from [Link]
-
Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. (2021). Retrieved January 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 280773-17-3 [chemicalbook.com]
- 7. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. tdcommons.org [tdcommons.org]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. echemi.com [echemi.com]
- 11. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
literature review on 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide synthesis
An In-depth Technical Guide to the Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Introduction
This compound, with CAS Registry Number 280773-17-3, is a sophisticated chemical intermediate pivotal in the field of medicinal chemistry.[1][2][3] Its molecular structure is a confluence of a substituted benzamide and a chloropyridine moiety, making it an ideal scaffold for drug discovery.[4] This compound is most notably recognized as a key precursor in the synthesis of novel oral anticoagulants, particularly as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][4] Its derivatives, such as Betrixaban, are at the forefront of developing therapies for conditions like venous thromboembolism and atrial fibrillation.[4][5]
This guide offers a comprehensive exploration of the prevalent and efficient synthetic pathways to this compound, designed for researchers and professionals in drug development. We will delve into the synthesis of key starting materials, the core amide coupling reaction, and the final reduction step, emphasizing the chemical reasoning behind procedural choices to ensure both high yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies the amide bond as the primary disconnection point. This strategy simplifies the molecule into two key building blocks: an activated benzoic acid derivative and an aminopyridine derivative. A subsequent functional group interconversion on the benzoic acid moiety, transforming the amino group into a nitro group, reveals the most common starting materials. The nitro group serves as a robust precursor to the amine, protecting it during the amide formation step.
Step 1: Amide Coupling
The formation of the amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine is the crucial C-N bond-forming step. The choice of coupling agent is critical for ensuring a high yield without side reactions.
Causality of Reagent Choice: While many modern peptide coupling reagents like HATU or HBTU exist, a classic and cost-effective method employs phosphorous oxychloride (POCl₃) in the presence of a base like pyridine. [1][6][7]POCl₃ acts as a powerful dehydrating agent, activating the carboxylic acid to form a highly reactive intermediate that readily couples with the aminopyridine. Pyridine serves as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction.
Experimental Protocol: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide [1]1. To a stirred mixture of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine in acetonitrile, add pyridine at 25–30°C. 2. Cool the mixture and slowly add phosphorous oxychloride, maintaining the temperature. 3. After the addition is complete, allow the reaction to stir until completion (monitor by HPLC or TLC). 4. Carefully quench the reaction mixture with cold water. 5. Filter the resulting solid precipitate, wash thoroughly with water, and dry to obtain the nitro-intermediate. (Reported Yield: ~72%).
Step 2: Selective Nitro Group Reduction
The final step is the reduction of the nitro group to the primary amine. The primary challenge here is the potential for de-chlorination of the pyridine ring, a common side reaction with some reduction methods like catalytic hydrogenation using certain catalysts. [4]Therefore, a selective reducing agent is paramount.
Causality of Reagent Choice: Methods employing iron powder in acetic acid are known to be effective and selective for this transformation. [1][4]An alternative, high-yielding method uses hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃). [8]This system is highly efficient for reducing aromatic nitro groups while preserving other sensitive functional groups like aryl chlorides.
Experimental Protocol: Synthesis of this compound [8]1. Suspend N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide (30 g, 1.0 eq.) in methanol (300 ml). 2. Add ferric chloride (1.58 g, 0.1 eq.) to the suspension and heat the mixture to reflux. 3. Slowly add hydrazine hydrate (80%, 24.4 g, 4.0 eq.) dropwise to the refluxing mixture. 4. Maintain the reaction at reflux for approximately 6 hours, monitoring the disappearance of the starting material by HPLC. 5. Once the reaction is complete, remove most of the methanol by concentration under reduced pressure. 6. Cool the residue to room temperature and add ethyl acetate. Stir for 1 hour. 7. Wash the organic phase sequentially with water and saturated brine. 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to yield the final product as a light-yellow solid. (Reported Purity: >98%, Yield: 93%).
Purification and Characterization
The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary. Purity is rigorously assessed by HPLC.
Key Compound Identifiers and Properties:
| Identifier | Value | Reference |
| CAS Number | 280773-17-3 | [3][9] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][3] |
| Molecular Weight | 277.71 g/mol | [1][2] |
| Appearance | Light yellow solid | [8] |
| Melting Point | 165.7–168.0°C (for nitro intermediate) | [1] |
Structural confirmation is achieved through standard spectroscopic techniques:
-
¹H-NMR: To confirm the proton environment and structural integrity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound. [1]* HPLC: To determine the purity of the final product. [8]
Conclusion
The synthesis of this compound is a well-established process that relies on a strategic sequence of amide coupling and selective reduction. The most robust route involves the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine, followed by a chemoselective reduction of the nitro group that avoids dechlorination. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can reliably produce this valuable intermediate with high purity and yield, facilitating the development of next-generation anticoagulant therapies and other critical pharmaceutical agents.
References
- The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (n.d.). Patsnap Eureka.
- How to prepare 2-Amino-5-chloropyridine? - FAQ. (n.d.). Guidechem.
- This compound. (n.d.). Benchchem.
- This compound | 280773-17-3. (2025). ChemicalBook.
- 2-Amino-5-methoxybenzoic acid synthesis. (n.d.). ChemicalBook.
- Synthesis routes of 2-Amino-5-methoxybenzoic acid. (n.d.). Benchchem.
- Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.
- Advancing Cardiovascular Health: The Synthesis and Significance of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.
- 2-Amino-5-methoxybenzoic acid | 6705-03-9. (2025). ChemicalBook.
- 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047. (n.d.). Biosynth.
- This compound. (n.d.). Sandoo Pharmaceuticals and Chemicals Co.,Ltd.
- This compound. (n.d.). PubChem - NIH.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). JACS Au.
- Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
- This compound CAS 280773-17-3. (n.d.). Home Sunshine Pharma.
- Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. (2009). PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sandoopharma.com [sandoopharma.com]
- 3. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. This compound | 280773-17-3 [chemicalbook.com]
- 9. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
physical and chemical properties of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide presents a fascinating case study in the strategic design of bioactive molecules. This technical guide moves beyond a simple recitation of facts to provide a deeper understanding of its properties, synthesis, and critical role in pharmaceutical development. The causality behind experimental choices and the interconnectedness of its physical and chemical characteristics are emphasized to empower researchers in their own investigations. This document is structured to provide a logical flow from fundamental identification to practical application, serving as a comprehensive resource for professionals in the field.
Molecular Identity and Structure
This compound is a multifaceted organic compound that has garnered significant interest as a crucial intermediate in the synthesis of anticoagulant medications, most notably Betrixaban.[1] Its molecular architecture, featuring a substituted benzamide core, is pivotal to its chemical reactivity and biological interactions.
IUPAC Name: 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide[2]
Synonyms:
-
N-(5-chloro-pyridin-2-yl)-5-Methoxy-2-aMinobenzaMide[3]
-
2-Amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide[2]
-
Betrixaban Impurity 4[2]
Key Identifiers:
-
CAS Number: 280773-17-3[4]
-
Molecular Formula: C₁₃H₁₂ClN₃O₂[2]
-
Molecular Weight: 277.71 g/mol [4]
-
InChI Key: GCCIHZVIPXGAPR-UHFFFAOYSA-N[4]
The structure, depicted below, reveals a combination of functional groups that dictate its properties: a primary aromatic amine, a methoxy group on the benzoyl ring, an amide linkage, and a chloropyridine moiety.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and biological activity. The data presented here is a consolidation of information from various chemical suppliers and databases. It should be noted that some of these values may be predicted rather than experimentally determined.
Physical Properties
| Property | Value | Source(s) |
| Appearance | White or off-white powder/crystalline solid | [5] |
| Melting Point | 152 - 156 °C | [5] |
| Boiling Point | 396.9 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 193.8 °C (Predicted) | [5] |
| Refractive Index | 1.671 (Predicted) | [5] |
| Density | 1.4 g/cm³ (Predicted) | [5] |
Solubility
Qualitative solubility data indicates the following profile:
-
Very soluble in: N,N-Dimethylformamide
-
Soluble in: Methanol
-
Sparingly soluble in: Glacial acetic acid
-
Very slightly soluble in: Chloroform
-
Practically insoluble in: Water[5]
A note to the researcher: Quantitative solubility studies (e.g., in mg/mL at controlled temperatures) in a range of pharmaceutically relevant solvents would be a valuable addition to the characterization of this compound.
Acidity/Basicity
The pKa of this compound has not been experimentally determined in the reviewed literature. However, predictions can be made based on its functional groups. The primary aromatic amine is expected to be weakly basic, while the amide proton is very weakly acidic. The pyridinic nitrogen is also a basic site.
Further investigation into the experimental pKa values is recommended for a complete understanding of its ionization behavior in physiological systems.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not publicly available, typical chemical shifts can be anticipated:
-
¹H NMR: Aromatic protons are expected in the range of δ 6.5–8.5 ppm. The methoxy group protons would likely appear as a singlet around δ 3.8 ppm, and the amine protons as a broad singlet.[4]
-
¹³C NMR: The carbonyl carbon of the amide is anticipated around δ 165 ppm. Aromatic carbons would resonate in the typical downfield region.[4]
For rigorous structural confirmation, detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are indispensable.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by specific vibrational modes:
-
A strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the amide group.[4]
-
Bands in the region of 3300-3400 cm⁻¹ are expected for the N-H stretching vibrations of the primary amine and the amide.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The expected molecular ion peak in positive ion mode would be:
-
[M+H]⁺: m/z 278.0691, corresponding to the formula C₁₃H₁₃ClN₃O₂⁺.[4]
Synthesis and Purification
The synthesis of this compound is a well-documented two-step process, crucial for its use in the production of Betrixaban. The choice of reagents and conditions is critical for achieving high yield and purity while minimizing side reactions.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
This step involves the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. The use of phosphorus oxychloride (POCl₃) as a dehydrating agent is a common and effective method for this transformation. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Protocol:
-
To a stirred solution of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine in acetonitrile, add pyridine at room temperature.
-
Cool the mixture and slowly add phosphorus oxychloride, maintaining the temperature between 25-30 °C.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Quench the reaction by carefully adding water.
-
Filter the resulting solid, wash with water, and dry to obtain N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.
The reported yield for this step is approximately 72%.[4]
Step 2: Synthesis of this compound
The second step is the reduction of the nitro group to a primary amine. The use of iron powder in acetic acid is a classic and robust method for this transformation, often preferred in industrial settings over catalytic hydrogenation due to its cost-effectiveness and selectivity, avoiding dechlorination of the pyridine ring.[4]
Protocol:
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide in acetic acid.
-
Heat the mixture to 50-55 °C and add iron powder portion-wise.
-
Stir the reaction mixture at this temperature for approximately 2 hours, or until the reaction is complete.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite or a similar filter aid to remove the iron salts.
-
Separate the organic layer and wash it with an aqueous sodium carbonate solution to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
This method is noted for its high yield and purity of the final product.[4]
Purification
For laboratory-scale synthesis, the crude product can be further purified by silica gel chromatography using a gradient of ethyl acetate in hexane.[4] For industrial production, recrystallization is a more common method.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the primary aromatic amine, the amide linkage, and the electron-deficient chloropyridine ring.
-
Acylation of the Amino Group: The primary amine at the 2-position is a nucleophilic site and readily undergoes acylation with acyl chlorides or anhydrides. This reactivity is exploited in the synthesis of Betrixaban, where it is acylated with 4-(N,N-dimethylcarbamimidoyl)benzoyl chloride.[1]
-
Hydrolysis of the Amide Bond: The amide bond can be cleaved under strong acidic or basic conditions, typically requiring elevated temperatures. For instance, hydrolysis with 6M HCl at 80°C would yield 5-methoxy-2-aminobenzoic acid and 5-chloro-2-aminopyridine.[4]
-
Stability: While detailed stability studies are not widely published, amides are generally stable under neutral conditions. The compound should be stored in a cool, dry place, protected from light. Its susceptibility to hydrolysis increases at pH extremes.
Systematic studies on the thermal, photolytic, and pH-dependent stability of this compound would be valuable for defining its storage and handling protocols.
Role in Drug Discovery and Development
This compound is a prime example of a "scaffold" molecule in drug discovery. Its primary significance lies in its role as a key intermediate in the synthesis of Betrixaban , an oral, direct Factor Xa inhibitor.[1][6] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases.
The synthesis of Betrixaban involves the acylation of the primary amine of this compound, demonstrating the strategic importance of this functional group for further molecular elaboration.[1] The overall structure of the parent compound provides a foundation for achieving the desired binding affinity and pharmacokinetic properties in the final drug molecule.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with a warning for potentially causing damage to organs through single exposure.[2]
Precautionary Measures:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If exposed or concerned, get emergency medical help immediately.
-
Store locked up.
-
Dispose of contents/container in accordance with local regulations.[5]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a compound of significant industrial and academic interest. Its well-defined synthesis, coupled with its crucial role as a precursor to important pharmaceuticals, underscores the importance of understanding its physical and chemical properties in detail. This guide has aimed to provide a comprehensive overview of the current knowledge on this compound, while also highlighting areas where further experimental investigation is warranted. For researchers and developers, a thorough grasp of the principles outlined herein will facilitate the safe and effective use of this versatile chemical intermediate.
References
-
PubChem. Betrixaban. National Center for Biotechnology Information. [Link]
- Google Patents.
-
New Drug Approvals. Betrixaban. [Link]
-
CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubMed. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. This compound. [Link]
-
Home Sunshine Pharma. This compound CAS 280773-17-3. [Link]
-
India Fine Chemicals. This compound. [Link]
-
PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]
-
IndiaMART. Powder this compound.., Purity: 99%, 280773-17-3. [Link]
Sources
- 1. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 280773-17-3 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide safety data sheet and hazards
An In-depth Technical Guide to the Safe Handling of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
This document provides a comprehensive technical overview of the safety data and associated hazards for this compound (CAS No: 280773-17-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to promote safe laboratory practices and effective risk mitigation. As a compound of interest in medicinal chemistry, particularly as an intermediate or analog in the development of anticoagulants like Betrixaban, understanding its hazard profile is paramount.[1][2][3]
Chemical and Physical Identity
Correct identification is the foundation of chemical safety. This compound is a specific chemical entity with a defined structure and properties. Misidentification could lead to the misapplication of safety protocols.
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [1][4] |
| CAS Number | 280773-17-3 | [1][3][5] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [3][5][6] |
| Molecular Weight | 277.71 g/mol | [1][3][5] |
| Synonyms | N-(5-chloro-pyridin-2-yl)-5-Methoxy-2-aMinobenzaMide; Betrixaban Impurity 4 | [3] |
| Physical Appearance | Solid | [6] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on data submitted to the European Chemicals Agency (ECHA), this compound has a specific hazard classification that dictates its handling and storage requirements.[7]
GHS Classification
The primary hazard identified for this compound is its potential for specific target organ toxicity after a single exposure.[7]
| Hazard Class | Category | Hazard Statement | Source(s) |
| Specific target organ toxicity, single exposure (STOT SE) | 2 | H371 : May cause damage to organs | [7] |
This classification implies that a single exposure to the substance, via oral, dermal, or inhalation routes, may cause non-lethal, but significant, damage to specific organs. The exact organs and the exposure dose required are often not fully elucidated for research chemicals, necessitating a cautious approach.
GHS Label Elements
Proper labeling is a critical control for ensuring that all handlers are aware of the potential risks.
-
Pictogram :
-
Health Hazard (GHS08)
-
-
Hazard Statements :
-
H371: May cause damage to organs.[7]
-
-
Precautionary Statements :
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[7]
-
P270: Do not eat, drink or smoke when using this product.[7][9]
-
P308+P316: IF exposed or concerned: Get emergency medical help immediately.[7]
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7][9][10]
-
Caption: First Aid Emergency Response Workflow.
Fire and Explosion Hazard Data
-
Flammability : The substance is combustible. [11]* Suitable Extinguishing Media : Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as water spray, dry chemical, carbon dioxide, or appropriate foam. [12]* Hazardous Combustion Products : During a fire, irritating and toxic gases may be generated. These can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [12][13]* Firefighter Protection : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [12][13]
Stability and Reactivity
-
Reactivity : No specific reactivity hazards have been reported.
-
Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature) and recommended storage. [12]* Conditions to Avoid : Avoid dust generation, excess heat, and sources of ignition. [12][13]* Incompatible Materials : Avoid contact with strong oxidizing agents. [12]
Disposal Considerations
Waste from this chemical must be handled as hazardous waste.
-
Disposal Method : Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains. [9]* Contaminated Packaging : Handle uncleaned containers in the same manner as the product itself.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21906241, this compound. PubChem. [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Coleparmer.com. [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). This compound. Sandoo.com. [Link]
-
Zhang, P. et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. PubMed. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad.com. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 280773-17-3 [chemicalbook.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
commercial suppliers of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, yet often challenging, first step in the discovery pipeline. This guide provides a comprehensive technical overview of this compound, a key building block in modern pharmaceutical development. Moving beyond a simple list of vendors, this document details the compound's significance, outlines a robust quality control workflow, and provides insight into its synthesis, empowering researchers to source and validate this crucial material with confidence.
Compound Overview and Significance
This compound is a specialized organic compound primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceuticals.[1] Its molecular structure is tailored for further modification, making it a valuable precursor in multi-step synthetic pathways.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 280773-17-3 | [2][3] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [2][4] |
| Molecular Weight | 277.71 g/mol | [4][5] |
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [4][5] |
| Synonyms | N-(5-chloro-pyridin-2-yl)-5-Methoxy-2-aMinobenzaMide | [2] |
| Appearance | Solid | [2] |
| Boiling Point | ~396.9 °C at 760 mmHg | [6] |
| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N |[5] |
The primary significance of this compound lies in its application as a central building block for direct Factor Xa (FXa) inhibitors.[1] FXa is a critical enzyme in the coagulation cascade, and its inhibition is a leading strategy for developing modern oral anticoagulant therapies used to prevent and treat conditions like venous thromboembolism and stroke in patients with atrial fibrillation.[1][5] Notably, this intermediate is a precursor to Betrixaban , a highly potent and selective oral FXa inhibitor.[7] The specific arrangement of its functional groups—the primary amine, the methoxy group, and the chloropyridine moiety—are essential for the subsequent chemical transformations that lead to the final, biologically active drug substance.
Commercial Sourcing and Supplier Landscape
A variety of chemical suppliers, ranging from large-scale manufacturers to specialized boutique labs, offer this compound. The selection of a supplier should be guided by factors such as batch-to-batch consistency, available purity grades, documentation (Certificate of Analysis, SDS), and technical support.
Table 2: Commercial Suppliers
| Supplier Name | Notes |
|---|---|
| Benchchem | Lists the compound with detailed information on its applications.[5] |
| ChemicalBook | A platform listing multiple suppliers, including Career Henan Chemical Co., Ltd., Nanjing Klender Bio-Technology Co., Ltd., and Shanghai Boyle Chemical Co., Ltd.[8][9] |
| Home Sunshine Pharma | Manufacturer and supplier of the compound.[2] |
| Sandoo Pharmaceuticals and Chemicals Co., Ltd. | A China-based manufacturer and supplier with over 10 years of experience.[10] |
| Echemi | Lists Jilin Haofei Import and Export Trade Company as a manufactory supplier.[6] |
| India Fine Chemicals | Lists the product under code F-021439.[3] |
| Parchem | A worldwide supplier of specialty chemicals.[11] |
Note: This list is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence before procurement.
Synthesis and Potential Impurities
Understanding the synthetic route is crucial for anticipating potential impurities that could impact downstream applications. The preparation of this compound is typically a multi-step process.
A common pathway involves two key transformations:
-
Amide Bond Formation: Coupling of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine to form the intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This reaction often uses reagents like phosphorous oxychloride in a suitable solvent.[5]
-
Nitro Group Reduction: The selective reduction of the nitro group to a primary amine. This step is critical, as harsh conditions can lead to unwanted side reactions. A preferred method is the use of iron powder in acetic acid, which offers high selectivity and minimizes the risk of partial dechlorination of the pyridine ring—a common and difficult-to-remove impurity.[1] Another reported method involves hydrazine hydrate with a ferric chloride catalyst.[8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound-India Fine Chemicals [indiafinechemicals.com]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 280773-17-3 [chemicalbook.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. sandoopharma.com [sandoopharma.com]
- 11. parchem.com [parchem.com]
Methodological & Application
Synthesis Protocol for 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: An Application Note for Medicinal Chemistry and Drug Development Professionals
Introduction
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a key chemical intermediate with significant applications in pharmaceutical research and development.[1] Its structural motif is present in a variety of biologically active molecules, most notably as a core component of Factor Xa inhibitors, a class of anticoagulant medications.[1] This application note provides a comprehensive guide to the synthesis of this important compound, offering two distinct and reliable protocols for the crucial amide coupling step, followed by a robust method for the final nitro group reduction.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step experimental guide but also a deeper understanding of the chemical principles and strategic considerations that underpin the synthetic process. By presenting multiple synthetic options and a thorough discussion of the reaction mechanisms, this guide empowers researchers to make informed decisions and troubleshoot potential challenges in their synthetic endeavors.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-methoxy-2-nitrobenzoic acid | ≥98% | Commercially Available | Starting material for Step 1. |
| 2-amino-5-chloropyridine | ≥98% | Commercially Available | Starting material for Step 1. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available | Used in Protocol 1A for amide coupling. Highly corrosive and moisture-sensitive. |
| Pyridine | Anhydrous | Commercially Available | Used as a base in Protocol 1A. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent for Protocol 1A. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available | Coupling agent for Protocol 1B. |
| N-hydroxysuccinimide (NHS) | ≥98% | Commercially Available | Coupling co-reagent for Protocol 1B. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent for Protocol 1B. |
| Iron powder (Fe) | Fine powder, reduced | Commercially Available | Reducing agent for Step 2. |
| Acetic acid (CH₃COOH) | Glacial | Commercially Available | Solvent and acid catalyst for Step 2. |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | Extraction solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For neutralization. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic extracts. |
| Celite® | --- | Commercially Available | Filtration aid. |
Safety Precautions
This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood and under anhydrous conditions.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Acetic acid: Corrosive and can cause severe burns. Handle with care.
-
2-amino-5-chloropyridine: Harmful if swallowed. Avoid inhalation and contact with skin and eyes.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Overall Synthetic Scheme
The synthesis of this compound is typically achieved in two main steps:
-
Amide Bond Formation: Coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine to form the intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.
-
Nitro Group Reduction: Reduction of the nitro group on the intermediate to an amine to yield the final product.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate)
Two alternative protocols are provided for this crucial amide coupling step. Protocol 1A employs the classical phosphorus oxychloride method, while Protocol 1B utilizes a modern carbodiimide coupling approach.
This method is a robust and cost-effective approach for amide bond formation.
Detailed Step-by-Step Methodology:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 5-methoxy-2-nitrobenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2-amino-5-chloropyridine (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add anhydrous pyridine (2.0 eq) dropwise.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Filter the solid, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
This protocol offers milder reaction conditions and often results in higher purity of the crude product, avoiding the use of harsh reagents like phosphorus oxychloride.[2]
Detailed Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq), N-hydroxysuccinimide (NHS) (1.0-1.3 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.3 eq) in anhydrous tetrahydrofuran (THF) (10-15 volumes).[2]
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add 2-amino-5-chloropyridine (1.0 eq) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, add water to the reaction mixture to induce precipitation.[2]
-
Stir the mixture for an additional 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash it with water and then with a small amount of cold ethanol.[2]
-
Dry the solid under vacuum to yield N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.[2]
Step 2: Synthesis of this compound (Final Product)
This step involves the reduction of the nitro group of the intermediate synthesized in Step 1. The use of iron powder in acetic acid is a classic and effective method for this transformation.
Detailed Step-by-Step Methodology:
-
In a round-bottom flask, suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq) in glacial acetic acid (10-15 volumes).
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir vigorously. The reaction is exothermic, and the temperature may rise. Maintain the temperature in the desired range.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to yield a solid product.
Mechanism & Rationale
Amide Bond Formation (Protocol 1A - POCl₃)
The reaction of a carboxylic acid with an amine in the presence of phosphorus oxychloride and a base like pyridine proceeds through a Vilsmeier-Haack type mechanism.
Caption: Stepwise reduction of the nitro group in the Béchamp reduction.
The iron metal is oxidized from Fe(0) to Fe(II) or Fe(III) during the process. The acidic environment provided by acetic acid is crucial for protonating the intermediates and for dissolving the iron salts formed. This method is often preferred for its chemoselectivity, as it typically does not reduce other functional groups that might be sensitive to catalytic hydrogenation, such as halogens.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 277.71 g/mol [3][4] |
| Appearance | Solid [5] |
| Melting Point | Not available in searched sources |
| ¹H NMR | Expected signals for aromatic protons, methoxy protons, and amine protons. |
| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbon, and methoxy carbon. |
| Mass Spectrometry | Expected m/z corresponding to the molecular ion [M+H]⁺. |
| IR Spectroscopy | Expected characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether). |
Note: Specific spectral data was not available in the searched results. Researchers should acquire this data for their synthesized compound and compare it with expected values.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Amide Coupling) | - Incomplete reaction.- Degradation of starting materials or product.- Loss of product during work-up. | - Ensure anhydrous conditions, especially for Protocol 1A.- Monitor the reaction closely by TLC/HPLC and adjust reaction time if necessary.- Optimize the reaction temperature.- Be careful during the washing and filtration steps to minimize product loss. |
| Incomplete nitro reduction in Step 2 | - Insufficient amount of iron powder.- Inadequate heating.- Deactivation of iron surface. | - Increase the equivalents of iron powder.- Ensure the reaction temperature is maintained at 50-60 °C.- Use freshly opened or activated iron powder. |
| Presence of impurities in the final product | - Incomplete reaction.- Formation of byproducts.- Inefficient purification. | - Ensure the preceding step went to completion.- Optimize the purification method (e.g., try different recrystallization solvents, or perform column chromatography). |
Conclusion
This application note provides detailed and reliable protocols for the synthesis of this compound, a valuable intermediate in medicinal chemistry. By offering two distinct methods for the critical amide coupling step, researchers can choose the approach that best suits their laboratory capabilities and project requirements. The inclusion of mechanistic insights and a troubleshooting guide aims to facilitate a deeper understanding of the synthesis and to assist in overcoming potential experimental hurdles. The successful synthesis of this compound will enable further research and development in the discovery of novel therapeutics.
References
- CN107778224B - Preparation method of betrixaban intermediate - Google Patents.
-
This compound - PubChem. Available at: [Link]
-
Vilsmeier-Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
This compound CAS 280773-17-3. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
This compound - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Available at: [Link]
-
Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. Available at: [Link]
- CN107778224B - Preparation method of betrixaban intermediate - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Dissolving 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide for In Vitro Assays: A Protocol for Ensuring Solubility and Experimental Integrity
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the solubilization of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS No. 280773-17-3), a key chemical intermediate with relevance in medicinal chemistry, including as a precursor to Factor Xa inhibitors like Betrixaban.[1] Given its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge in drug discovery that can compromise the accuracy and reproducibility of in vitro assays.[2][3] This guide details a robust, step-by-step protocol for preparing stock and working solutions, emphasizing the use of Dimethyl Sulfoxide (DMSO) and outlining critical quality control measures to ensure compound integrity and minimize solvent-induced artifacts in biological systems.
Introduction: The Challenge of Poor Aqueous Solubility
This compound is an organic compound characterized by multiple aromatic rings and functional groups that contribute to a hydrophobic nature.[1][4] In drug discovery, approximately 40% of approved drugs and up to 90% of new chemical entities are poorly water-soluble.[3] This property poses a significant hurdle for in vitro testing, as compounds must be fully dissolved in an aqueous assay buffer to interact with their biological targets (e.g., enzymes, receptors, or cells) and elicit a measurable response.
Inadequate solubilization can lead to several experimental artifacts:
-
Compound Precipitation: The compound may fall out of solution when diluted from an organic stock into an aqueous medium, drastically reducing its effective concentration.
-
Inaccurate Potency Measurement: Undissolved particles are not bioavailable, leading to an underestimation of the compound's true potency (e.g., IC50, EC50).
-
Poor Reproducibility: Results may vary significantly between experiments due to inconsistent amounts of dissolved compound.
This guide provides a systematic approach to overcome these challenges, ensuring reliable and reproducible data for downstream in vitro applications.
Compound Physicochemical Properties
A foundational understanding of the compound's properties is essential for developing an effective solubilization strategy.
| Property | Value | Source |
| CAS Number | 280773-17-3 | [1][5][6][7] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][4][6] |
| Molecular Weight | 277.71 g/mol | [1][4][6] |
| Appearance | Solid | [5] |
| pKa (Predicted) | 11.19 ± 0.70 | [7] |
| Boiling Point (Predicted) | 396.9 ± 42.0 °C | [7] |
The compound's structure, with its benzamide and chloropyridine moieties, suggests limited solubility in aqueous solutions across the physiological pH range (1.2-7.5).[8] Therefore, the use of an organic solvent is necessary for initial dissolution.
Principles of Solubilization: A DMSO-First Strategy
For non-ionic, hydrophobic compounds, the most common and effective strategy involves preparing a high-concentration stock solution in a suitable organic solvent, followed by serial dilution into the final aqueous assay buffer.
Solvent Selection Rationale
Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization efforts in most drug discovery labs.[2] It is a polar, aprotic solvent with a remarkable ability to dissolve a wide range of both polar and non-polar compounds.[9] Cell culture-grade DMSO is sterile-filtered and tested for low toxicity, making it suitable for biological assays.[10]
The primary goal is to maintain the final concentration of the organic solvent in the assay at a minimal, non-disruptive level. High concentrations of DMSO can be cytotoxic, induce cellular differentiation, or interfere with assay components.[11][12] It is widely recommended to keep the final DMSO concentration at or below 0.5%, with many sensitive cell-based assays requiring concentrations as low as 0.1% to avoid artifacts. [13][14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. Always use high-purity, anhydrous, and cell-culture grade DMSO for this purpose.[15][16]
Materials:
-
This compound (MW = 277.71 g/mol )
-
Anhydrous, sterile-filtered DMSO (e.g., ATCC® DMSO)[10]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 277.71 g/mol × 1000 mg/g
-
Mass = 2.777 mg
-
-
Weigh Compound: Carefully weigh out approximately 2.8 mg of the compound and record the exact mass. Place it into a sterile vial.
-
Calculate Required DMSO Volume: Adjust the volume of DMSO based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 277.71 ( g/mol )] / 10 (mmol/L)
-
Example: If you weighed 3.0 mg, the required DMSO volume is 3.0 / 277.71 / 10 = 0.00108 L = 1.08 mL .
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visual Inspection: Hold the vial against a light source to ensure no solid particles or precipitate remains. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution process to achieve the final desired concentrations in an assay plate, ensuring the final DMSO concentration remains low and consistent.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Thaw a stock solution aliquot. Prepare an intermediate dilution from the 10 mM stock into either 100% DMSO or the assay buffer. This step minimizes pipetting errors.
-
Example: To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
Serial Dilution: Create a serial dilution series from your highest concentration working stock (e.g., 1 mM).
-
Final Dilution into Assay Plate: Add the compound from your dilution series to the assay wells containing cells or reagents in the aqueous assay buffer. The final dilution factor should be at least 1:200 to ensure the DMSO concentration is ≤0.5%.
-
Example: To test a final concentration of 5 µM, you could add 1 µL of a 1 mM working stock to a final assay volume of 200 µL. This results in a final DMSO concentration of 1/200 = 0.5%.
-
-
Vehicle Control (Crucial): In parallel, prepare a "vehicle control" by adding the same final concentration of DMSO (without the compound) to control wells. This is essential to differentiate the compound's effect from any solvent-induced effects.[11]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in 100% DMSO. | Insufficient solvent volume or compound has very low solubility even in DMSO. | - Re-check calculations. - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Use a bath sonicator for 5-15 minutes. - If it still fails, a lower stock concentration may be necessary. |
| Stock solution is clear, but precipitate forms in the assay plate. | The compound's solubility limit in the aqueous assay buffer has been exceeded (kinetic vs. thermodynamic solubility). | - Lower the final test concentration. - Increase the final DMSO percentage slightly, if the assay allows (e.g., from 0.1% to 0.5%), but verify solvent tolerance. - Investigate formulation aids like surfactants (e.g., Tween-80) or cyclodextrins, but these require extensive validation.[11][17][18] |
| Variable results observed in the vehicle control wells. | Inconsistent final DMSO concentrations across the plate; DMSO is having a biological effect. | - Ensure precise and consistent pipetting for all additions. - Lower the final DMSO concentration for all wells (including test wells) to a level with no observable effect. Perform a DMSO tolerance test for your specific assay.[13] |
References
-
This compound CAS 280773-17-3. Home Sunshine Pharma. [Link]
-
This compound. Sandoo Pharmaceuticals and Chemicals Co.,Ltd. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Kroghsbo et al., ALTEX. [Link]
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade. UFCBIO. [Link]
-
Dimethyl Sulfoxide (DMSO), cell culture reagent. Maxanim. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Tsamou et al., Molecules. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Gao et al., Acta Pharmaceutica Sinica B. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. U.S. Pharmacist. [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Nygaard et al., Cytotechnology. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. sandoopharma.com [sandoopharma.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. maxanim.com [maxanim.com]
- 10. atcc.org [atcc.org]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 15. ilexlife.com [ilexlife.com]
- 16. ufcbio.com [ufcbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Comprehensive Analytical Characterization of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
**Abstract
This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a key intermediate in pharmaceutical development, notably in the synthesis of Factor Xa inhibitors like Betrixaban.[1][2] We present a multi-faceted approach encompassing spectroscopic and chromatographic techniques, grounded in established scientific principles and regulatory expectations. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this active pharmaceutical ingredient (API) intermediate. All methodologies are presented with a rationale for procedural choices and are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Importance of Rigorous Characterization
This compound is a molecule of significant interest in medicinal chemistry.[1] Its structural integrity and purity are critical, as it serves as a precursor in the synthesis of complex therapeutic agents. The quality of the final drug product is directly dependent on the quality of its starting materials and intermediates.[6] Therefore, a robust analytical control strategy is not merely a regulatory requirement but a fundamental pillar of drug safety and efficacy.[7]
This guide moves beyond a simple listing of methods. It provides the "why" behind the "how," explaining the causal links between analytical choices and the desired outcomes, ensuring that each protocol functions as a self-validating system. The characterization process can be visualized as a workflow where each technique provides a unique piece of the puzzle.
Caption: Overall workflow for API characterization.
Table 1: Compound Identification
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [8] |
| CAS Number | 280773-17-3 | [1][8][9] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [1][8] |
| Molecular Weight | 277.71 g/mol | [1][8] |
| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N |[1][9] |
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are foundational for confirming the molecular structure of an API.[7] They provide an unambiguous fingerprint of the molecule, ensuring the correct compound has been synthesized before proceeding with further analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) within a molecule, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Rationale: For this compound, NMR is the definitive method for confirming its complex aromatic structure and the presence of key functional groups. It allows for the precise mapping of protons and carbons, validating the integrity of the synthesized compound.[1]
Expected Spectral Features:
-
¹H NMR: Signals are anticipated in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the benzamide and pyridine rings. A distinct singlet for the methoxy group (-OCH₃) protons would appear upfield, while the amine (-NH₂) and amide (-NH-) protons would be visible as broader signals.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and a downfield signal for the carbonyl carbon (C=O) of the amide group, typically around δ ~165 ppm.[1]
Table 2: Key NMR and IR Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5 - 8.5 ppm | Protons on the two aromatic ring systems.[1] |
| Methoxy Protons | δ ~3.8 ppm | Singlet corresponding to the -OCH₃ group. | |
| ¹³C NMR | Amide Carbonyl | δ ~165 ppm | Characteristic downfield shift for the C=O group.[1] |
| IR | N-H Stretch (Amine/Amide) | ~3300 cm⁻¹ | Indicates the presence of -NH₂ and -NH- groups.[1] |
| | C=O Stretch (Amide) | ~1650 cm⁻¹ | Strong absorption confirming the amide functional group.[1] |
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy.
Rationale: High-Resolution Mass Spectrometry (HRMS) provides unequivocal confirmation of the compound's elemental composition. This technique is crucial for verifying the molecular formula and ruling out compounds with similar nominal masses. For this specific molecule, HRMS should validate the molecular ion peak at m/z 277.7 (for [M+H]⁺).[1]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.
Rationale: IR is a rapid and effective method for confirming the presence of key functional groups. For this compound, the IR spectrum provides direct evidence for the amide linkage (C=O stretch at ~1650 cm⁻¹) and the amino groups (N-H stretch around 3300 cm⁻¹), which are critical structural features.[1]
Chromatographic Method for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical ingredients and quantifying their content (assay).[7][10] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
HPLC-UV Protocol
Principle: This protocol uses reverse-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used for elution, and detection is achieved via UV absorbance.
Rationale for Method Choices:
-
Column: A C18 column is selected as it is a versatile, non-polar stationary phase suitable for retaining the moderately polar analyte.
-
Mobile Phase: A mixture of a weak acid (formic acid) in water and an organic solvent (acetonitrile) is used. The acid helps to suppress the ionization of the amino groups, leading to better peak shape. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted in a reasonable time.
-
Detector: UV detection at 254 nm is chosen as this wavelength is commonly absorbed by aromatic systems present in the molecule, providing good sensitivity.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization state of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| UV Wavelength | 254 nm | Good absorbance for aromatic compounds. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Solubilizes the analyte and is compatible with the mobile phase. |
Step-by-Step Protocol
-
System Preparation:
-
Prepare Mobile Phases A and B as described in Table 3. Filter and degas both solutions.
-
Install the specified HPLC column and equilibrate the system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Preparation (for Assay):
-
Sample Preparation (for Purity):
-
Accurately weigh approximately 10 mg of the test sample.
-
Dissolve in the diluent in a 10 mL volumetric flask to obtain a final concentration of 1 mg/mL (1000 µg/mL).
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the 100 µg/mL standard solution five times.
-
The system is deemed suitable for use if the criteria in Table 4 are met. This step is critical for ensuring the reliability and validity of the analytical results on any given day.[3]
-
Table 4: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Confirms chromatographic stability. |
-
Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Process the chromatograms to determine the retention time, peak area, and calculate the % purity or assay result.
-
Method Validation According to ICH Q2(R2)
For use in a regulated environment, any analytical procedure must be validated to demonstrate its fitness for purpose.[5][13] The HPLC method described should be validated according to the ICH Q2(R2) guideline, which provides a comprehensive framework for this process.[4][14]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[3] This is typically demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[3]
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[5]
Conclusion
The analytical characterization of this compound requires a combination of orthogonal analytical techniques. The methods outlined in this application note, from spectroscopic identification to chromatographic purity assessment, provide a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation outlined by the ICH will ensure that the generated data is reliable, reproducible, and suitable for regulatory submission.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]
-
Title: API Characterization Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: this compound Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Ensuring API Quality—A Pharmacopeia Perspective Source: Pharmaceutical Technology URL: [Link]
-
Title: Pharmaceutical Ingredient Characterization Essential Analytical Techniques Source: Arborpharm URL: [Link]
-
Title: this compound Source: Sandoo Pharmaceuticals and Chemicals Co.,Ltd. URL: [Link]
-
Title: New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations Source: ResearchGate URL: [Link]
-
Title: Active Pharmaceutical Ingredient (API) Primary Reference Standards Source: Pharmaceutical Technology URL: [Link]
-
Title: this compound Source: India Fine Chemicals URL: [Link]
-
Title: this compound Source: Chongqing Chemdad Co., Ltd URL: [Link]
-
Title: Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 280773-17-3 [sigmaaldrich.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. bioszeparacio.hu [bioszeparacio.hu]
- 12. Active Pharmaceutical Ingredient (API) Primary Reference Standards - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Introduction: A Key Intermediate in Modern Anticoagulant Therapy
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture is a cornerstone for the synthesis of advanced anticoagulant agents, most notably as a direct precursor to Factor Xa inhibitors.[1][2] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a leading therapeutic strategy for preventing and treating thromboembolic diseases such as venous thromboembolism and reducing the risk of stroke in patients with atrial fibrillation.[1][2]
The precise and efficient synthesis of this benzamide derivative is therefore a critical step in the supply chain for these life-saving medications. The protocol detailed herein describes a robust, two-step laboratory-scale synthesis. The methodology has been designed to prioritize yield, purity, and operational safety, with a particular focus on overcoming common synthetic challenges such as the premature dechlorination of the pyridine ring.[2] This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for obtaining high-purity this compound for research and development purposes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the target compound is essential for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | PubChem[3] |
| CAS Number | 280773-17-3 | PubChem[3] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | PubChem[3] |
| Molecular Weight | 277.71 g/mol | BenchChem[1] |
| Appearance | Solid | ChemicalBook[4] |
| Boiling Point | 396.9±42.0 °C (Predicted) | Chongqing Chemdad Co.[5] |
| Density | 1.390 g/cm³ (Predicted) | Chongqing Chemdad Co.[5] |
Health and Safety Information
GHS Hazard Classification: As per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Specific target organ toxicity, single exposure | 2 | H371: May cause damage to organs |
(Source: ECHA C&L Inventory via PubChem[3])
Precautionary Measures: All manipulations should be carried out in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P308+P316: IF exposed or concerned: Get emergency medical help immediately.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
For comprehensive safety information, consult the material safety data sheet (MSDS) for this compound and all reagents used in the synthesis.[6][7][8]
Overall Synthetic Scheme
The synthesis is a two-step process beginning with an amide bond formation, followed by a selective reduction of a nitro group.
Caption: Two-step synthesis of the target compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| 5-Methoxy-2-nitrobenzoic acid | 19094-63-8 | 197.15 | 1.0 eq |
| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.0 eq |
| Pyridine | 110-86-1 | 79.10 | As needed |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Solvent |
| Iron powder (Fe) | 7439-89-6 | 55.84 | ~3-5 eq |
| Acetic acid (AcOH) | 64-19-7 | 60.05 | Solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Solvent |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 | For wash |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate)
This step involves the formation of an amide bond between a carboxylic acid and an amine. Phosphorus oxychloride is employed as an activating agent for the carboxylic acid, facilitating the nucleophilic attack by the amine.[9][10] Pyridine acts as a base to neutralize the HCl generated during the reaction.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-methoxy-2-nitrobenzoic acid (1.0 eq) and 2-amino-5-chloropyridine (1.0 eq).
-
Add anhydrous acetonitrile as the solvent and stir the mixture at room temperature (25-30°C) to form a suspension.
-
Slowly add pyridine to the mixture with continuous stirring.
-
Cool the reaction mixture in an ice bath. Cautiously add phosphorus oxychloride (1.0 eq) dropwise, ensuring the temperature is maintained.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by pouring it into cold water with vigorous stirring.
-
The solid precipitate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, is collected by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. A typical yield for this step is approximately 72%.[5]
Step 2: Synthesis of this compound (Final Product)
This step is a selective reduction of the aromatic nitro group to a primary amine. The use of iron powder in an acidic medium like acetic acid is a classic and effective method (the Béchamp reduction).[11] This method is particularly advantageous here as it avoids the use of catalytic hydrogenation (e.g., with Pd/C), which can cause a common side reaction: the dechlorination of the pyridine ring.[2] The iron metal acts as the electron donor in the acidic environment to reduce the nitro group.[12][13]
Caption: Workflow for the nitro group reduction.
Procedure:
-
In a round-bottom flask, suspend the intermediate N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq) in glacial acetic acid.
-
To this suspension, add iron powder (3-5 eq).
-
Heat the reaction mixture to 50-55°C with vigorous stirring. The reaction is often exothermic, so careful temperature control is necessary.
-
Maintain the temperature and stir for 2-3 hours. Monitor the reaction's completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the iron salts and other insoluble materials. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The organic layer is separated and washed sequentially with water and a saturated aqueous sodium carbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a solid. A high yield (>90%) and purity (>98%) can be expected with this method.[4]
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 278.07.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Expected NMR Data
While experimental spectra should be acquired for verification, the following tables provide the expected chemical shifts (in ppm) for the final product, typically dissolved in DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| OCH₃ | ~3.7-3.8 | singlet | 3H | Methoxy group |
| NH₂ | ~5.0-6.0 | broad singlet | 2H | Amino group |
| Aromatic H | ~6.5-8.2 | multiplet | 6H | Benzene & Pyridine rings |
| NH | ~9.0-10.0 | singlet | 1H | Amide proton |
¹³C NMR Spectroscopy (Predicted):
| Carbon | Chemical Shift (ppm) | Assignment |
| C=O | ~165-170 | Amide carbonyl |
| Aromatic C-O | ~150-155 | Methoxy-bearing carbon |
| Aromatic C-Cl | ~125-130 | Chloro-bearing carbon |
| Aromatic C | ~110-150 | Other aromatic carbons |
| OCH₃ | ~55-60 | Methoxy carbon |
References
-
WordPress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved January 7, 2026, from [Link]
-
Spielman, M. A., & D. E. K. (2010). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 132(45), 15963–15971. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Cardiovascular Health: The Synthesis and Significance of this compound. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 7, 2026, from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-140. [Link]
-
Royal Society of Chemistry. (2014). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 4(96), 53731-53735. [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis, 8(12), 11625–11630. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 7, 2026, from [Link]
-
YouTube. (2017). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. Retrieved January 7, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Retrieved January 7, 2026, from [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved January 7, 2026, from [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And Its Pharmaceutically Acceptable Salts. Retrieved January 7, 2026, from [Link]
-
Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved January 7, 2026, from [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 7, 2026, from [Link]
-
IndiaMART. (n.d.). Powder this compound.., Purity: 99%, 280773-17-3. Retrieved January 7, 2026, from [Link]
-
Sandoo Pharm. (n.d.). This compound CAS 280773-17-3. Retrieved January 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 280773-17-3 [chemicalbook.com]
- 5. tdcommons.org [tdcommons.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. growingscience.com [growingscience.com]
- 10. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide in Anticancer Research
Introduction: Unveiling the Potential of a Versatile Benzamide Scaffold in Oncology
The benzamide structural motif is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Within this broad class, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide emerges as a compound of significant interest for anticancer research. While primarily documented as a key intermediate in the synthesis of Factor Xa inhibitors for anticoagulant therapy, its structural features—a substituted benzamide core—are shared with numerous compounds exhibiting potent antitumor activities.[1] Preliminary investigations and the activities of structurally related molecules suggest that it may possess cytotoxic effects against various cancer cell lines, meriting a thorough evaluation of its potential as a novel oncology therapeutic.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the anticancer properties of this compound. We will delve into its hypothesized mechanisms of action, drawing insights from its chemical analogs, and provide detailed, field-proven protocols for its systematic evaluation in a preclinical setting.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | [2] |
| CAS Number | 280773-17-3 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [2] |
| Molecular Weight | 277.71 g/mol | [2] |
| Appearance | Solid | [3] |
Part 1: Hypothesized Mechanisms of Action and Therapeutic Rationale
The therapeutic potential of this compound in oncology is predicated on the established activities of structurally similar compounds. The core 2-aminobenzamide scaffold is a privileged structure in the design of targeted anticancer agents. Research into its derivatives suggests several compelling signaling pathways that may be modulated by this compound.
Inhibition of Receptor Tyrosine Kinases (RTKs): The EGFR Hypothesis
Derivatives of 2-amino-N-methoxybenzamide have been successfully designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a critical RTK that, when dysregulated, drives proliferation, survival, and metastasis in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC).[4] Certain pyrimidine derivatives of the 2-amino-N-methoxybenzamide scaffold have demonstrated superior activity to the approved EGFR inhibitor Gefitinib, with IC50 values in the nanomolar range against cancer cell lines such as A549 (lung), PC-3 (prostate), and HepG2 (liver).[4]
The presence of the N-(5-chloropyridin-2-yl) moiety in our compound of interest may facilitate its interaction with the ATP-binding pocket of EGFR, a common mechanism for small molecule kinase inhibitors.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial cellular process that is often evaded by cancer cells. Structurally related benzamides have been shown to induce apoptosis through various mechanisms.
A compelling example is 2-methoxy-5-amino-N-hydroxybenzamide, which has been demonstrated to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[5] This sensitization is achieved by upregulating the expression of Death Receptor 5 (DR5) and promoting the degradation of Survivin, an inhibitor of apoptosis protein (IAP).[5] Given the structural similarities, it is plausible that this compound could function as a sensitizer to extrinsic apoptosis.
Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide moiety is a well-known pharmacophore found in several potent Histone Deacetylase (HDAC) inhibitors. For instance, 2-amino-5-(thiophen-2-yl)benzamide derivatives have been developed as orally bioavailable HDAC inhibitors with in vivo antitumor activity.[6] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. The potential for this compound to inhibit HDACs represents another promising avenue for its anticancer activity.
Part 2: Experimental Protocols for Preclinical Evaluation
The following protocols provide a systematic approach to evaluating the anticancer efficacy of this compound. It is imperative to first determine the optimal solvent for the compound (e.g., DMSO) and its stability in cell culture media.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, PC-3, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
This compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the compound in sterile DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cells seeded in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent (using trypsin) and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cells seeded in 6-well plates
-
This compound
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol for a period of 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples to determine the DNA content.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Mechanistic Insights
Objective: To investigate the effect of the compound on the expression and activation of key proteins in hypothesized signaling pathways (e.g., EGFR, Apoptosis pathways).
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-PARP, anti-Caspase-3, anti-DR5, anti-Survivin, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescence substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation status relative to a loading control like actin.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The protocols and mechanistic hypotheses presented in this guide provide a robust starting point for its comprehensive preclinical evaluation. By systematically assessing its cytotoxicity, pro-apoptotic effects, and impact on key cancer-related signaling pathways, researchers can elucidate its therapeutic potential. Positive findings from these in vitro studies would warrant further investigation into its in vivo efficacy and safety in animal models of cancer, paving the way for its potential translation into a clinical candidate.
References
-
Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). ResearchGate. [Link]
-
Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. (2007). Journal of Medicinal Chemistry. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2022). Scientific Reports. [Link]
-
2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. (2011). Molecular Cancer Therapeutics. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
This compound CAS 280773-17-3. Home Sunshine Pharma. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
-
This compound. India Fine Chemicals. [Link]
-
Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines.. ResearchGate. [Link]
-
This compound. Sandoo Pharmaceuticals and Chemicals Co.,Ltd.. [Link]
-
IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... ResearchGate. [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 280773-17-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: Ensuring Stability and Integrity in Research and Development
Introduction: A Molecule of Growing Interest
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a substituted benzamide derivative that has garnered significant attention within the pharmaceutical and drug development sectors. Its structural motifs, featuring an aromatic amine, a substituted pyridine ring, and a benzamide core, make it a key intermediate in the synthesis of various biologically active molecules. Notably, it is a critical component in the development of anticoagulant therapies, particularly as an inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade.[1] Given its pivotal role in medicinal chemistry, maintaining the chemical integrity and purity of this compound is paramount for reproducible and reliable experimental outcomes.
This technical guide provides a comprehensive overview of the recommended storage conditions, handling protocols, and stability considerations for this compound. The information herein is curated for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this compound in their studies.
Understanding the Chemical Nature: Foundations of Stability
The stability of this compound is intrinsically linked to its chemical structure. The presence of an aromatic amine and a substituted pyridine ring suggests potential sensitivities to environmental factors such as light, temperature, and moisture. Aromatic amines, in general, can be susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities and a decrease in purity.[2][3]
Recommended Storage Conditions: A Multi-Faceted Approach
To preserve the integrity of this compound, a multi-faceted approach to storage is essential. The following conditions are recommended based on supplier data and general best practices for analogous chemical structures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Storing at refrigerated temperatures significantly slows down potential degradation reactions. Studies on aromatic amines have shown reduced recovery at room temperature (~20°C), indicating instability, while storage at lower temperatures enhances long-term stability.[3][4] For prolonged storage, some research suggests temperatures as low as -20°C or -70°C for aromatic amines.[3] |
| Light | Protected from light (Store in amber vials or opaque containers) | The aromatic and amine functionalities in the molecule suggest a potential for photosensitivity. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[2][3] It is a standard practice to store light-sensitive compounds in containers that block light transmission. |
| Atmosphere | Desiccated (Store with a desiccant) | The hygroscopic nature of a compound, or its tendency to absorb moisture from the air, can impact its stability.[][6][7][8][9] Moisture can facilitate hydrolytic degradation or catalyze other decomposition pathways. Storing in a desiccated environment minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent contamination and exposure to air and moisture, the storage container should be well-sealed. Inert materials like glass are preferred to avoid any potential interaction between the container and the compound. |
Experimental Protocols: From Receipt to Long-Term Storage
Adherence to standardized protocols from the moment the compound is received is crucial for maintaining its quality.
Protocol 1: Initial Receipt and Inspection
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or improper sealing. The compound should be an off-white to slight yellow solid. Any significant deviation in color could indicate degradation.
-
Documentation: Record the date of receipt, batch number, and initial appearance of the compound in the laboratory notebook.
-
Immediate Storage: Immediately transfer the compound to a designated, temperature-controlled storage area that meets the recommended conditions (2-8°C, protected from light, and desiccated).
Protocol 2: Aliquoting and Short-Term Handling
To minimize repeated exposure of the bulk material to ambient conditions, it is advisable to prepare smaller aliquots for routine use.
-
Controlled Environment: Conduct aliquoting in a controlled environment with low light conditions. If possible, work in a fume hood with the sash lowered to minimize air exposure.
-
Appropriate Tools: Use clean, dry spatulas and weighing instruments.
-
Suitable Containers: Aliquot the desired amounts into pre-labeled, amber glass vials with tight-fitting caps.
-
Inert Atmosphere (Optional but Recommended): For maximum protection, especially for long-term studies, consider flushing the headspace of the aliquot vials with an inert gas like argon or nitrogen before sealing.
-
Return to Storage: Promptly return both the bulk container and the prepared aliquots to the recommended storage conditions.
Protocol 3: Long-Term Storage Workflow
A systematic approach is necessary for ensuring the stability of the compound over extended periods.
Caption: Workflow for the long-term storage and handling of this compound.
Proposed Framework for Stability Indicating Method Development
The following is a proposed framework for conducting forced degradation studies on this compound:
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a defined period.[15][16][17]
-
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines.
Analytical Monitoring:
A stability-indicating HPLC method should be developed to monitor the degradation process. The method should be capable of resolving the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Caption: A proposed workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
Safety and Handling Precautions
As with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[18][19][20][21][22]
Disposal
Dispose of unused compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The integrity of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of 2-8°C, protection from light, and a desiccated environment, researchers can significantly mitigate the risk of degradation. The implementation of robust handling protocols, from initial receipt to long-term storage and experimental use, will further ensure the reliability and reproducibility of scientific findings. While compound-specific degradation data is not yet widely published, the proposed framework for forced degradation studies provides a valuable starting point for laboratories wishing to develop a deeper understanding of the stability profile of this important molecule.
References
-
CD Formulation. Hygroscopicity Evaluation. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Tímea, M., & Ildikó, B. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules (Basel, Switzerland), 23(11), 2919. [Link]
-
SID. PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. [Link]
-
Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International journal of molecular sciences, 24(5), 4503. [Link]
-
NILU. Atmospheric Degradation of Amines (ADA). [Link]
-
ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International journal of molecular sciences, 24(5), 4503. [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics, 12(4-S), 163-172. [Link]
-
Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
MRIGlobal. Stability Testing for API Synthesis. [Link]
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]
-
Wankhede, S. B., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 71(5), 509–514. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 7. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. ijpsm.com [ijpsm.com]
- 14. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. biosynth.com [biosynth.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols for the Safe Handling of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide Powder
Introduction and Scope
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a chemical intermediate with significant applications in pharmaceutical research and development, notably as a precursor in the synthesis of anticoagulant agents like betrixaban.[1][2] Its molecular structure suggests it is a pharmacologically active compound. As with many such specialized reagents, particularly those designed to have a biological effect, it must be treated as a potent compound where occupational exposure should be minimized.[3]
This document provides a detailed guide for the safe handling of this compound in powder form. The protocols herein are designed for researchers, chemists, and drug development professionals operating in a laboratory setting. The core principle is the application of the Hierarchy of Controls to ensure personnel safety and prevent environmental contamination.
Compound Identification and Hazard Analysis
A thorough understanding of the compound's properties and associated hazards is the foundation of safe handling.
Physicochemical and Toxicological Data
| Property | Value | Source |
| Chemical Name | This compound | PubChem[4] |
| CAS Number | 280773-17-3 | Benchchem[1], Parchem[5] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | PubChem[4] |
| Molecular Weight | 277.71 g/mol | Benchchem[1] |
| Appearance | White or off-white powder or crystalline powder | Echemi[6] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide.[6] | Echemi[6] |
| GHS Hazard Classification | Warning: H371 - May cause damage to organs (Specific target organ toxicity, single exposure - Category 2). | PubChem[4] |
Primary Hazard Assessment
The primary risk associated with this compound in its powder form is inhalation . Fine powders can easily become airborne, leading to respiratory exposure.[7] The GHS classification H371 indicates a significant health hazard, warning that a single exposure may cause organ damage.[4] Dermal contact and accidental ingestion are also potential routes of exposure that must be controlled. Given its role in the synthesis of potent drugs, chronic exposure to even low doses should be avoided.[8]
The Hierarchy of Controls: A Framework for Safety
Effective safety protocols are built on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context where this specific molecule is required, these are often not feasible.
-
Engineering Controls: This is the most critical layer of protection for handling this powder. It involves physically separating the operator from the hazard.[3]
-
Administrative Controls: These are the procedures and work practices that reduce exposure duration and frequency.
-
Personal Protective Equipment (PPE): The final barrier of protection, used in conjunction with all other controls.[9][10]
Standard Operating Protocol for Handling Powder
This protocol integrates engineering controls, administrative procedures, and PPE for the safe handling of this compound.
Required Engineering Controls & Equipment
-
Primary Containment: A ventilated balance enclosure (VBE) or a glovebox operated under negative pressure is mandatory for weighing and aliquoting powder.[11]
-
Scientist's Note: A standard chemical fume hood is not ideal for weighing powders. Its high airflow can create turbulence, leading to sample loss, inaccurate measurements, and dispersal of the powder within the hood.[11] A VBE provides a low-turbulence, contained environment essential for both safety and accuracy.
-
-
Secondary Containment: All work should be performed over a disposable work surface liner (e.g., plastic-backed absorbent pads) to contain minor spills.
-
Waste Disposal: Designated, sealed, and clearly labeled hazardous waste containers.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical. The following ensemble is required:
-
Respiratory Protection: An N95-rated respirator is the minimum requirement to protect against airborne particulates.[7][10]
-
Eye Protection: Chemical safety goggles or a full-face shield.[10]
-
Hand Protection: Double-gloving with nitrile gloves is required.
-
Scientist's Note: Double-gloving provides an extra layer of protection against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
-
Body Protection: A disposable, solid-front lab coat or coveralls (e.g., Tyvek).[10] Long pants and closed-toe shoes are mandatory.[7]
Caption: PPE Donning and Doffing Sequence to minimize contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Cordon off the work area and post signage indicating that a potent compound is in use.
-
Ensure the ventilated enclosure is operational and the airflow indicator is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the enclosure.
-
Don all required PPE according to the sequence in the diagram above.
-
-
Weighing and Handling:
-
Carefully open the primary container inside the enclosure. Avoid any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat.
-
Once weighing is complete, securely close the primary container.
-
If dissolving the powder, add the solvent to the vessel containing the powder in situ within the enclosure. This wet-transfer method minimizes dust generation.
-
-
Cleanup:
-
Decontaminate all tools and surfaces within the enclosure. A wetted wipe (e.g., with 70% isopropanol) should be used to gently wipe surfaces, which helps to suppress dust.[12]
-
Carefully fold the disposable work surface liner inward and place it in the designated hazardous waste container.
-
Place all disposable items (weigh boats, wipes, outer gloves) into the hazardous waste container.
-
-
Post-Handling:
Emergency Procedures
Spill Response
This protocol is for small spills (<1 gram) within a controlled laboratory setting. For larger spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department immediately.
Caption: Step-by-step workflow for responding to a small powder spill.
Key Principles for Spill Cleanup:
-
Do NOT use a dry brush or sweep: This will aerosolize the powder.[15]
-
Dampen the material: Gently cover the spill with absorbent pads or paper towels wetted with water (if compatible) to prevent dust from becoming airborne.[12][16]
-
Contain and Collect: Work from the edges of the spill inward, carefully placing the contaminated material into a sealable plastic bag for hazardous waste disposal.[12][17]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[18] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[18] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call for emergency medical help immediately.[6][18]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[6][19] Do not induce vomiting.
References
-
University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Available at: [Link]
-
European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. Available at: [Link]
-
European Chemicals Agency. (n.d.). Guidance documents. ECHA. Available at: [Link]
-
SafetyGearPro. (2025). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Available at: [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Available at: [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Available at: [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
-
U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
-
TKS Publisher. (n.d.). Potent compound safety in the laboratory. Available at: [Link]
-
ChemEurope.com. (2009). ECHA publishes concise guidance on chemical safety assessment. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. Available at: [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Available at: [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
The University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Available at: [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Available at: [Link]
-
Ibercal. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Available at: [Link]
-
European Chemicals Agency. (2024). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Available at: [Link]
-
Japan Chemical Industry Association. (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft). Available at: [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
World Pharma Today. (n.d.). Managing Risks With Potent Pharmaceutical Products. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3. Available at: [Link]
-
Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-85. Available at: [Link]
-
India Fine Chemicals. (n.d.). This compound. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. echemi.com [echemi.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. falseguridad.com [falseguridad.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. acs.org [acs.org]
- 18. fishersci.com [fishersci.com]
- 19. biosynth.com [biosynth.com]
Application Notes & Protocols: Strategic Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide and its Bioactive Derivatives
These application notes provide a comprehensive guide for the synthesis, derivatization, and characterization of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a pivotal scaffold in modern medicinal chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure success and reproducibility. This scaffold is of significant interest, primarily as a precursor to potent Factor Xa inhibitors used in anticoagulant therapies.[1]
Our focus is on delivering a self-validating system of protocols, grounded in established chemical literature, to empower researchers in their exploration of this valuable chemical space.
Part 1: Strategic Importance and Applications
The core structure, this compound, serves as a critical intermediate in the synthesis of advanced pharmaceutical agents.[1] Its derivatives have been extensively investigated for their therapeutic potential.
-
Anticoagulant Therapy: The most prominent application is in the development of direct Factor Xa inhibitors. Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is a key strategy for treating and preventing conditions like venous thromboembolism and atrial fibrillation.[1] The parent compound is a direct precursor to Betrixaban, a highly potent and selective Factor Xa inhibitor.[1][2]
-
Anticancer Research: The benzamide backbone is a versatile scaffold that appears in various compounds being investigated for their antitumor activities, suggesting potential for derivatization toward this therapeutic area as well.[3]
The synthetic pathways described below are optimized for yield, purity, and adaptability, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Part 2: Synthesis of the Core Scaffold
The preparation of this compound (Target Compound 3) is most effectively achieved through a robust two-step sequence starting from commercially available precursors. This method is designed to avoid common pitfalls such as dechlorination, which can occur with other reduction methods like catalytic hydrogenation.[1]
Workflow for Core Scaffold Synthesis
Caption: Two-step synthesis of the target scaffold.
Protocol 2.1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (2)
This initial step involves the formation of an amide bond between a carboxylic acid and an amine. The use of phosphorus oxychloride (POCl₃) is a classic and effective method for activating the carboxylic acid. Pyridine acts as a base to neutralize the HCl generated during the reaction.[1] Alternative, milder coupling agents like EDC/NHS can also be employed to avoid the harshness of POCl₃, which is beneficial for industrial-scale production.[4]
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
2-Amino-5-chloropyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, suspend 5-methoxy-2-nitrobenzoic acid (1.0 eq.) and 2-amino-5-chloropyridine (1.0 eq.) in acetonitrile (10 v/v).
-
Stir the mixture at room temperature (25-30°C).
-
Slowly add pyridine (1.5 eq.) to the suspension.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Stir the resulting slurry for 1 hour. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum at 40-50°C.
-
The expected yield is typically around 72%, with a melting point of 165.7–168.0°C.[1]
Protocol 2.2: Reduction to this compound (3)
The reduction of the nitro group is a critical step. While catalytic hydrogenation is a common method, it carries a risk of dechlorinating the pyridine ring. The use of iron powder in acetic acid is a robust alternative that selectively reduces the nitro group without affecting the chloro-substituent.[1] Another effective method involves using ferric chloride with hydrazine hydrate in methanol.[5]
Materials:
-
N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (2)
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Charge a flask with N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.), iron powder (3.0 eq.), and glacial acetic acid.
-
Heat the mixture to 50-55°C and stir vigorously for 2-3 hours. Monitor the reduction by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite or Hyflow to remove the iron salts.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then a saturated sodium carbonate solution to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a light yellow solid.[5]
-
This method typically results in high purity (>98%) and yields around 93%.[5]
Part 3: Synthesis of Bioactive Derivatives
The core scaffold (3) is a versatile platform for creating a diverse range of derivatives. Key modifications can be made at the 2-amino group on the benzamide ring or via nucleophilic substitution at the 5-chloro position of the pyridine ring.
Derivatization Pathways
Caption: Key derivatization strategies from the core scaffold.
Protocol 3.1: Acylation of the 2-Amino Group (Example: Betrixaban Synthesis)
This is the most critical derivatization for creating Factor Xa inhibitors. The 2-amino group acts as a nucleophile, reacting with an activated carboxylic acid to form a new amide bond. This modification is crucial for enhancing the binding affinity to the target enzyme.[1] Betrixaban, for instance, incorporates a 4-(N,N-dimethylcarbamimidoyl)benzamido group at this position, which significantly increases its potency.[1]
Materials:
-
This compound (3)
-
4-cyanobenzoyl chloride (or a suitable activated benzoic acid derivative)
-
A coupling agent (e.g., HATU, DCC) and a base (e.g., DIPEA)
-
A suitable solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the core scaffold (3) (1.0 eq.) in an appropriate anhydrous solvent like DMF.
-
Add the desired carboxylic acid (e.g., 4-cyanobenzoic acid, which is a precursor to the final amidine group in Betrixaban) (1.1 eq.), a coupling agent like HATU (1.2 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.
-
Once complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product using silica gel chromatography to obtain the acylated derivative.[6]
-
Further chemical steps would be required to convert the cyano group into the dimethylcarbamimidoyl group found in Betrixaban.[6]
Protocol 3.2: Nucleophilic Aromatic Substitution at the 5-Chloro Position
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially under basic conditions. This allows for the introduction of various functional groups.[1]
Procedure (General):
-
Dissolve the core scaffold (3) (1.0 eq.) in a suitable solvent (e.g., DMF, THF).
-
Add a strong base like sodium hydride (NaH) (1.1 eq.) at 0°C to deprotonate the nucleophile.
-
Add the nucleophile (e.g., methylamine or thiophenol) (1.2 eq.).
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/HPLC).
-
Quench the reaction carefully with water and perform a standard extraction and purification by column chromatography.
Part 4: Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds and to monitor reaction progress. A typical method might use a C18 column with a gradient of water and acetonitrile containing 0.1% TFA.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is commonly used, and the [M+H]⁺ ion is observed.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure. Key proton signals for the parent compound are expected in the aromatic region (δ 6.9-8.2 ppm) and for the methoxy (δ ~3.8 ppm) and amino groups.[1]
Summary of Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight | Expected MS (M+H)⁺ | Key ¹H-NMR Signals (δ, ppm) |
| Core Scaffold (3) | C₁₃H₁₂ClN₃O₂ | 277.71 | 278.1 | ~3.8 (s, 3H, OCH₃), 6.9-8.2 (m, Ar-H), ~8.2 (s, 1H, NH)[1] |
| Trifluoroacetyl Derivative | C₁₅H₁₁ClF₃N₃O₃ | 387.72 | 388.0 | 3.82 (s, 3H, OCH₃), 7.89 (d, 1H, Ar-H), 8.21 (s, 1H, NH)[1] |
References
-
Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor | PubMed | [Link]
-
Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides | ResearchGate | [Link]
-
This compound - PubChem | National Institutes of Health | [Link]
-
Process For The Preparation of N-(5-chloropyridin-2-yl)-2... | Technical Disclosure Commons | [Link]
- CN107778224B - Preparation method of betrixaban intermediate | Google P
- Method for preparing tert-butyl n-((1r,2s,5s)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 5. This compound | 280773-17-3 [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a mechanistic understanding of this critical two-step synthesis. As a key intermediate in the development of novel anticoagulant therapies, such as Factor Xa inhibitors, achieving a high yield and purity of this compound is paramount.[1][2][3] This guide leverages field-proven insights and published data to help you navigate common challenges and optimize your experimental outcomes.
Overall Synthesis Strategy
The synthesis of the target compound is typically achieved in two primary stages: first, an amide coupling reaction, followed by a selective reduction of a nitro group. Each stage presents unique challenges that can significantly impact the overall yield and purity.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions.
Part 1: The Amide Coupling Reaction
The formation of the amide bond between 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine is the crucial first step. Low yields here are often traced back to improper activation of the carboxylic acid or suboptimal reaction conditions.
Q1: My amide coupling reaction has a very low or zero yield. What are the primary causes?
A1: Low or no product formation in this step typically points to one of four main issues:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to be susceptible to nucleophilic attack by the amine. If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough, this activation will be incomplete.[4][5]
-
Amine Deactivation: Amines are nucleophiles, but they are also bases. A premature acid-base reaction between your starting materials can occur, protonating the 5-chloropyridin-2-amine.[4][6] This protonated amine is no longer nucleophilic and will not attack the activated carboxylic acid.[6]
-
Presence of Water: Coupling reagents and the activated intermediates are highly sensitive to moisture. Any water in the solvent or on the glassware can lead to the hydrolysis of the activated carboxylic acid, reverting it back to its starting form and preventing amide formation.[4] It is critical to use anhydrous solvents and reagents.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction's success.[4][7] An inappropriate solvent may lead to poor solubility of reagents, while an incorrect base can interfere with the reaction.
Q2: How do I select the best coupling reagent for this specific synthesis?
A2: The choice of coupling reagent is critical. While several options exist, they vary in efficiency, cost, and the harshness of conditions required. For this particular synthesis, a combination of a carbodiimide with an additive has been shown to be highly effective.
| Coupling System | Typical Conditions & Solvent | Reported Yield | Pros | Cons |
| EDC / NHS | THF, 15-20°C[8] | 88-96%[8] | High yield, mild conditions, water-soluble byproducts are easy to remove. | More expensive than older reagents. |
| POCl₃ / Pyridine | Acetonitrile, 25-30°C[1] | ~72%[1] | Cost-effective. | POCl₃ is highly reactive and corrosive; pyridine has a strong odor and can be difficult to remove.[8] |
| DCC / DMAP | DCM, RT | Variable | Potent coupling system. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove from the product.[9][10] |
| HATU / DIPEA | DMF or DCM, RT[4] | High (General) | Very effective for difficult couplings, low racemization.[4] | Expensive; potential for side reactions if not used correctly. |
Recommendation: For achieving the highest yield and purity with straightforward workup, the EDC/NHS system is highly recommended based on patent literature for this specific intermediate.[8]
Q3: I'm seeing multiple spots on my TLC plate besides my starting materials and product. What are these side products?
A3: The most common side reaction is the hydrolysis of the activated carboxylic acid intermediate back to 5-methoxy-2-nitrobenzoic acid, which occurs if moisture is present.[4] Another possibility, especially with carbodiimide reagents like DCC or EDC, is the formation of an N-acylurea byproduct if the activated intermediate rearranges before the amine can react. Using additives like N-hydroxysuccinimide (NHS) or HOBt significantly suppresses this side reaction by forming a more stable active ester intermediate.[4][7]
Part 2: The Nitro Group Reduction
This second step is deceptively simple but holds a significant challenge: preventing the undesired dechlorination of the pyridine ring.
Q4: My final product is impure, and mass spectrometry suggests the loss of chlorine. Why does this happen and how can I stop it?
A4: The chlorine atom on the pyridine ring is susceptible to removal via hydrogenolysis, a common side reaction during catalytic hydrogenation.[1] When using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, the same conditions that reduce the nitro group can also cleave the C-Cl bond, leading to a significant impurity that is difficult to separate from the desired product.[1]
To prevent dechlorination, avoid standard catalytic hydrogenation. The preferred industrial method is to use a chemical reducing agent that is selective for the nitro group.[1][2]
Q5: What are the most reliable and high-yielding methods for the nitro reduction step?
A5: Two methods have been reported to give high yields of the desired product with excellent selectivity, avoiding the dechlorination issue.
-
Iron Powder in Acetic Acid: This is a classic, robust, and cost-effective method for nitro group reduction.[1] The reaction is typically heated, and the iron salts are removed during an aqueous workup. It is noted for being a preferred method for industrial-scale synthesis due to its high selectivity.[1][2]
-
Ferric Chloride with Hydrazine Hydrate: This alternative method, conducted in methanol at reflux, has also been reported to produce the final product in excellent yield (93%).[11] It offers a different solvent system and may be advantageous depending on available equipment and downstream processing.
Troubleshooting Workflow
If you are experiencing low yield in the initial amide coupling step, follow this decision-making workflow to diagnose the issue.
Caption: Decision tree for troubleshooting low coupling yield.
Optimized Experimental Protocols
The following protocols are based on published procedures that report high yields for the synthesis of this compound.
Protocol 1: High-Yield Amide Coupling via EDC/NHS
Adapted from patent literature demonstrating yields up to 96%.[8]
-
Setup: To a clean, dry, three-neck flask under a nitrogen atmosphere, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).
-
Activation: Add anhydrous tetrahydrofuran (THF, ~8 mL per gram of carboxylic acid) to the flask. Stir the mixture at 20°C for 1 hour to ensure complete activation of the carboxylic acid, forming the NHS-ester intermediate.
-
Coupling: Add 2-amino-5-chloropyridine (1.0 eq.) to the reaction mixture. Continue stirring at 20°C and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed.
-
Workup & Isolation: Upon completion, cool the reaction solution to 5°C. Slowly add water (~60 mL per gram of carboxylic acid) to precipitate the product. Stir the resulting slurry for an additional 6-7 hours at low temperature to maximize crystallization.
-
Purification: Collect the solid product by filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove any remaining impurities. Dry the solid under vacuum at 40°C to obtain N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide as a solid.
Protocol 2: Selective Nitro Reduction with Iron/Acetic Acid
This is the preferred method to avoid dechlorination.[1]
-
Setup: In a suitable reaction flask, suspend the N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide intermediate (1.0 eq.) in glacial acetic acid.
-
Reduction: Add iron powder (typically 3-5 eq.) to the suspension. Heat the mixture to 50–55°C and stir vigorously for 2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Filter the entire mixture through a pad of Celite (or Hyflow) to remove the iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with an aqueous sodium carbonate solution to neutralize any remaining acetic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
References
-
ResearchGate. (2019). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ACS Publications. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. Retrieved from [Link]
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Cardiovascular Health: The Synthesis and Significance of this compound. Retrieved from [Link]
- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
- Google Patents. (2018). CN107778224B - Preparation method of betrixaban intermediate.
-
ResearchGate. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
PubMed. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. This compound | 280773-17-3 [chemicalbook.com]
purification techniques for crude 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Beginning Research Phase
I am now delving into the purification techniques for 2-Amino -N-(5-chloropyridin-2-yl)-5-methoxybenzamide, starting with broad Google searches. My focus is on common impurities and methods such as recrystallization, column chromatography, and preparative HPLC, also with relevant patents and scholarly articles.
Analyzing the Information Gathered
Now, I am shifting gears from initial searches to information analysis. My focus is on synthesizing the gathered data into a structured technical support center. This will take the form of a question-and-answer format, which directly addresses potential issues researchers might encounter during purification. I will focus on the most useful and specific details, and incorporate citations.
Detailing Purification Procedures
I'm now detailing step-by-step purification procedures. I'll provide the rationale for each step, along with citations. I plan to use Graphviz to visualize workflows and troubleshooting. I am focusing on quantitative data summaries, such as yields and solvent systems. Then, I will create a complete "References" section. Finally, I will review the entire guide.
Defining the Project Scope
Okay, I'm starting to zero in on the exact needs. It's about crafting a technical guide focused on purifying that specific benzamide derivative. I'm focusing on the different techniques needed for crude materials. I will research the best practices.
Refining Guide Objectives
I'm now fully immersed in the specific requirements. My focus is on developing a technical support guide for purifying "2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide." I'm setting the structure, aiming to make it a Q&A format with troubleshooting tips. It's crucial for me to adopt the persona of a Senior Application Scientist. I will ensure experimental choices are justified with in-text citations and a comprehensive "References" section with verified URLs. I will include tables for data and detailed protocols. The guide will have self-validating procedures. I will create helpful diagrams as well.
Structuring the Guide
I'm now outlining the guide's core structure, focusing on a Q&A format addressing common purification issues, starting with compound introduction and impurity identification. I'll include recrystallization and chromatography troubleshooting, with tables for data and detailed, self-validating protocols, supported by cited sources and verified URLs. I'll use diagrams for workflows with high contrast color palettes, and descriptive captions.
Developing the Troubleshooting Guide
I'm now diving into the guide's content, starting with an introduction to the compound and its importance. The Q&A format is becoming clearer, focusing on impurity identification, and choosing the right purification method. I'm focusing on recrystallization and column chromatography. I will include detailed protocols and address issues such as 'oiling out', and poor separation. I'm gathering supporting data and crafting the diagrams.
Defining Guide Structure
I've been solidifying the guide's structure, opting for a Q&A format addressing purification challenges, starting with compound overview and impurity detection. I'm focusing on recrystallization and chromatography troubleshooting. Tables, protocols with source citations, and verified URLs will be included. Diagrams will visualize processes with high-contrast colors and captions.
I am expanding the guide's scope to explicitly address the synthesis pathway and the potential for impurities at each stage, citing relevant literature for reaction conditions and expected byproducts. I'm researching and comparing purification techniques like recrystallization, and column chromatography, referencing solubility data and previous studies on benzamide purification to determine their suitability for this specific compound, and creating detailed protocols. I will also incorporate visual aids.
Outlining Guide Content
I am now organizing the guide's content and structure. I will address common purification challenges. I'm focusing on starting material, impurity analysis, synthesis, and recrystallization or chromatography approaches. I'll include detailed procedures, troubleshooting tips, and diagrams. I'm synthesizing synthesis pathways and likely impurities, citing literature for reactions and byproducts. I'm researching recrystallization and chromatography techniques, analyzing solubility data for this compound. I am now creating detailed protocols and visual aids.
Designing Purification Strategies
I am now thoroughly immersed in the topic, and have outlined a plan. I will be structuring a technical guide as a Q&A support center format for purifying the benzamide derivative. I have identified the likely impurities and I am choosing appropriate purification methods (recrystallization and column chromatography). I will provide supporting data in tables and detailed protocols, as well as workflows with cited literature and verified URLs. I'm ready to begin writing.
Refining Content and Structure
I'm now integrating the search data, starting with an introduction and then the Q&A format, focusing on impurity identification, assessment, and purification strategies. My focus is on synthesizing synthesis pathways and likely impurities, citing relevant literature for reaction and byproduct analysis. I am creating visual guides such as an impurity table. I am also working on creating detailed, step-by-step protocols.
Developing Visual Guides
I've been working on the implementation of the diagrams. I am now creating an impurity table, and solvent and chromatography conditions tables. The framework is in place to begin detailing recrystallization and column chromatography protocols. I'm excited about the visual aids.
Constructing a Purification Guide
I've been meticulously planning the structure of the technical guide, with a clear Q&A format and troubleshooting sections. I'm focusing on likely impurities, appropriate purification techniques, and creating detailed protocols with visual aids like flowcharts and tables. My next step will be to start the outline and address common purification problems for users.
identifying common impurities in 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide synthesis
Technical Support Center: Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound (CAS 280773-17-3). As a key intermediate in the development of pharmaceuticals, such as Factor Xa inhibitors, achieving high purity is critical.[1] This document, structured in a practical question-and-answer format, addresses common impurities, their origins, and scientifically-grounded strategies for their mitigation and removal.
Overview of the Primary Synthetic Pathway
The most common and scalable synthesis is a two-step process beginning with the amide coupling of a substituted benzoic acid and an aminopyridine, followed by the reduction of a nitro group. Understanding this pathway is the first step in diagnosing potential impurity issues.
A typical synthetic route involves:
-
Amide Bond Formation: Coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine to form the nitro-intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.[1]
-
Nitro Group Reduction: Reduction of the nitro-intermediate to the final product, this compound.[1][2]
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific impurity-related issues you may encounter during synthesis, providing explanations for their formation and actionable protocols for resolution.
Question 1: My final product analysis (HPLC/LC-MS) shows a significant peak corresponding to the starting nitro-intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. What caused this, and how can I fix it?
Answer:
This is the most common process-related impurity and is a direct result of incomplete reduction of the nitro group in Step 2.
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro-intermediate was too low.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Low Reaction Temperature: The activation energy for the reduction was not met, leading to a sluggish or stalled reaction.[1]
-
Poor Reagent Activity: The reducing agent (e.g., iron powder) may have been passivated (oxidized) or of low quality.
Troubleshooting & Mitigation Protocol:
-
Reaction Monitoring (Self-Validation): Do not rely solely on time. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is absent or below a target threshold (e.g., <0.5% by area).[2]
-
Optimize Reducing Agent:
-
For iron-based reductions, ensure you are using a fine powder with high surface area. Consider pre-activation of the iron powder with dilute acid if necessary.
-
Increase the molar equivalents of the reducing agent (e.g., from 3 eq. to 4-5 eq. of iron powder).
-
When using hydrazine hydrate, add it dropwise to maintain the reaction temperature and avoid side reactions.[2]
-
-
Adjust Reaction Conditions:
-
Ensure the reaction temperature is maintained as per the protocol (e.g., 50–55°C for Fe/AcOH reduction).[1]
-
If the reaction stalls, a modest increase in temperature (e.g., by 10°C) can sometimes drive it to completion, but this must be balanced against the risk of side reactions like dechlorination.
-
-
Purification: If the impurity is present in the crude product, it can often be removed by recrystallization. The final product and the nitro-intermediate have different polarities and solubilities.
Caption: Workflow for troubleshooting the nitro-intermediate impurity.
Question 2: My LC-MS analysis shows an impurity with a mass peak that is ~35.5 Da lower than my target compound. What is this and how can I prevent it?
Answer:
This mass difference strongly indicates the presence of the dechlorinated impurity , 2-Amino-N-(pyridin-2-yl)-5-methoxybenzamide.
Causality: This impurity is formed when the chlorine atom on the pyridine ring is reductively cleaved and replaced with a hydrogen atom. This is a well-known side reaction in reductions, particularly with certain catalysts.
-
Aggressive Reduction Method: Catalytic hydrogenation (e.g., H₂ with Pd/C) is highly prone to causing dechlorination on aromatic halides. The use of iron in acetic acid is specifically recommended to avoid this side reaction.[1]
-
Excessive Temperature or Pressure: Even with milder reducing systems, excessively high temperatures or prolonged reaction times can sometimes lead to low levels of dechlorination.
Troubleshooting & Mitigation Protocol:
-
Choice of Reducing Agent (Primary Control): The most effective preventative measure is the choice of reduction chemistry.
-
Recommended: Use metal/acid systems like iron powder in acetic acid or stannous chloride (SnCl₂).[1] These are generally selective for nitro group reduction without affecting the aryl chloride.
-
Avoid: Avoid catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) unless specific, validated, and milder conditions are known to work for this substrate.
-
-
Temperature Control: Strictly control the reaction temperature. Do not allow significant exotherms to raise the internal temperature beyond the validated range (e.g., 50-55°C).[1]
-
Purification: The dechlorinated impurity has a significantly different polarity from the desired product and can typically be separated using column chromatography or careful fractional crystallization.
Question 3: I'm observing several minor, unidentified peaks in my chromatogram. Could they be coming from my starting materials?
Answer:
Yes, impurities in the starting materials are a frequent cause of difficult-to-remove impurities in the final product. The two key starting materials, 2-amino-5-chloropyridine and 5-methoxy-2-nitrobenzoic acid , must be of high purity.
Common Starting Material Impurities:
| Starting Material | Potential Impurity | Origin / Cause | Impact |
| 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | A common byproduct of direct chlorination of 2-aminopyridine.[3] | Carries through the synthesis to produce a dichlorinated final product impurity. Very difficult to remove. |
| Unreacted 2-aminopyridine | Incomplete chlorination during its synthesis. | Can react to form the non-chlorinated version of the final product. | |
| 5-methoxy-2-nitrobenzoic acid | 2-amino-5-methoxybenzoic acid | Incomplete nitration or carryover from a precursor. | Can react in Step 1, but may behave differently in workup and purification. |
| Isomeric nitrobenzoic acids | Non-selective nitration of m-methoxybenzoic acid. | Leads to isomeric final products that are extremely difficult to separate. |
Troubleshooting & Mitigation Protocol:
-
Certificate of Analysis (CoA) Review: Always obtain and review the CoA for your starting materials. Look for purity assays (e.g., by HPLC or GC) and the levels of specified impurities.
-
Pre-synthesis Purity Check: It is best practice to run your own purity check on incoming starting materials via HPLC, GC, or NMR before committing them to a large-scale reaction.
-
Purification of Starting Materials: If a starting material is found to be impure, it must be purified before use.
-
2-amino-5-chloropyridine: Can often be purified by recrystallization from a suitable solvent like methanol or by sublimation.[4]
-
5-methoxy-2-nitrobenzoic acid: Can be purified by recrystallization from aqueous ethanol.
-
-
Source High-Purity Reagents: Procure starting materials from reputable suppliers who can provide high-purity grades (>99%).
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical techniques for impurity profiling in this synthesis?
-
A: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification is ideal.[5] HPLC allows for the separation and quantification of the main component from its impurities, while LC-MS provides the molecular weight of unknown peaks, which is crucial for structural elucidation.[6] For volatile starting materials like 2-amino-5-chloropyridine, Gas Chromatography (GC-MS) is also highly effective.[3][4]
-
-
Q: What is a suitable solvent system for recrystallizing the final product?
-
A: The final product, this compound, is soluble in solvents like methanol and N,N-Dimethylformamide (DMF) and practically insoluble in water.[7] A common approach for recrystallization is to dissolve the crude product in a good solvent (like hot methanol or ethyl acetate) and then either cool it or add a poor solvent (like water or heptane) to induce crystallization, which can effectively remove both more polar and less polar impurities.
-
-
Q: Can I use a different coupling agent for Step 1?
-
A: While phosphorous oxychloride (POCl₃) is commonly cited, other standard peptide coupling reagents can be used, such as HATU, HOBt/EDC, or converting the benzoic acid to an acid chloride using thionyl chloride (SOCl₂). The choice will depend on scale, cost, and downstream purification considerations. Each system has its own potential for side reactions and impurity formation, so the chosen method must be carefully validated.
-
References
-
Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
-
Patsnap Eureka. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3. Retrieved from [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 280773-17-3 [chemicalbook.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
optimizing reaction conditions for the amidation step in synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of amidation reactions. This guide is structured to provide drug development professionals, researchers, and scientists with both high-level strategic advice and granular, actionable protocols to overcome common challenges in amide bond formation. The content is organized into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of reaction variables.
Troubleshooting Guide: Common Amidation Issues & Solutions
This section addresses the most frequent problems encountered during the amidation step. Each issue is broken down into potential causes and a series of recommended solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common and frustrating issue. The root cause can typically be traced to one of four areas: inefficient carboxylic acid activation, unavailability of the amine nucleophile, suboptimal reaction conditions, or steric hindrance.[1]
Potential Causes & Recommended Solutions
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[2]
-
Solution:
-
Verify Reagent Potency: Ensure your coupling reagent is not hydrolyzed or degraded. Store carbodiimides like EDC and DCC under anhydrous conditions and handle them quickly. Uronium salts like HATU and HBTU are generally more stable but should still be protected from excessive moisture.
-
Increase Reagent Equivalents: For sluggish reactions, increase the equivalents of the coupling reagent from 1.0-1.1 to 1.5 equivalents.
-
Switch to a Stronger Coupling Reagent: If a carbodiimide fails, consider a more potent uronium or phosphonium salt. HATU is particularly effective for difficult couplings.[2] A summary of common agents is provided in the FAQ section.
-
Consider In Situ Acyl Halide Formation: For very challenging substrates, converting the carboxylic acid to an acyl chloride (using SOCl₂, oxalyl chloride) or acyl fluoride (using TFFH) before adding the amine can dramatically increase reactivity.[3][4]
-
-
-
Deactivated Amine Nucleophile: The amine must be a free, neutral nucleophile to attack the activated acid.
-
Solution:
-
Acid-Base Chemistry: The carboxylic acid can protonate the amine, forming an unreactive ammonium salt.[3] This is why a non-nucleophilic base (e.g., DIPEA, NMM, TEA) is crucial. Ensure at least 2-3 equivalents of base are used, especially if the amine starting material is an HCl or TFA salt.[2][5]
-
Base Strength: The pKa of the base should be considered. N-methylmorpholine (NMM, pKa ~7.4) is a weaker base than DIPEA (pKa ~10.8) and can be beneficial in minimizing racemization.[6]
-
-
-
Suboptimal Reaction Conditions: The reaction environment dictates kinetics and equilibrium.
-
Solution:
-
Solvent Choice: Ensure all starting materials are fully dissolved. DMF and NMP are excellent, polar aprotic solvents for most amidations. Dichloromethane (DCM) is also common but may not be suitable for all substrates.[7]
-
Temperature: Most amidations proceed well at room temperature.[2] However, for sterically hindered substrates, gentle heating (40-60 °C) can increase the reaction rate. Be aware that higher temperatures can also increase the rate of side reactions, particularly racemization.[1]
-
Water Contamination: Water will hydrolyze the activated ester intermediate back to the carboxylic acid.[1] Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
-
-
Steric Hindrance: Bulky groups on the acid or amine can physically block the reaction site.[1]
-
Solution:
-
Elevated Temperature: As mentioned, increasing the temperature can provide the necessary energy to overcome the activation barrier.
-
More Reactive Intermediates: Converting the acid to an acyl fluoride often succeeds where other methods fail for hindered systems.[4]
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours) if starting materials are still present.[8]
-
-
The following diagram outlines a logical decision-making process for addressing low-yield reactions.
Caption: General two-step mechanism for amide bond formation using a coupling agent.
Q3: How do I monitor the progress of my reaction?
Effective reaction monitoring is crucial to determine the endpoint and avoid unnecessary heating or extended stirring, which can lead to side product formation. [9]* Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. A co-spot (a lane with both the reaction mixture and a starting material) can help confirm identity. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the disappearance of starting material masses and the appearance of the desired product mass, giving a much clearer picture of the reaction's status. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can show the appearance of characteristic amide N-H peaks or other unique signals of the product. [9][10]
Q4: What are the best practices for purification?
Purification strategies depend on the properties of your product and the by-products.
-
Aqueous Workup: After quenching the reaction (e.g., with water or NH₄Cl solution), an aqueous workup is standard. [2] * Washing with a mild acid (e.g., 1M HCl) will remove unreacted amine and basic by-products.
-
Washing with a mild base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.
-
-
Filtration: If DCC was used, the dicyclohexylurea (DCU) by-product is largely insoluble in solvents like DCM or ethyl acetate and can be removed by filtration.
-
Flash Column Chromatography: This is the most common method for achieving high purity. Normal phase (silica gel) or reversed-phase (C18) chromatography can be used depending on the polarity of the amide product. [8][11]
Key Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
This is a robust and cost-effective method suitable for many standard amidations.
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (N₂), add HOBt (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the amine (1.1 eq.) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 eq.).
-
Add EDC·HCl (1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup: wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 2: High-Efficiency Amidation using HATU
This protocol is recommended for challenging substrates, including sterically hindered or electron-deficient partners.
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).
-
Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.5 eq.) and stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.
-
Add the amine (1.1 eq.) to the activated mixture.
-
Stir at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
References
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Szostak, M., et al. (n.d.). Amide Activation in Ground and Excited States. PMC - NIH. [Link]
-
Guisot, N., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
The Organic Chemist. (2023). Amidation Reaction [YouTube Video]. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Rattanakit, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
Acosta, P. A., et al. (2023). General reaction mechanism for cross-coupling amidation of esters. ResearchGate. [Link]
-
Rattanakit, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC - NIH. [Link]
-
Wiley Online Library. (n.d.). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]
-
Gohil, K. & Noolvi, M. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Google Patents. (n.d.). US20030104586A1 - Method of purifying amide compound.
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? [Link]
-
ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- Google Patents. (n.d.).
-
American Chemical Society. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? [Link]
-
ResearchGate. (2025). Analysis of deamidation artifacts induced by microwave-assisted tryptic digestion of a monoclonal antibody. [Link]
-
Arkat USA. (n.d.). Advances in amidation chemistry – a short overview. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. biotage.com [biotage.com]
avoiding partial dechlorination during the nitro group reduction
Welcome to the Technical Support Center for Chemoselective Nitro Group Reduction.
As a Senior Application Scientist, I understand the critical importance of achieving clean, selective transformations in complex molecules, especially within drug development and materials science. The reduction of an aromatic nitro group to an aniline is a cornerstone reaction, but its execution in the presence of an aryl chloride presents a significant challenge: avoiding undesired hydrodehalogenation.
This guide is structured to provide not just solutions, but a foundational understanding of why partial dechlorination occurs and how to strategically prevent it. We will move from troubleshooting immediate experimental failures to a deeper dive into methodology, ensuring your synthetic route remains robust and high-yielding.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses the most frequent problems encountered in the lab.
Q1: I'm using standard H₂ with 10% Pd/C to reduce my chloro-nitroaryl compound, and I'm seeing significant amounts of the dechlorinated aniline. What is happening and how can I fix it?
A1: This is the most common failure mode for this transformation. Palladium on carbon (Pd/C) is an exceptionally active catalyst that readily facilitates not only the reduction of the nitro group but also the hydrogenolysis (cleavage) of the carbon-chlorine bond.[1][2]
The Underlying Mechanism: The issue stems from the catalytic cycle. The palladium surface can undergo oxidative addition into the aryl-chloride bond, forming an arylpalladium intermediate. This intermediate is then reduced, cleaving the C-Cl bond and replacing it with a C-H bond. The desired nitro reduction and the undesired dehalogenation are competing reaction pathways on the catalyst surface.
Immediate Troubleshooting Steps:
-
Catalyst Modification (Poisoning): The most direct approach is to reduce the catalyst's activity towards C-Cl bond cleavage.
-
Use a Sulfided Catalyst: A commercially available sulfided platinum on carbon (PtS/C) catalyst is highly effective. The sulfur selectively poisons the sites responsible for hydrodehalogenation while leaving the nitro reduction activity largely intact.[3]
-
Acidic Additives: Introducing a small amount of a strong acid like hydrochloric acid (HCl) or a weaker acid like acetic acid can suppress dehalogenation.[4] The acidic medium can alter the catalyst surface and substrate adsorption, disfavoring the pathway for C-Cl bond cleavage.[4][5]
-
-
Switch Catalysts: Move away from highly active palladium catalysts.
-
Raney Nickel: This catalyst is often a reliable alternative to Pd/C for substrates where dehalogenation is a concern.[6] It generally shows lower propensity for hydrogenolysis of aryl chlorides.
-
-
Change the Hydrogen Source (Transfer Hydrogenation): Instead of high-pressure hydrogen gas, use a hydrogen donor. This can moderate the reactivity.
-
Hydrazine Hydrate (N₂H₄·H₂O): Using hydrazine hydrate with Pd/C can be highly selective. The reaction conditions, such as temperature, can be tuned to favor nitro reduction over dehalogenation.[7][8]
-
Ammonium Formate (HCOONH₄): This is another common and effective hydrogen donor for transfer hydrogenation that can provide excellent selectivity.[9][10]
-
Q2: I can't use catalytic hydrogenation due to other sensitive groups (e.g., alkenes, alkynes) in my molecule. What are the best non-hydrogenation methods to avoid dechlorination?
A2: When catalytic hydrogenation is off the table, several robust chemical reduction methods offer excellent chemoselectivity, leaving both aryl chlorides and other reducible groups untouched.
Recommended Non-Catalytic Methods:
-
Iron in Acidic or Neutral Media: The classic Béchamp reduction and its modern variants are highly reliable. Iron powder is inexpensive and the reaction is often very clean.[11][12][13][14]
-
Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and highly effective reagent for selectively reducing nitro groups in the presence of a wide array of functionalities, including halogens, esters, and nitriles.[2][6][17]
-
Sodium Sulfide (Na₂S) - The Zinin Reduction: This method is particularly useful for its high chemoselectivity. It readily reduces nitro groups while preserving aryl halides and even other reducible groups like double bonds.[6][18][19][20]
Workflow & Reagent Selection
The choice of method depends heavily on the other functional groups present in your molecule. This decision-making workflow can help guide your selection.
Caption: Decision workflow for selecting a nitro reduction method.
Frequently Asked Questions (FAQs)
Q3: Why is dechlorination more of a problem for aryl bromides and iodides compared to chlorides?
A3: The strength of the carbon-halogen bond is the primary factor. The C-I bond is the weakest, followed by C-Br, and then C-Cl. Weaker bonds are more susceptible to cleavage via oxidative addition to the palladium catalyst surface. Therefore, under standard hydrogenation conditions, the order of dehalogenation risk is I > Br > Cl. Fluorine (C-F) bonds are very strong and are typically not cleaved under these conditions.
Q4: Can I recycle the catalyst after a selective hydrogenation?
A4: In principle, yes. Heterogeneous catalysts like Pd/C or PtS/C can be recovered by filtration.[7][8] However, their activity may decrease over multiple cycles due to leaching of the metal or poisoning from trace impurities in the substrate or solvent. If you plan to recycle the catalyst, it is crucial to test its efficacy on a small scale for each subsequent run to ensure consistent reaction times and selectivity.
Q5: My reaction is very slow when using Fe/NH₄Cl. How can I speed it up?
A5: Slow reaction rates with iron-based systems are often due to poor activation of the iron surface or mass transfer limitations.[21]
-
Activation: Pre-treating the iron powder with dilute HCl to remove the passivating oxide layer can significantly increase its reactivity.
-
Solvent: Ensure your starting material is soluble in the chosen solvent system (often ethanol/water). Poor solubility is a common cause of slow or incomplete reactions.[21]
-
Mechanical Agitation: Vigorous stirring is essential to ensure good contact between the substrate and the solid iron particles. In some cases, using ultrasound can accelerate the reaction.[17][22]
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C) will typically increase the rate.[12]
Comparative Summary of Methods
The table below provides a high-level comparison of the most effective methods for the selective reduction of nitroarenes in the presence of aryl chlorides.
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Limitations | Selectivity for C-Cl |
| Modified Catalytic Hydrogenation | H₂, Sulfided Pt/C, EtOH/MeOH, RT, 1-4 atm | High yielding, clean workup, catalytic | Requires specialized catalyst, handling of H₂ gas | Excellent[3] |
| Transfer Hydrogenation | Pd/C, N₂H₄·H₂O or HCOONH₄, EtOH, Reflux | Avoids H₂ gas, often fast and selective | Hydrazine is toxic, exotherm risk | Very Good to Excellent[7][10] |
| Metal/Acid Reduction | Fe powder, NH₄Cl, EtOH/H₂O, Reflux | Inexpensive, robust, high functional group tolerance | Stoichiometric metal waste, workup can be tedious | Excellent[12][15] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, EtOH, Reflux | Very mild, excellent functional group tolerance | Generates stoichiometric tin waste, which is hazardous | Excellent[2][6] |
| Zinin Reduction | Na₂S·9H₂O, EtOH/H₂O, Reflux | Highly chemoselective, inexpensive | Strong odor (H₂S), reaction can be slow | Excellent[18][19] |
Experimental Protocols
Here are detailed, step-by-step protocols for key methodologies discussed.
Protocol 1: Selective Reduction using Iron and Ammonium Chloride
This protocol is a robust and generally applicable method for substrates that are stable under neutral reflux conditions.[15][16]
Materials:
-
Chloro-nitroaryl starting material (1.0 eq)
-
Iron powder (<325 mesh) (3.0 - 5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 - 5.0 eq)
-
Ethanol (EtOH) and Water (typically in a 2:1 to 4:1 ratio)
-
Celite for filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-nitroaryl starting material, ethanol, and water.
-
Stir the mixture to dissolve the starting material as much as possible.
-
Add the ammonium chloride, followed by the iron powder.
-
Heat the reaction mixture to reflux (typically ~80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with additional ethanol or ethyl acetate.
-
Filter the suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with the organic solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude aniline can be purified by standard methods (crystallization, chromatography).
Protocol 2: Selective Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
This method is fast and efficient but requires caution due to the toxicity and reactivity of hydrazine.[7][8]
Materials:
-
Chloro-nitroaryl starting material (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Hydrazine monohydrate (N₂H₄·H₂O) (3.0 - 5.0 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-nitroaryl starting material and ethanol.
-
Carefully add the 10% Pd/C catalyst.
-
Heat the mixture to a gentle reflux (or the desired temperature, e.g., 60 °C).
-
Slowly and carefully add the hydrazine monohydrate dropwise via a dropping funnel. The reaction is often exothermic, and gas evolution (N₂) will be observed. Maintain control of the addition rate to prevent an uncontrolled exotherm.
-
After the addition is complete, maintain the reflux until the reaction is complete as monitored by TLC or LC-MS (often 30-90 minutes).
-
Cool the reaction to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric when dry. Quench it with water immediately after filtration.
-
Wash the filter pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product for purification.
References
- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
-
Kiełczewska, U., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Wikipedia. Zinin reaction. [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. University of Otago. [Link]
-
Kasparian, A. J., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. The Journal of Organic Chemistry. [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. OUCI. [Link]
-
Reddy, G. S., et al. (2017). Sodium sulfide-promoted regiodefined redox condensation of o-nitroanilines with aryl ketones to benzo[a]phenazines and quinoxalines. Organic & Biomolecular Chemistry. [Link]
-
Kumar, A., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. What are the best reagents to reduce aromatic nitro to amine? [Link]
-
Huber, D., et al. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Tetrahedron Letters. [Link]
-
Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. [Link]
- CN103242168A - Dehalogenation inhibitor.
-
Patil, R. D., & Sasson, Y. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]
-
Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
-
Al-Awadi, N., et al. (2022). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. ACS Applied Materials & Interfaces. [Link]
-
Bahadur, V., et al. (2021). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]
-
Sciencemadness.org. Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]
-
Biscoe, M. R., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH. [Link]
-
eScholarship. Selective reduction of nitroarenes via non-contact hydrogenation. [Link]
-
Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). [Link]
-
University of Otago. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
-
Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
ResearchGate. ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
ResearchGate. FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. [Link]
-
ResearchGate. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]
-
ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds? [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Reddit. Hydrogenation Reduction. [Link]
-
Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. [Link]
-
He, Z., & Spain, J. C. (2000). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
Sources
- 1. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. Zinin reaction - Wikipedia [en.wikipedia.org]
- 19. Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. | Semantic Scholar [semanticscholar.org]
- 20. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
stability testing of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide under different pH
Technical Support Center
Topic: pH Stability Testing of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Guide ID: TSC-280773-pH
Foundational Knowledge: Understanding the Molecule and Its Stability
Welcome to the technical guide for this compound (CAS No: 280773-17-3). This compound is a key intermediate in the synthesis of advanced pharmaceuticals, notably as a precursor to Factor Xa inhibitors like Betrixaban, which are critical in anticoagulant therapies.[1] The chemical integrity of this molecule is paramount for the quality, safety, and efficacy of the final drug product.
A crucial aspect of ensuring this integrity is understanding its stability under various pH conditions. Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q1A(R2), mandate stress testing to elucidate potential degradation pathways and develop validated, stability-indicating analytical methods.[2][3]
The core structure of this molecule contains a benzamide linkage—an amide bond connecting a substituted benzoic acid and a chloropyridine amine. While amides are generally more resistant to hydrolysis than esters, they are susceptible to cleavage under sufficiently strong acidic or basic conditions, often accelerated by heat.[4] This hydrolytic cleavage is the primary degradation pathway we anticipate and must characterize.[5] This guide provides the experimental framework and troubleshooting advice to expertly conduct these critical studies.
Experimental Design and Protocol for pH Stability Testing
This section details a robust protocol for performing a forced degradation study on this compound across a range of pH values. The objective is to intentionally degrade the molecule to an optimal level (typically 5-20% as per ICH guidelines) to identify degradation products and establish a stability profile.[6]
Materials and Reagents
-
Active Substance: this compound (purity >99%)
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); Purified water (Milli-Q or equivalent)
-
Acidic Medium: 1 M and 0.1 M Hydrochloric Acid (HCl)
-
Basic Medium: 1 M and 0.1 M Sodium Hydroxide (NaOH)
-
Buffers: Pre-prepared or lab-made buffers for pH 4.5 (e.g., acetate) and pH 7.4 (e.g., phosphate)
-
Quenching Solution: A solution of acid or base to neutralize the stress sample to approximately pH 7 before analysis.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
-
Stability-indicating HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Calibrated pH meter
-
Thermostatically controlled water bath or stability chamber
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow Diagram
Caption: Overall workflow for pH stability testing.
Step-by-Step Methodology
-
Preparation of API Stock Solution: The subject molecule is practically insoluble in water.[7] Therefore, a stock solution must be prepared in an organic solvent.
-
Accurately weigh and dissolve 25 mg of this compound in a 25 mL volumetric flask using methanol to create a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
For each condition, pipette 1.0 mL of the API stock solution into a 10 mL flask.
-
Add 9.0 mL of the respective stress medium (0.1 M HCl, 0.1 M NaOH, or buffer) to achieve a final API concentration of 0.1 mg/mL. The final solution will contain 10% methanol as a co-solvent to maintain solubility.
-
Prepare a control sample by adding 1.0 mL of stock to 9.0 mL of a 10:90 methanol/water mixture. This is your t=0 sample.
-
Cap the flasks and place them in a water bath or stability chamber set to a moderately elevated temperature (e.g., 60°C). This is necessary because amide hydrolysis is often slow at room temperature.[4]
-
-
Sample Collection and Analysis:
-
Withdraw aliquots from each flask at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Immediately quench the reaction by neutralizing the aliquot. For the HCl sample, use an equivalent amount of NaOH. For the NaOH sample, use HCl. The goal is to bring the pH to ~7 to halt further degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Analyze all samples (including the t=0 control) using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of API remaining at each time point relative to the t=0 control sample.
-
Calculate the percentage of each degradation product formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak corresponds to the increase in degradation peaks.
-
Use the PDA detector to assess peak purity of the parent compound at each time point.
-
Troubleshooting Guide
This section addresses common issues encountered during pH stability testing in a direct question-and-answer format.
Q: My compound precipitated after I added the stock solution to the aqueous stress media. What went wrong?
A: This is a common issue due to the molecule's low aqueous solubility.[7] While you used a methanol co-solvent, the final concentration or the pH change might have pushed it out of solution.
-
Solution 1 (Increase Co-solvent): Try increasing the organic co-solvent percentage (e.g., to 20% or 30%). However, be aware that high concentrations of organic solvent can alter the kinetics of hydrolysis. Document this change thoroughly.
-
Solution 2 (Lower API Concentration): Reduce the starting concentration of the API in your stress samples.
-
Solution 3 (Verify pH): Always measure the pH of the final solution after adding the methanolic stock, as the addition of an organic solvent can slightly alter the pH of buffered solutions.
Q: I am seeing little to no degradation (<5%) even after 48 hours under 0.1 M HCl and 60°C. How can I achieve the target degradation?
A: The amide bond in your molecule is likely very stable under these conditions. Forced degradation studies are designed to find the conditions that do cause degradation.[8]
-
Solution 1 (Increase Stressor Strength): Move to a more concentrated acid, such as 1 M HCl.
-
Solution 2 (Increase Temperature): Increase the temperature in 10°C increments, for example, to 70°C or 80°C.[3] Hydrolysis reactions are highly temperature-dependent.
-
Solution 3 (Increase Duration): Extend the study duration, taking time points at 72 or 96 hours. The goal is to find the right balance of conditions to achieve 5-20% degradation.[6]
Q: In my HPLC analysis, the main peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the basic amine groups on your molecule and acidic residual silanols on the HPLC column packing material.[9]
-
Solution 1 (Adjust Mobile Phase pH): Ensure the pH of your mobile phase is appropriate. For a basic compound, a low pH (e.g., 2.5-3.5) will protonate the amines, which can improve peak shape. Alternatively, a high pH (e.g., >8, if using a hybrid/pH-stable column) can keep them in their free base form.
-
Solution 2 (Increase Buffer Strength): A higher buffer concentration in the mobile phase (e.g., 20-25 mM) can help mask residual silanols and improve peak symmetry.[9]
-
Solution 3 (Use a High-Purity Column): Modern, high-purity silica columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.
Q: My retention times are shifting between injections. How can I stabilize my HPLC method?
A: Retention time instability is a classic HPLC problem that points to an issue with the system's equilibrium.[10]
-
Solution 1 (Ensure Column Equilibration): Make sure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this can take 10-20 column volumes.
-
Solution 2 (Check Mobile Phase): Ensure your mobile phase is fresh, well-mixed, and degassed. If preparing it online with a mixer, ensure the proportioning valves are functioning correctly.[11]
-
Solution 3 (Control Temperature): Use a thermostatically controlled column compartment. Fluctuations in ambient temperature can cause significant retention time drift.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
The primary and most anticipated degradation pathway is the hydrolysis of the central amide bond. This reaction cleaves the molecule into its constituent carboxylic acid and amine fragments.
Caption: Expected amide hydrolysis degradation pathway.
What are the expected chemical structures of the main degradation products?
Upon hydrolysis, the molecule is expected to yield two primary degradation products:
Identifying these structures would typically require advanced techniques like LC-MS/MS and NMR analysis of the isolated impurities.
Why is a "stability-indicating" analytical method required for this study?
A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient without interference from its degradation products, impurities, or excipients.[2][14] As mandated by ICH guidelines, using such a method is the only way to ensure that the decrease in the drug's concentration is accurately measured and that the degradation products are properly resolved and quantified.[3]
Summary of Expected Stability Profile
The following table summarizes hypothetical data from a pH stability study. It is intended to serve as an example of how to present results. Actual results will vary based on experimental conditions.
| Condition | Time (hours) | % Assay Remaining | Major Degradant 1 (%) (2-Amino-5-methoxybenzoic acid) | Major Degradant 2 (%) (2-Amino-5-chloropyridine) | Mass Balance (%) |
| Control (t=0) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 0.1 M HCl @ 60°C | 24 | 91.5 | 4.1 | 4.3 | 99.9 |
| 48 | 84.2 | 7.5 | 7.9 | 99.6 | |
| pH 7.4 Buffer @ 60°C | 48 | 99.8 | <0.1 | <0.1 | 100.0 |
| 0.1 M NaOH @ 60°C | 24 | 88.9 | 5.4 | 5.6 | 99.9 |
| 48 | 79.1 | 10.1 | 10.5 | 99.7 |
Interpretation: The hypothetical data suggests that the compound is highly stable under neutral conditions but shows significant degradation under both acidic and basic conditions at elevated temperatures, with base-catalyzed hydrolysis proceeding slightly faster than acid-catalyzed hydrolysis.
References
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Pharmavize. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Cardiovascular Health: The Synthesis and Significance of this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). A brief study on forced degradation studies with regulatory guidance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21906241. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]
-
Autech Scientific. (n.d.). This compound. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]
-
Sopan Pharmaceuticals. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
-
Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word. Retrieved from [Link]
-
ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Summary for CID 66174. Retrieved from [Link]
-
PubMed. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Retrieved from [Link]
-
PubMed. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
Sources
- 1. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. echemi.com [echemi.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
resolving unexpected side products in 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide synthesis
Welcome to the technical support center for the synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this key pharmaceutical intermediate, a known inhibitor of Factor Xa.[1] Our focus is on the practical identification and resolution of unexpected side products to improve yield, purity, and process scalability.
Overview of the Primary Synthetic Pathway
The most prevalent synthetic route is a two-step process beginning with the amide coupling of 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine, followed by the selective reduction of the nitro group. Each step presents unique challenges that can lead to the formation of impurities.
Caption: A troubleshooting decision tree for common synthesis issues.
Part B: Issues in the Nitro Reduction Step
The selective reduction of the aromatic nitro group to an amine is the final step, but it is sensitive to reaction conditions, which can affect the chloro-substituent.
Q1: My final product is missing the chlorine atom. Mass spectrometry shows a peak at M-34 (loss of Cl, gain of H). Why did this happen?
A1: Preventing Dechlorination
This is a common and critical issue known as hydrodechlorination, especially prevalent during catalytic hydrogenation.
-
Causality (Mechanism): Catalysts like Palladium on Carbon (Pd/C) are highly active and can readily catalyze the cleavage of aryl-halide bonds in the presence of hydrogen gas. This results in the desired nitro reduction but also the undesired removal of the chlorine atom from the pyridine ring.
-
Troubleshooting Steps:
-
Change the Reduction Method: The most reliable solution is to switch to a non-catalytic reduction method. Reduction using metals in acidic media, such as iron powder in acetic acid (Fe/AcOH), is highly effective for reducing the nitro group without affecting the aryl chloride. [1]Another reported method is using hydrazine hydrate with a ferric chloride catalyst. [2] 2. Modify Hydrogenation Conditions (If Necessary): If catalytic hydrogenation must be used, try a less active catalyst (e.g., platinum on carbon) or add a catalyst poison/moderator (like quinoline) to suppress dehalogenation. This requires careful optimization.
-
Use Transfer Hydrogenation: Ammonium formate with Pd/C can sometimes be milder than gaseous H2 and may reduce the extent of dechlorination.
-
Q2: After using Fe/AcOH for the reduction and performing an aqueous workup, my product is an oily solid that is difficult to purify. What is the issue?
A2: Effective Workup for Metal-Based Reductions
The challenge here is not a side product from the reaction itself, but rather the effective removal of inorganic byproducts (iron salts).
-
Causality (Mechanism): The reaction produces iron (II) and iron (III) acetate salts, which can form complexes with the product's amino and amide groups, making extraction and crystallization difficult.
-
Troubleshooting Steps:
-
Basify and Filter: After the reaction, dilute the mixture with a solvent like ethyl acetate. Carefully basify the aqueous phase with a solution like sodium carbonate or ammonia until it is strongly alkaline (pH > 9). This precipitates the iron salts as iron hydroxides.
-
Use a Filter Aid: Filter the entire mixture through a pad of Celite® or Hyflow to remove the fine iron hydroxides. [1]This step is critical for a clean separation.
-
Thorough Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and base. Dry the organic layer over anhydrous sodium sulfate before concentrating.
-
Data Summary and Protocols
Table 1: Common Side Products and Their Identification
| Side Product Name | Molecular Formula | Δ Mass from Product | Likely Cause | Identification Notes |
| Dechlorinated Product | C₁₃H₁₃N₃O₂ | -34.45 | Catalytic hydrogenation (H₂/Pd-C) | Appears in LC-MS as [M-Cl+H]⁺. |
| N-Acylurea | C₂₂H₃₃N₅O₃ (EDC-derived) | +155.15 | Carbodiimide reaction without HOBt | Highly nonpolar, often insoluble. |
| Unreacted Nitro Intermediate | C₁₃H₁₁ClN₃O₄ | +29.99 | Incomplete reduction | Easily tracked by TLC/LC-MS. |
| Hydrolyzed Starting Material | C₈H₇NO₅ | -139.63 | Presence of water in coupling step | Acidic impurity, removable by base wash. |
Protocol 1: Recommended Synthesis of this compound
This protocol is based on a high-yield method that minimizes common side products. [1] Step A: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide Synthesis
-
To a stirred mixture of 5-methoxy-2-nitrobenzoic acid (1.0 eq.) and 5-chloropyridin-2-amine (1.0 eq.) in acetonitrile (10 vol), add pyridine (1.5 eq.) at 25–30°C.
-
Cool the mixture to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl3) (1.2 eq.) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting acid is consumed.
-
Carefully quench the reaction by pouring it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the nitro-intermediate. A reported yield is approximately 72%. [1] Step B: Reduction to the Final Product
-
Suspend the N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in glacial acetic acid (10 vol).
-
Add iron powder (3.0-4.0 eq.) portion-wise. An exotherm will be observed.
-
Heat the mixture to 50–55°C and stir for 2 hours, monitoring by TLC or LC-MS. [1]4. After completion, cool the reaction, dilute with ethyl acetate, and pour it into water.
-
Basify the aqueous layer with a saturated sodium carbonate solution to a pH of ~9.
-
Filter the mixture through a pad of Celite® to remove iron salts, washing the pad with additional ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
References
- BenchChem Technical Support. (2025). troubleshooting common issues in benzamide synthesis. BenchChem.
- BenchChem. (n.d.). This compound. BenchChem.
- ChemicalBook. (2025). This compound. ChemicalBook.
- BenchChem Technical Support Team. (2025). strategies to reduce impurities in benzamide synthesis. BenchChem.
- BenchChem. (n.d.). Troubleshooting benzamide synthesis side reactions and byproducts. BenchChem.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Reddit.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide by NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven comparison and workflow for the complete structural validation of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS: 280773-17-3), a key intermediate in the synthesis of novel oral anticoagulants like Factor Xa inhibitors.[1][2][3] While a direct, publicly available assigned spectrum for this specific molecule is not available, this guide establishes a robust validation framework by comparing predicted spectral data, derived from foundational NMR principles and analogous structures, with a detailed experimental protocol.
The core principle of this guide is not just to present data, but to illuminate the causality behind the experimental choices. We will operate under a self-validating system, where each step of the NMR analysis logically confirms the deductions of the previous one, culminating in a comprehensive and irrefutable structural assignment.
The Molecular Structure: An NMR Perspective
Before acquiring any spectra, a seasoned scientist first analyzes the structure to predict the expected NMR signatures. The molecule, with the formula C₁₃H₁₂ClN₃O₂, is composed of two key aromatic systems linked by an amide bond: a 1,2,4-trisubstituted aminomethoxybenzene ring and a 2,5-disubstituted chloropyridine ring.[2][4]
Our validation strategy will be to:
-
Unambiguously assign every proton and carbon signal.
-
Confirm the connectivity within each aromatic ring.
-
Establish the definitive link between the two rings via the amide bond.
Below is the structure with the systematic numbering that will be used for all spectral assignments.
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Data: An Educated Comparison
Without experimental data, we construct a predicted spectrum based on established chemical shift theory and data from analogous structures like substituted anilines, anisoles, and chloropyridines. This table serves as our primary comparison standard.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for a 400 MHz spectrometer in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted J (Hz) | Predicted ¹³C Shift (ppm) |
| Amide | NH | ~10.2 | s (broad) | - | - |
| Benzene | H3 | ~7.15 | d | J = 3.0 | ~115.5 |
| Benzene | H4 | ~6.80 | dd | J = 8.8, 3.0 | ~113.0 |
| Benzene | H6 | ~6.65 | d | J = 8.8 | ~112.5 |
| Benzene | NH₂ | ~5.50 | s (broad) | - | - |
| Methoxy | OCH₃ | ~3.75 | s | - | ~55.8 |
| Pyridine | H3' | ~8.15 | d | J = 8.7 | ~139.0 |
| Pyridine | H4' | ~7.90 | dd | J = 8.7, 2.5 | ~140.0 |
| Pyridine | H6' | ~8.35 | d | J = 2.5 | ~148.0 |
| Carbonyl | C=O | - | - | - | ~168.0 |
| Benzene | C1 | - | - | - | ~118.0 |
| Benzene | C2 | - | - | - | ~149.0 |
| Benzene | C5 | - | - | - | ~154.0 |
| Pyridine | C2' | - | - | - | ~151.0 |
| Pyridine | C5' | - | - | - | ~128.0 |
Causality Behind Predictions:
-
Amide and Amine Protons: These are broad singlets due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with the solvent. Their chemical shifts are highly dependent on concentration and solvent.
-
Benzene Ring Protons: The electron-donating -NH₂ and -OCH₃ groups shield the ring, shifting protons H3, H4, and H6 upfield (to lower ppm values) compared to unsubstituted benzene (7.34 ppm).
-
Pyridine Ring Protons: The electronegative nitrogen atom and the chlorine atom deshield the pyridine protons, shifting them downfield (to higher ppm values). H6' is expected to be the most downfield due to its proximity to the ring nitrogen.
-
Coupling Constants (J-values): Ortho coupling (³J) in aromatic rings is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is <1 Hz. This allows us to predict the splitting patterns (multiplicity).
The Experimental Workflow: A Self-Validating Protocol
This section details the step-by-step experimental plan. The logic is to build the structural picture from simple 1D experiments to more complex 2D correlations.
Caption: A logical workflow for NMR-based structural validation.
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of exchangeable amide (NH) and amine (NH₂) protons.
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Integrate all signals to confirm the proton count (should sum to 12, excluding the exchangeable protons which may integrate variably).
-
¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon signals (expecting 13). Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
Protocol 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
These experiments are the core of the validation, allowing us to piece the molecular puzzle together.
-
gCOSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.
-
Expected Correlations: We expect to see cross-peaks connecting H4 to H3 and H6 within the benzene ring spin system. Similarly, in the pyridine ring, H3' should correlate with H4', and H4' should show a weaker correlation to H6' (meta-coupling). The absence of correlations between the two sets of aromatic protons provides the first piece of evidence that they are separate spin systems.
-
-
gHSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).
-
Expected Correlations: Each protonated carbon will show a single cross-peak. For example, the proton signal at ~3.75 ppm will correlate to the carbon signal at ~55.8 ppm, definitively assigning the methoxy group. This allows for the unambiguous assignment of all protonated carbons listed in Table 1.
-
-
gHMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final validation. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the different fragments and assign the non-protonated (quaternary) carbons.
-
Crucial Expected Correlations for Validation:
-
Amide Linkage: The amide proton (NH, ~10.2 ppm) must show correlations to the carbonyl carbon (C7, ~168.0 ppm), the benzene carbon C1 (~118.0 ppm), and, most importantly, the pyridine carbon C2' (~151.0 ppm). This three-bond correlation across the amide bond is the definitive proof of the entire molecular backbone.
-
Benzene Ring Assignments: The methoxy protons (~3.75 ppm) will correlate to C5 (~154.0 ppm). Proton H6 (~6.65 ppm) will show correlations to C2 and C4, confirming their positions.
-
Pyridine Ring Assignments: Proton H6' (~8.35 ppm) will show correlations to C2' and C5', locking in the assignments for the quaternary carbons in the pyridine ring.
-
-
Data Interpretation and Comparison: The Final Verdict
By systematically analyzing the data from this suite of experiments, a complete and self-validating picture emerges.
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| NH (Amide) | None | None | C7 (C=O), C1, C2' |
| H3 | H4 | C3 | C1, C5 |
| H4 | H3, H6 | C4 | C2, C6 |
| H6 | H4 | C6 | C2, C4 |
| OCH₃ | None | C-Me | C5 |
| H3' | H4' | C3' | C2', C5' |
| H4' | H3', H6' (weak) | C4' | C2', C6' |
| H6' | H4' (weak) | C6' | C2', C5' |
The structural validation is complete when the experimental data perfectly matches the predicted correlations outlined in Table 2. The observation of the key HMBC correlation between the amide proton (NH) and the pyridine carbon (C2') provides irrefutable evidence of the N-(5-chloropyridin-2-yl)benzamide core structure. The remaining correlations confirm the precise substitution pattern on both aromatic rings. This multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative confirmation of the molecule's identity.
References
-
Ningbo Inno Pharmchem Co., Ltd. Advancing Cardiovascular Health: The Synthesis and Significance of this compound. [Link]
-
PubChem. This compound. [Link]
-
Home Sunshine Pharma. This compound CAS 280773-17-3. [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. This compound. [Link]
-
Zhang, D. et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectral Analysis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
The Importance of Spectral Verification
In drug development and medicinal chemistry, rigorous structural confirmation of all synthetic intermediates is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed molecular fingerprint, ensuring the identity and purity of the compound of interest before it proceeds to subsequent synthetic steps. Any deviation in the structure of an intermediate can lead to the formation of incorrect final products, resulting in a loss of time, resources, and potentially misleading biological data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
The following protocol outlines the standard procedure for preparing and analyzing a small organic molecule like 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Solvents like DMSO-d₆ or CDCl₃ are used because deuterium (²H) resonates at a different frequency from protons (¹H), thus avoiding large solvent signals that would obscure the analyte's peaks.[2] The choice between DMSO and CDCl₃ depends on the sample's solubility.
-
Filtering: It is crucial to remove any particulate matter as suspended solids can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.
-
Internal Standard (TMS): TMS is chemically inert and provides a single, sharp signal at a defined point (0.00 ppm), allowing for accurate calibration of the chemical shift axis.[3]
¹H NMR Spectral Interpretation: What to Expect
The structure of this compound suggests several distinct signals in the ¹H NMR spectrum. We can predict their approximate chemical shifts and splitting patterns. Aromatic protons typically resonate between 6.5 and 8.5 ppm.
| Expected Proton Signal | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Amide N-H | 8.5 - 9.5 | Broad singlet | 1H | The amide proton is deshielded and often exchanges, leading to a broad signal. |
| Pyridine Ring Protons | 7.5 - 8.2 | Doublet, Doublet of Doublets | 3H | The protons on the chloropyridine ring will be in the downfield aromatic region and will show coupling to each other. |
| Benzene Ring Protons | 6.5 - 7.5 | Doublet, Doublet of Doublets, Singlet | 3H | The protons on the substituted benzene ring will have distinct chemical shifts due to the influence of the amino and methoxy groups. |
| Amino (-NH₂) Protons | 4.5 - 5.5 | Broad singlet | 2H | Similar to the amide proton, these can be broad due to exchange. |
| Methoxy (-OCH₃) Protons | ~3.8 | Singlet | 3H | The three equivalent protons of the methyl group will appear as a sharp singlet. |
Comparison with an Alternative: 2-Amino-N-(p-tolyl)benzamide For a practical comparison, let's consider the reported ¹H NMR data for 2-Amino-N-(p-tolyl)benzamide.[4] This compound shares the 2-aminobenzamide core.
-
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃).[4]
This data supports our predictions: the amide NH is a broad singlet downfield, the aromatic protons are in the 6.6-7.5 ppm range, the amino protons are a broad singlet around 5.4 ppm, and the methyl group is a singlet upfield. For our target molecule, we would expect a similar pattern, but with the signals for the chloropyridine ring protons appearing in the more deshielded region of the aromatic spectrum and a singlet for the methoxy group instead of the tolyl methyl group.
¹³C NMR Spectral Interpretation: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Expected Carbon Signal | Approx. Chemical Shift (ppm) | Rationale |
| Amide Carbonyl (C=O) | 165 - 170 | The carbonyl carbon is highly deshielded and typically appears in this region. |
| Aromatic Carbons | 110 - 160 | The 11 distinct aromatic carbons will have chemical shifts determined by their position and the electronic effects of the substituents. Carbons bearing electronegative atoms (N, O, Cl) or the amide group will be further downfield. |
| Methoxy Carbon (-OCH₃) | 55 - 60 | The carbon of the methoxy group is shielded compared to the aromatic carbons. |
Comparison with an Alternative: 2-Amino-N-(p-tolyl)benzamide The reported ¹³C NMR data for this compound is:
-
¹³C-NMR δ (ppm): 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6.[4]
The amide carbonyl at 167.6 ppm and the aromatic carbons between 116 and 149 ppm are consistent with our expectations. The peak at 21.0 ppm corresponds to the tolyl methyl carbon. For our target molecule, we would expect to see a peak for the methoxy carbon around 55-60 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Experimental Protocol: ESI-MS
Caption: Workflow for ESI-MS sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Dilute Solution: ESI is very sensitive, and high concentrations can lead to signal suppression and contamination of the instrument.[1]
-
Acidification: The addition of a small amount of acid like formic acid helps to promote the formation of protonated molecules [M+H]⁺, which are readily detected in positive ion mode.
MS Interpretation: The Molecular Ion Peak
The molecular formula of this compound is C₁₃H₁₂ClN₃O₂. The expected monoisotopic mass is approximately 277.06 g/mol .[5] Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic isotopic pattern for the molecular ion.
-
Expected [M+H]⁺: A peak at m/z ≈ 278.07.
-
Expected [M+2+H]⁺: A peak at m/z ≈ 280.07 with an intensity of about one-third of the [M+H]⁺ peak.
Observing this isotopic pattern is a strong confirmation of the presence of one chlorine atom in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: FT-IR (KBr Pellet Method)
Caption: Workflow for FT-IR sample preparation (KBr pellet) and data acquisition.
Causality Behind Experimental Choices:
-
Dry KBr: Potassium bromide is hygroscopic and will absorb atmospheric moisture. Water has strong IR absorptions that can obscure important regions of the spectrum, so it is crucial to use dry KBr and prepare the pellet quickly.[6][7]
-
Fine Grinding: The sample must be ground to a fine powder to minimize light scattering, which can cause sloping baselines and distorted peak shapes.[8]
IR Spectral Interpretation: Key Vibrational Bands
The IR spectrum of this compound should display characteristic absorption bands for its functional groups.
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Appearance |
| Amine & Amide | N-H stretch | 3100 - 3500 | Medium to strong, can be broad. Expect multiple peaks for the primary amine and secondary amide.[9] |
| Aromatic | C-H stretch | 3000 - 3100 | Medium to weak, sharp.[10] |
| Amide | C=O stretch | 1650 - 1680 | Strong, sharp. This is a very characteristic peak.[11] |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to strong, multiple sharp peaks.[12] |
| Ether | C-O stretch | 1200 - 1300 (aryl-alkyl) | Strong. |
Comparison with an Alternative: 2-Amino-5-chloropyridine Experimental FT-IR data for 2-amino-5-chloropyridine shows aromatic C-H stretching at 3062 cm⁻¹ and C-N stretching at 1370 cm⁻¹.[13] This confirms the expected regions for these vibrations in the pyridine part of our target molecule. For the full molecule, the most prominent and diagnostic peaks would be the strong C=O stretch of the amide and the N-H stretches.
Conclusion
By following the detailed protocols outlined in this guide and understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating system for the characterization of this important synthetic intermediate. The comparative data from structurally similar molecules serves as a valuable reference point for confirming the assignment of key spectral features.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Sundaraganesan, N., et al. (2008). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219990, N-(pyridin-2-yl)benzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. [Link]
-
El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21906241, this compound. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-85. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Marsili, M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
University of California, San Diego. Sample preparation for FT-IR. [Link]
-
University of Washington. FTIR Standard Operating Procedure. [Link]
-
Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. [Link]
-
Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
University of Puerto Rico. INFRARED SPECTROSCOPY (IR). [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
University of Wisconsin-La Crosse. Short Summary of 1H-NMR Interpretation. [Link]
-
Smith, W. B. (2017). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Solubility of Things. Instrumentation in NMR Spectroscopy. [Link]
-
ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]
-
Deady, L. W., et al. (1997). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Pharma Times Official. (2025). SOP for Performance Check of Fourier Transform Infrared. [Link]
-
The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
University of Louisville. UOL- Fourier Transform Infrared Spectrometer (FTIR) SOP. [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of California, Los Angeles. IR Chart. [Link]
-
Master Organic Chemistry. IR Absorption Table. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
Wikipedia. Nuclear magnetic resonance. [Link]
-
Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
Sources
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. organomation.com [organomation.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide Analogs
Abstract
The 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational template for developing targeted therapeutics.[1] Its inherent structural features—a substituted benzamide core linked to a chloropyridine moiety—make it a versatile starting point for potent and selective inhibitors of key biological targets, most notably protein kinases and coagulation factors like Factor Xa.[1] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of this core structure. We will dissect the molecule to understand the functional role of each component, compare the performance of key analogs with supporting data from related compound series, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
The Core Scaffold: A Deconstruction
The parent compound, this compound (CAS No: 280773-17-3), can be divided into three primary regions for SAR analysis.[2][3] Understanding the contribution of each region is critical for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Region A (The "Warhead"): 2-Amino Group: This position is a primary vector for modification. The free amine can act as a hydrogen bond donor, but its substitution with larger, more complex moieties has been shown to be a highly effective strategy for enhancing target engagement.
-
Region B (The "Core"): 5-Methoxybenzamide: This central ring provides the structural rigidity and orientation for the other components. The methoxy group at the 5-position influences electronic properties and can be a key interaction point within a binding pocket.
-
Region C (The "Anchor"): N-(5-chloropyridin-2-yl) Group: This heterocyclic ring system is crucial for anchoring the molecule in the target's binding site. The chlorine atom, in particular, often plays a significant role in improving binding affinity and metabolic stability.
Caption: Key regions for SAR analysis of the parent scaffold.
Structure-Activity Relationship (SAR) Insights
While a singular, comprehensive SAR study on this exact scaffold targeting one protein is not publicly available, we can synthesize a robust model by analyzing data from its known applications and from structurally analogous benzamide inhibitors.
Region A: The Impact of 2-Amino Substitution
The 2-amino position is arguably the most critical for modulating biological activity. While the unsubstituted amine provides a valuable hydrogen bond donor, its acylation or replacement can lead to dramatic gains in potency.
A prime example is the development of the Factor Xa inhibitor, Betrixaban.[1] Here, the 2-amino group of the parent scaffold is replaced with a 4-(N,N-dimethylcarbamimidoyl)benzamido group. This modification transforms the molecule into a highly potent anticoagulant with an IC₅₀ of 0.12 nM against Factor Xa, demonstrating a profound increase in binding affinity driven by the new, larger substituent occupying a key pocket of the enzyme.[1]
In the context of kinase inhibition, this position often interacts with the hinge region of the ATP binding pocket. Replacing the simple amine with larger, specifically designed moieties can introduce additional hydrogen bonds and van der Waals interactions, significantly boosting inhibitory activity. Studies on related 2-phenoxybenzamides have shown that replacing piperazinyl substituents at this position with N-pivaloyl groups can lead to sub-micromolar antiplasmodial activity, underscoring the sensitivity of this site to modification.[4]
Region B: The Benzamide Core and 5-Methoxy Group
The central benzamide ring and its substituents dictate the overall conformation and electronic distribution of the molecule. The 5-methoxy group plays a subtle but important role.
-
Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity and binding properties of the entire scaffold.
-
Direct Interaction: In studies of 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors, the methoxy group was shown to form an additional hydrogen bond with key amino acid residues (Tyr394 and Arg400) in the target protein's binding pocket.[5] This suggests the 5-methoxy group in our core scaffold likely serves a similar purpose, acting as a hydrogen bond acceptor to enhance binding affinity.
Region C: The Role of the 5-Chloropyridinyl Anchor
The N-(5-chloropyridin-2-yl) moiety is essential for anchoring the inhibitor. The rationale behind this specific group is twofold:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region.
-
Chlorine Atom: Halogen substituents are a cornerstone of modern drug design. The 5-chloro group is critical for several reasons. It can form halogen bonds with backbone carbonyls in the binding site, an interaction that significantly enhances binding affinity. Furthermore, electron-withdrawing groups on this ring are often correlated with enhanced potency in related benzamide series.[6] The chlorine atom also serves to increase metabolic stability by blocking a potential site of oxidative metabolism.
Comparative Performance of Analogs as Kinase Inhibitors
Benzamide derivatives are well-established as potent protein kinase inhibitors.[7][8][9] They often function as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. Based on the SAR principles discussed, we can project the performance of various analogs targeting a representative tyrosine kinase, such as Bcr-Abl or EGFR.
| Analog ID | Modification (vs. Parent Scaffold) | Rationale for Modification | Predicted Biological Activity (IC₅₀) | Supporting Evidence/Inference |
| Parent | 2-NH₂; 5-OCH₃; 5'-Cl | Baseline scaffold | >10 µM | The unsubstituted amine often has weak activity. |
| A-1 | 2-NH-CO-(4-cyanophenyl) | Introduce H-bond acceptor/pi-stacking at Region A. | ~500 nM | Amide extensions at the 2-position dramatically improve potency.[1][10] |
| A-2 | 2-NH-CO-(4-methylphenyl) | Explore impact of electron-donating group at Region A. | ~1-2 µM | Substituents on N-phenyl extensions significantly influence activity.[7] |
| B-1 | 5-OH (demethylation) | Introduce H-bond donor capability at Region B. | ~5-10 µM | The methoxy group is often optimal for H-bonding as an acceptor.[5] |
| C-1 | 5'-CF₃ (replaces Cl) | Enhance electron-withdrawing character at Region C. | ~100-300 nM | Trifluoromethyl groups are potent bioisosteres for chlorine and can enhance binding.[8] |
| C-2 | No 5'-substituent (H) | Remove halogen bond potential at Region C. | >20 µM | Removal of the halogen often leads to a dramatic loss of activity.[7] |
Note: The IC₅₀ values presented are hypothetical estimates for comparative purposes, derived from SAR trends observed in related chemical series.
Target Pathway Context: The RAS-RAF-MEK-ERK Signaling Cascade
Many benzamide-based kinase inhibitors target components of the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that regulates cell proliferation and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates how an analog of our scaffold might function as a RAF or MEK inhibitor.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a benzamide analog.
Essential Experimental Protocols
Accurate and reproducible evaluation of novel analogs is paramount. The following protocols describe standardized, self-validating methodologies for characterizing kinase inhibitors derived from the this compound scaffold.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Its luminescence-based readout provides high sensitivity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Bcr-Abl, EGFR).
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), high purity.
-
Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.5 mM DTT).[12]
-
Test compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the recombinant kinase to the desired working concentration in the kinase reaction buffer.
-
Kinase Reaction Initiation: Add the kinase solution to the wells containing the test compounds and incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Prepare a substrate mix containing both the peptide substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate competitive inhibitor assessment.[12] Initiate the reaction by adding this mix to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Protocol: Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the effect of a compound on the proliferation and viability of cancer cells by quantifying ATP, an indicator of metabolically active cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl inhibitors).[8]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom, white-walled cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Microplate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its antiproliferative effect.[13]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI₅₀ value by plotting the data on a dose-response curve.
Workflow: Preclinical Evaluation of a Novel Benzamide Analog
The journey from a promising analog to a drug candidate involves a structured preclinical evaluation process.
Caption: A typical workflow for the preclinical evaluation of a novel inhibitor.[13]
Conclusion and Future Directions
The this compound scaffold represents a highly fertile ground for the development of targeted inhibitors. The SAR analysis reveals clear and actionable insights for optimization: the 2-amino position is the primary handle for achieving high potency through tailored substitutions, while the 5-methoxy and 5'-chloro groups provide crucial anchoring interactions and favorable physicochemical properties. Future efforts should focus on leveraging these principles to design analogs with superior kinase selectivity profiles, thereby minimizing off-target effects. Furthermore, the exploration of novel bioisosteres for the chloropyridine moiety could yield compounds with improved pharmacokinetic properties, paving the way for the next generation of therapeutics derived from this versatile and powerful chemical template.
References
- A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
- Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. Benchchem.
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
- This compound. Benchchem.
- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
- Piperidyl benzamides SAR: bicyclic amine modifications. ResearchGate.
- QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line.
- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central.
- This compound. PubChem.
- This compound. Sandoo Pharmaceuticals and Chemicals Co.,Ltd.
- Unraveling the Structure-Activity Relationship of 2-Chloro-N-quinolin-5-yl-benzamide Analogs: A Comparative Guide. Benchchem.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health.
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide. MedChemExpress.
- Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sandoopharma.com [sandoopharma.com]
- 4. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity | MDPI [mdpi.com]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide Derivatives as Factor Xa Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of safer and more effective anticoagulant therapies has spotlighted a variety of molecular scaffolds, among which, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide has emerged as a particularly promising core structure. Its derivatives have been extensively investigated, leading to the development of highly potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This guide provides a comprehensive comparative analysis of the efficacy of key derivatives of this scaffold, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed protocols for their evaluation.
The this compound Scaffold: A Foundation for Potent FXa Inhibition
The core structure, this compound, serves as a versatile template for the design of FXa inhibitors.[1][2] Its inherent structural features, including the substituted benzamide and chloropyridine moieties, provide a foundational framework for molecular interactions within the active site of the FXa enzyme.[1] Modifications to this scaffold have been systematically explored to enhance potency, selectivity, and pharmacokinetic properties.
A pivotal advancement in this chemical series was the discovery of Betrixaban, N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide.[3][4] This derivative demonstrated exceptional potency and selectivity for FXa, underscoring the therapeutic potential of this class of compounds.
Comparative In Vitro Efficacy of Key Derivatives
The cornerstone of evaluating the potential of these derivatives lies in their in vitro inhibitory activity against FXa. The half-maximal inhibitory concentration (IC50) is a critical parameter for this assessment. The following table summarizes the in vitro FXa inhibitory activity of selected this compound derivatives, highlighting the impact of structural modifications.
| Compound ID | R Group (at 2-amino position) | FXa IC50 (nM) | Selectivity vs. Thrombin |
| 1 | -H | > 1000 | - |
| 2 | 4-(N,N-dimethylcarbamimidoyl)benzoyl | 0.12 | > 1000-fold |
| 3 | 4-cyanobenzoyl | 1.2 | > 1000-fold |
| 4 | 4-aminobenzoyl | 25 | > 400-fold |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific assay conditions.
Structure-Activity Relationship (SAR) Analysis
Systematic SAR studies have been instrumental in optimizing the FXa inhibitory activity of this benzamide series.[3] The data reveals several key structural determinants for high-affinity binding.
The Critical Role of the 2-Position Substituent
The most significant enhancements in potency are achieved through modifications at the 2-amino position of the benzamide ring.
-
Unsubstituted Amine (Compound 1): The parent compound with a free amino group exhibits weak activity, indicating that this position is crucial for interaction with the S4 pocket of Factor Xa.
-
Introduction of a Benzoyl Moiety: Acylation of the 2-amino group with a substituted benzoyl group dramatically increases potency.
-
Basic Moieties Enhance Potency: The introduction of a basic group, such as the dimethylcarbamimidoyl group in Betrixaban (Compound 2), leads to a profound increase in inhibitory activity. This is attributed to a strong interaction with an aspartic acid residue (Asp189) at the bottom of the S1 pocket of FXa.
-
Neutral Substituents: While still potent, derivatives with neutral substituents like a cyano group (Compound 3) are less active than their basic counterparts, further emphasizing the importance of the basic interaction.
The following diagram illustrates the key SAR points:
Caption: Key structure-activity relationships at the 2-amino position.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Substituted Derivatives
The synthesis of the target derivatives typically involves a multi-step process, starting from commercially available materials.
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
-
To a solution of 5-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., acetonitrile), add a coupling agent (e.g., phosphorus oxychloride) and a base (e.g., pyridine).
-
Add 2-amino-5-chloropyridine to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Isolate the product by filtration and purify by recrystallization.
Step 2: Reduction of the Nitro Group
-
Suspend the nitro compound from Step 1 in a solvent such as acetic acid.
-
Add a reducing agent, for example, iron powder.[1]
-
Heat the mixture to facilitate the reduction.
-
Work up the reaction to isolate the this compound intermediate.
Step 3: Acylation of the 2-Amino Group
-
Dissolve the 2-amino intermediate in an appropriate solvent (e.g., dichloromethane).
-
Add the desired carboxylic acid (e.g., 4-(N,N-dimethylcarbamimidoyl)benzoic acid) and a coupling agent (e.g., HATU or DCC).
-
Include a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Purify the final product using column chromatography.
The general synthetic workflow is depicted below:
Caption: General synthetic route for 2-substituted derivatives.
In Vitro Factor Xa Inhibition Assay
The potency of the synthesized compounds against human Factor Xa is determined using a chromogenic assay.
-
Reagents and Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer with salts and a carrier protein (e.g., BSA)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Potential Anticancer Applications: An Emerging Area
While the primary focus for this scaffold has been anticoagulation, some benzamide derivatives have shown promise in oncology.[2] For instance, certain benzamides have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase and as agents to overcome multidrug resistance by inhibiting transporters like ABCG2. However, specific studies focusing on the anticancer efficacy of a series of this compound derivatives are limited in the public domain. Further research is warranted to explore the potential of this chemical class in cancer therapy.
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective Factor Xa inhibitors. The systematic exploration of structure-activity relationships, particularly at the 2-amino position, has led to the discovery of Betrixaban, a clinically effective anticoagulant. The introduction of a basic moiety at this position is a key determinant for high-affinity binding to the S1 pocket of Factor Xa. The detailed synthetic and assay protocols provided in this guide offer a framework for the continued investigation and optimization of this important class of therapeutic agents. While the potential for these derivatives in anticancer applications remains to be fully elucidated, the versatility of the benzamide core suggests that this may be a promising avenue for future research.
References
-
Zhang, P., Huang, W., Wang, L., Bao, L., Jia, Z. J., Bauer, S. M., Goldman, E. A., Probst, G. D., Song, Y., Su, T., Fan, J., Wu, Y., Li, W., Woolfrey, J., Sinha, U., Wong, P. W., Edwards, S. T., Arfsten, A. E., Clizbe, L. A., Kanter, J., Pandey, A., Park, G., Hutchaleelaha, A., Lambing, J. L., Hollenbach, S. J., Scarborough, R. M., & Zhu, B. Y. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179–2185. [Link]
-
ResearchGate. (2025). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. [Link]
-
The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (n.d.). PubMed Central. [Link]
-
Fevig, J. M., Pinto, D. J., Han, Q., Quan, M. L., Pruitt, J. R., Jacobson, I. C., Galemmo, R. A., Jr, Wang, S., Orwat, M. J., Bostrom, L. L., Knabb, R. M., Wong, P. C., Lam, P. Y., & Wexler, R. R. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 11(5), 641–645. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Cardiovascular Health: The Synthesis and Significance of this compound. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Characterizing the Cross-Reactivity Profile of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is more of an ideal than a reality. Small molecule inhibitors, while designed for a specific biological target, often interact with unintended proteins, a phenomenon known as cross-reactivity or off-target activity. These interactions can lead to unforeseen side effects, toxicity, or even present opportunities for drug repositioning. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical safety and efficacy assessment.
This guide focuses on establishing a robust cross-reactivity profile for the novel chemical entity, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS No: 280773-17-3). While this compound has been identified as a potential inhibitor of Factor Xa, a key enzyme in the coagulation cascade, a thorough investigation of its selectivity across the broader human proteome is essential for its development as a therapeutic agent.[1] This document will provide a strategic framework and detailed methodologies for researchers and drug development professionals to comprehensively characterize the selectivity of this, and other, novel chemical entities.
Strategic Framework for Cross-Reactivity Profiling
A systematic, multi-tiered approach is recommended to efficiently and accurately map the interaction landscape of a novel compound. This strategy begins with broad, high-throughput screening and progressively narrows down to more focused, functional validation assays.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Comparative Analysis: Learning from Established Inhibitors
To contextualize the potential cross-reactivity of this compound, it is instructive to examine the profiles of other well-characterized inhibitors. While our topic compound is noted as a Factor Xa inhibitor, its benzamide structure is also found in various kinase inhibitors. Kinases are a particularly important class of proteins to screen against due to the structural similarity of their ATP-binding pockets, which often leads to cross-reactivity.
For illustrative purposes, we will compare our hypothetical findings for the topic compound with the known cross-reactivity profiles of two Pim kinase inhibitors, AZD1208 and SGI-1776 . Pim kinases are serine/threonine kinases implicated in cancer, and their inhibitors are known to have varying selectivity profiles.[2][3][4][5]
Data Presentation: Hypothetical Kinome Scan Results
A primary method for broad cross-reactivity screening is a kinome scan, which measures the binding affinity of a compound against a large panel of kinases. The results are typically reported as the dissociation constant (Kd) or the percentage of inhibition at a fixed concentration.
Table 1: Hypothetical Kinome Scan Data
| Kinase Target | This compound (1 µM) (% Inhibition) | AZD1208 (Kd, nM)[3][6] | SGI-1776 (IC50, nM)[4][7][8] |
| Pim-1 | 15% | 0.1 | 7 |
| Pim-2 | 8% | 1.92 | 363 |
| Pim-3 | 12% | 0.4 | 69 |
| FLT3 | 25% | >1000 | 44 |
| Haspin | 18% | >1000 | 34 |
| Factor Xa | 95% (Primary Target) | Not Reported | Not Reported |
This table presents hypothetical data for the topic compound alongside published data for AZD1208 and SGI-1776 to illustrate how comparative data is presented.
From this comparative data, we can draw several insights:
-
AZD1208 is a potent and highly selective pan-Pim kinase inhibitor, with significantly lower affinity for other kinases.[3][6]
-
SGI-1776 , while also a Pim kinase inhibitor, demonstrates significant cross-reactivity with FLT3 and haspin kinases.[4][7] This dual inhibitory activity could be beneficial in certain contexts, such as in FLT3-mutated leukemias, but also represents a potential for different off-target effects.[5][8]
-
Our hypothetical data for This compound suggests high selectivity for its primary target, Factor Xa, with only weak interactions with the screened kinases at a high concentration.
Experimental Protocols for Cross-Reactivity Assessment
To ensure scientific integrity, the protocols used for cross-reactivity profiling must be robust and reproducible. Below are detailed methodologies for key experiments.
Protocol 1: Broad-Panel Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for assessing a compound's inhibitory activity against a panel of protein kinases.
Objective: To determine the percent inhibition of a large number of kinases by the test compound at a single concentration.
Materials:
-
Test Compound: this compound
-
Recombinant human kinases
-
Substrate peptides for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well plates
-
P30 filtermats
-
Phosphoric acid
-
Methanol
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific substrate peptide, and the recombinant kinase.
-
Add the test compound to the desired final concentration (e.g., 1 µM). Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Wash the filtermat once with methanol and allow it to air dry.
-
Measure the amount of incorporated radiolabel using a scintillation counter.[7]
-
Calculate the percent inhibition relative to the DMSO control.
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell.
Objective: To assess the target engagement of the test compound by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test Compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures using a thermal cycler for 3 minutes.
-
Cool the samples to room temperature.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpreting the Cross-Reactivity Profile: From Data to Decisions
The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of a compound's selectivity. This involves integrating data from various assays:
-
Primary Target Potency: The compound should exhibit high potency (low nM IC50 or Kd) for its intended target (e.g., Factor Xa).
-
Selectivity Window: The ratio of the potency against off-targets to the potency against the primary target defines the selectivity window. A larger window is generally desirable.
-
Functional Consequences: For any identified off-target interactions, it is crucial to determine if this binding translates into a functional effect (inhibition or activation) and if this effect is likely to be relevant at the intended therapeutic dose.
For this compound, a favorable profile would show high potency against Factor Xa and minimal, non-functional interactions with other proteins, particularly kinases and other proteases, at concentrations well above its therapeutic window. Should significant off-target interactions be identified, further investigation into the physiological consequences of these interactions would be warranted.
Conclusion
Characterizing the cross-reactivity profile of a novel compound like this compound is a cornerstone of preclinical drug development. By employing a strategic, multi-tiered approach that combines broad screening with specific functional validation, researchers can build a comprehensive selectivity profile. This profile is indispensable for predicting potential safety liabilities, understanding the full mechanism of action, and making informed decisions on the path to clinical development. The methodologies and comparative insights provided in this guide offer a robust framework for undertaking this critical aspect of drug discovery.
References
-
Benchchem. This compound.
-
PubChem. This compound. National Institutes of Health.
-
Home Sunshine Pharma. This compound CAS 280773-17-3.
-
India Fine Chemicals. This compound.
-
Zhang, D., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-85.
-
St-Gallay, S. A., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. PloS one, 12(10), e0185906.
-
HSP Pharma. 2-أمينو- N- (5-كلورووبيريدين-2-يل) -5-ميثوكسيبينزا ميد كاس 280773-17-3.
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, The Journal of the American Society of Hematology, 123(6), 905-913.
-
Cayman Chemical. SGI-1776 (Pim-Kinase Inhibitor IX, CAS Number: 1025065-69-3).
-
Benchchem. A Comparative Analysis of PIM Kinase Inhibitors SGI-1776 and AZD1208 in Leukemia Cells.
-
Mazzacurati, L., et al. (2015). The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells. Oncotarget, 6(34), 35838.
-
Tocris Bioscience. AZD 1208.
-
Selleck Chemicals. AZD1208 Pim inhibitor.
-
Wang, J., et al. (2019). Pim-1 kinase as cancer drug target: An update. Oncology letters, 17(3), 3459-3466.
-
Selleck Chemicals. SGI-1776 free base Pim inhibitor.
-
MedchemExpress. AZD1208.
-
O'Brien, S. E., et al. (2013). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and-independent mechanisms. Biochemical pharmacology, 85(4), 514-524.
-
Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, The Journal of the American Society of Hematology, 118(3), 693-702.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Key Intermediates for Factor Xa Inhibitors: A Guide for Researchers
In the landscape of modern anticoagulant therapies, Factor Xa inhibitors stand out as a cornerstone for the prevention and treatment of thromboembolic disorders. The synthetic efficiency and purity of the final active pharmaceutical ingredient (API) are critically dependent on the quality and manufacturing process of their key chemical intermediates. This guide provides a detailed, head-to-head comparison of the pivotal intermediates for three leading Factor Xa inhibitors: Rivaroxaban, Apixaban, and Edoxaban. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic pathways, experimental protocols, and comparative analysis of these crucial building blocks, offering insights to inform process optimization and development.
Introduction to Factor Xa Inhibitors and the Significance of Their Intermediates
Factor Xa, a serine protease, occupies a central and rate-limiting position in the coagulation cascade. Its inhibition effectively reduces thrombin generation and subsequent fibrin clot formation. The small molecule inhibitors Rivaroxaban, Apixaban, and Edoxaban have gained widespread clinical use due to their oral bioavailability and predictable pharmacokinetic profiles.
The synthesis of these complex molecules is a multi-step process where the efficiency of each step and the purity of the resulting intermediates directly impact the overall yield, cost-effectiveness, and safety profile of the final drug substance. A robust and well-characterized intermediate is paramount for a streamlined and scalable manufacturing process. This guide will dissect the synthesis of a key intermediate for each of these three blockbuster drugs, providing a comparative perspective on their chemical synthesis.
Rivaroxaban Intermediate: 4-(4-Aminophenyl)morpholin-3-one
A central building block in the synthesis of Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one . This intermediate provides the core morpholinone-aniline moiety of the final drug. Several synthetic routes have been developed, with a common strategy involving the reduction of the corresponding nitro-aromatic precursor, 4-(4-nitrophenyl)morpholin-3-one.
Synthetic Pathway Overview
The synthesis of 4-(4-aminophenyl)morpholin-3-one typically begins with the condensation of a suitable aniline derivative with a morpholinone precursor, followed by nitration and subsequent reduction. An alternative approach involves the direct coupling of 4-nitroaniline with a protected morpholinone precursor, followed by reduction. The choice of synthetic route often depends on factors such as raw material cost, reaction safety, and desired purity profile.
Below is a generalized synthetic workflow for the preparation of 4-(4-aminophenyl)morpholin-3-one.
Caption: Generalized synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one via catalytic hydrogenation, a common and efficient method.
Materials:
-
4-(4-nitrophenyl)morpholin-3-one
-
Palladium on activated carbon (5% or 10% w/w)
-
Ethanol or Water
-
Hydrogen gas
-
Autoclave or Parr pressure apparatus
Procedure:
-
Suspend 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol or water) in a pressure-resistant vessel.[1][2]
-
Add a catalytic amount of palladium on activated carbon (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar or 0.4 MPa).[1][2]
-
Heat the reaction mixture to a specified temperature (e.g., 60-90°C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by hydrogen uptake or analytical techniques like TLC or HPLC. The reaction is typically complete within 1.5 to 3 hours.[1][2]
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4-(4-aminophenyl)morpholin-3-one.[2]
Apixaban Intermediate: Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
A crucial intermediate in the synthesis of Apixaban is ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . This complex molecule contains the core pyrazolopyridinone scaffold of Apixaban. Its efficient synthesis with high purity is critical for the subsequent coupling and amidation steps.
Synthetic Pathway Overview
The synthesis of this intermediate is typically achieved through a multi-component reaction involving a hydrazone derivative and a dihydropyridinone precursor. The following diagram illustrates a representative synthetic approach.
Caption: Synthetic pathway to a key Apixaban intermediate.
Experimental Protocol: Cyclocondensation Reaction
This protocol is based on a patented procedure for the synthesis of the key Apixaban intermediate.[3]
Materials:
-
3-Morpholino-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Intermediate B)
-
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Intermediate A)
-
Triethylamine (TEA)
-
Toluene
-
Methanol
-
Trifluoroacetic acid (TFA), Sulfuric acid, or Acetic acid
Procedure:
-
Charge a reaction vessel with Intermediate B (e.g., 25 g, 0.065 moles), toluene (250 ml), Intermediate A (e.g., 20.68 g, 0.08 moles), and triethylamine (e.g., 10 g, 0.099 moles).[3]
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC or HPLC.[3]
-
After completion, distill off the toluene under reduced pressure to obtain a thick brown mass.[3]
-
Add methanol (400 ml) to the residue and cool the mixture to 25-30°C.[3]
-
Slowly add an acid such as trifluoroacetic acid (15 g, 0.135 moles), concentrated sulfuric acid (6.0 g), or glacial acetic acid (10.0 g).[3]
-
Stir the reaction mass at room temperature for 1.0-5.0 hours to facilitate precipitation of the product.[3]
-
Isolate the solid product by filtration and wash it with fresh methanol (25 ml).[3]
-
Dry the product at 60-65°C to obtain the desired intermediate.[3]
Edoxaban Intermediate: tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
The synthesis of Edoxaban relies on the chiral intermediate tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate . This molecule possesses the stereochemically complex diamine-substituted cyclohexane core of Edoxaban. Achieving high stereochemical purity is a major challenge in its synthesis.
Synthetic Pathway Overview
The synthesis of this intermediate often involves the stereoselective reduction of an azido group precursor. The azido intermediate is typically prepared from a mesylate precursor through a nucleophilic substitution reaction. The stereochemistry is often established early in the synthesis through methods like enzymatic resolution.
Caption: Synthetic pathway to a key Edoxaban intermediate.
Experimental Protocol: Reduction of Azido Intermediate
This protocol describes the reduction of the azido intermediate to the desired amino compound.
Materials:
-
tert-Butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Toluene
-
Hydrogenation kettle
Procedure:
-
Charge a hydrogenation kettle with methanol and tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate (e.g., 60 g).[4]
-
Add 10% palladium on carbon (e.g., 6.3 g).[4]
-
After stirring to ensure uniform mixing, purge the kettle with nitrogen three times, followed by three purges with hydrogen.[4]
-
Maintain the hydrogen pressure in the kettle at 0.4-0.6 MPa and heat the mixture to 50-60°C.[4]
-
Continue stirring and reacting until hydrogen absorption ceases.[4]
-
After the reaction is complete, release the pressure and replace the hydrogen with nitrogen.[4]
-
Filter the reaction liquid to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain a residue.[4]
-
Dissolve the residue in acetonitrile, filter out any insoluble matter, and concentrate the filtrate to dryness.[4]
-
Add toluene to the residue, heat to disperse, and then cool to 0-5°C to induce crystallization.[4]
-
Collect the solid by filtration and dry to obtain the final product.[4]
Head-to-Head Comparison of Intermediates
While a direct, perfectly controlled comparison is challenging due to the varied reporting standards in the literature, the following table summarizes the key performance indicators for the synthesis of the discussed intermediates based on the available data.
| Feature | Rivaroxaban Intermediate | Apixaban Intermediate | Edoxaban Intermediate |
| Intermediate Name | 4-(4-Aminophenyl)morpholin-3-one | Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate |
| Key Synthetic Challenge | Efficient and safe reduction of the nitro group. | High-yielding cyclocondensation and purification. | Stereocontrol and safe handling of azides. |
| Reported Yield | Highly variable (37.6% to 97.8%) depending on the method.[1][2] | 88-90%[3] | 87.7%[4] |
| Reported Purity | High purity achievable after recrystallization. | >99% by HPLC without further purification.[3] | High purity achievable after crystallization. |
| Process Scalability | Several scalable processes have been reported. | Described as suitable for large-scale preparation.[3] | Scalable process with a focus on safety by avoiding hazardous reagents in some routes. |
| Noteworthy Process Features | Use of various reducing agents (catalytic hydrogenation, SnCl2).[1] | One-pot cyclocondensation and salt formation for purification.[3] | Enzymatic resolution for stereocontrol; azide reduction. |
Conclusion
The synthesis of key intermediates for Factor Xa inhibitors is a field of continuous innovation, driven by the need for cost-effective, scalable, and safe manufacturing processes.
-
The synthesis of Rivaroxaban's intermediate , 4-(4-aminophenyl)morpholin-3-one, offers multiple routes with catalytic hydrogenation being a high-yielding option.
-
The key Apixaban intermediate can be synthesized in high yield and purity through a convergent cyclocondensation reaction, demonstrating an efficient approach to a complex scaffold.
-
The synthesis of the chiral Edoxaban intermediate highlights the importance of stereocontrol, which can be effectively managed through enzymatic methods, and the subsequent reduction of the azido group is a critical step.
Ultimately, the choice of a specific synthetic route for any of these intermediates will depend on a comprehensive evaluation of factors including raw material availability and cost, process safety, environmental impact, and the desired quality attributes of the final API. The experimental data and protocols presented in this guide provide a valuable resource for researchers and professionals working on the development and optimization of synthetic routes for this important class of anticoagulant drugs.
References
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
- (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1. (2025). ChemicalBook.
- Process for preparing 4-(4-aminophenyl)morpholin-3-one. (n.d.).
- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. (n.d.). ChemicalBook.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
- Synthesis method of 4-(4-aminophenyl)-3-morpholone. (n.d.).
- Rivaroxaban intermediate and preparation method thereof. (n.d.).
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2015). MDPI.
- A process for the preparation of apixaban and its intermediates. (2017).
- tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)
- A process for the preparation of apixaban and its intermediates. (2015).
- process for the preparation of rivaroxaban and intermediates thereof. (2012).
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - (n.d.).
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.).
- tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)
- Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)
- Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)
- (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. (n.d.). TradeIndia.
- 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. (n.d.). V & V Pharma Industries.
- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)
- Edoxaban-impurities. (n.d.).
- Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.).
- APIXABAN ETHYL ESTER. (n.d.). precisionFDA.
- tert-Butyl-(1S, 2R, 5S)-2-amino Edoxaban. (n.d.). CLEARSYNTH.
- Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)
- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)
- 473927-64-9|Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)
- PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. (2020).
- ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo- 4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)
- Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)
Sources
- 1. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 4. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to High-Resolution Mass Spectrometry: Confirming the Molecular Weight of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. For novel molecules like 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a compound with potential therapeutic applications, verifying the molecular weight is a critical checkpoint.[1] This guide provides an in-depth comparison of mass spectrometry techniques for this purpose, focusing on the precision of High-Resolution Mass Spectrometry (HRMS) and offering detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Precision: Why High-Resolution Mass Spectrometry?
While standard, low-resolution mass spectrometry provides a nominal mass, it often lacks the specificity to distinguish between compounds with very similar molecular weights (isobars).[2][3] High-Resolution Mass Spectrometry, in contrast, measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to several decimal places.[3][4] This precision is indispensable for confirming the elemental composition of a newly synthesized molecule and ensuring its identity and purity.[2]
For this compound, the theoretical monoisotopic mass, calculated from its molecular formula C₁₃H₁₂ClN₃O₂, is 277.0618 Da.[5] Achieving an experimental mass value within a few parts per million (ppm) of this theoretical value provides a high degree of confidence in the synthesized product.
Comparative Analysis of Ionization and Analyzer Technologies
The selection of an appropriate mass spectrometry technique is paramount for accurate molecular weight determination. The choice of ionization method and mass analyzer dictates the sensitivity, resolution, and overall success of the experiment.
| Technique | Ionization Principle | Mass Analyzer | Resolution | Key Advantages for Small Molecule Analysis |
| ESI-Q-TOF | Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[6][7] | A hybrid Quadrupole-Time-of-Flight (Q-TOF) analyzer combines the stability of a quadrupole with the high resolution and mass accuracy of a TOF detector.[8][9][10] | High (>10,000 FWHM)[9] | Excellent for polar molecules, provides high mass accuracy, and allows for MS/MS fragmentation studies for structural elucidation.[8][10] |
| LC-MS | ESI is commonly coupled with Liquid Chromatography (LC) for online separation of complex mixtures prior to mass analysis.[11][12] | Quadrupole, Ion Trap, TOF, Orbitrap | Variable | Enables analysis of complex samples, provides retention time as an additional identification parameter, and can be automated for high-throughput screening.[11][13] |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization. | Time-of-Flight (TOF) | Moderate to High | Primarily used for large biomolecules like proteins, but can be adapted for small molecules. Less common for this specific application. |
For a polar, small organic molecule like this compound, Electrospray Ionization coupled with a Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer is the recommended approach. ESI is a "soft" ionization technique, meaning it minimizes fragmentation and preserves the molecular ion, which is crucial for accurate molecular weight determination.[7] The Q-TOF analyzer offers the high resolution necessary to achieve the desired mass accuracy.[8][9]
Experimental Workflow for Molecular Weight Confirmation
The following diagram outlines the key stages in confirming the molecular weight of this compound using ESI-Q-TOF mass spectrometry.
Caption: Experimental workflow for molecular weight confirmation by ESI-Q-TOF MS.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the analysis of this compound using an ESI-Q-TOF mass spectrometer.
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Calibrant solution for the mass spectrometer
2. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 10 µg/mL in a 50:50 methanol:water solution.
-
To promote the formation of the protonated molecule ([M+H]⁺), add formic acid to the working solution to a final concentration of 0.1% (v/v).
3. Instrument Setup and Calibration:
-
Calibrate the Q-TOF mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This step is crucial for achieving high mass accuracy.
-
Set up the ESI source in positive ion mode.
-
Optimize source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.
4. Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over an m/z range that includes the expected mass of the protonated molecule (e.g., m/z 100-500).
-
Ensure sufficient data is acquired to generate a high-quality spectrum.
5. Data Analysis:
-
Process the acquired spectrum using the instrument's software.
-
Identify the peak corresponding to the monoisotopic mass of the protonated molecule, [C₁₃H₁₂ClN₃O₂ + H]⁺.
-
Determine the experimental m/z value of this peak.
-
Calculate the mass error in ppm to compare the experimental mass with the theoretical mass.
Expected Results and Interpretation
The primary goal is to observe a prominent ion corresponding to the protonated molecule, [M+H]⁺. Given the presence of chlorine, the isotopic pattern should also be examined.
| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) (within 5 ppm error) | Notes |
| [M+H]⁺ | 278.0696 | 278.0682 - 278.0710 | The most abundant ion expected in positive ESI mode. |
| [M+Na]⁺ | 300.0516 | 300.0501 - 300.0531 | Sodium adducts are commonly observed. |
| Isotopic Peak [M+2+H]⁺ | 280.0667 | 280.0653 - 280.0681 | Due to the natural abundance of the ³⁷Cl isotope, a peak at approximately +2 Da with roughly one-third the intensity of the [M+H]⁺ peak is expected. |
Confirmation Criteria: A mass error of less than 5 ppm between the experimental and theoretical monoisotopic mass of the [M+H]⁺ ion, along with the correct isotopic distribution for a chlorine-containing compound, provides strong evidence for the successful synthesis and identity of this compound.
Conclusion
Confirming the molecular weight of a novel compound is a non-negotiable step in the research and development pipeline. High-Resolution Mass Spectrometry, particularly ESI-Q-TOF, offers the necessary precision and confidence for this critical task.[2] By following a well-defined experimental protocol and carefully interpreting the resulting high-resolution mass data, researchers can definitively validate the elemental composition and, by extension, the identity of this compound, ensuring the integrity of subsequent biological and pharmacological studies.
References
-
Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
-
Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]
-
CovalX. (n.d.). LC-MS Analysis: Accurate Protein Molecular Weight Determination. Retrieved from [Link]
-
Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]
-
El-Aneed, A., Cohen, A., & Banoub, J. (2009). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Applied Spectroscopy Reviews, 44(3), 210-230. [Link]
-
Dargan, P. I., & Wood, D. M. (2013). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 59(9), 1284-1286. [Link]
-
Semantic Scholar. (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21906241, this compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] An introduction to quadrupole-time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. covalx.com [covalx.com]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Comprehensive Guide to Benchmarking Novel Anticoagulants: From In Vitro Assays to Mechanistic Insights
In the landscape of cardiovascular medicine, the development of novel anticoagulants is a critical endeavor aimed at preventing and treating thromboembolic disorders with improved efficacy and safety profiles. The journey from a promising derivative to a potential clinical candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for benchmarking the anticoagulant activity of novel derivatives against established standards. We will delve into the foundational principles of coagulation, explore key in vitro and in vivo assays, and illustrate how to synthesize data to build a compelling case for a new therapeutic agent.
The Coagulation Cascade: A Primer on Therapeutic Targets
At its core, hemostasis is a finely tuned process, and the coagulation cascade is its central signaling pathway. Understanding this cascade is paramount, as its various factors are the primary targets for anticoagulant drugs. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways, all converging on the generation of thrombin, which then converts fibrinogen to fibrin to form a stable clot.
Caption: The Coagulation Cascade, highlighting the intrinsic, extrinsic, and common pathways.
Core In Vitro Assays: The First Line of Evaluation
The initial assessment of an anticoagulant's activity is performed using a panel of in vitro plasma-based clotting assays. These tests provide fundamental information on the compound's potency and its likely mechanism of action.
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay evaluates the integrity of the intrinsic and common pathways. It is initiated by adding a contact activator (e.g., silica, ellagic acid) and phospholipids (a substitute for platelet surfaces) to citrated plasma, followed by calcium chloride to trigger coagulation. The time taken for a clot to form is the aPTT. This assay is particularly sensitive to inhibitors of factors XII, XI, IX, VIII, X, V, prothrombin, and fibrinogen, making it a cornerstone for monitoring unfractionated heparin therapy.
Prothrombin Time (PT)
The PT assay assesses the extrinsic and common pathways. It is initiated by adding tissue factor (thromboplastin) and calcium to citrated plasma. The time to clot formation is the PT. This assay is sensitive to deficiencies or inhibition of factors VII, X, V, prothrombin, and fibrinogen. The PT is most commonly used to monitor the efficacy of vitamin K antagonists like warfarin, with results often reported as the International Normalized Ratio (INR).
Caption: A generalized workflow for plasma-based clotting assays like aPTT and PT.
Thrombin Generation Assay (TGA)
While aPTT and PT provide single-point measurements, the Thrombin Generation Assay (TGA) offers a more dynamic and comprehensive view of coagulation. This assay measures the concentration of thrombin generated over time in plasma after the initiation of coagulation. Key parameters include the lag time, the time to peak thrombin, the peak amount of thrombin generated, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated. The TGA is highly sensitive to the effects of a wide range of anticoagulants.
Comparative Data Analysis: Benchmarking "Derivative Y"
To illustrate the benchmarking process, let's consider a hypothetical novel anticoagulant, "Derivative Y," and compare its in vitro profile to established standards: Warfarin (a vitamin K antagonist), Heparin (an indirect thrombin and Factor Xa inhibitor), and Rivaroxaban (a direct Factor Xa inhibitor).
| Assay | Derivative Y (1 µM) | Warfarin (1 µM) | Heparin (0.5 U/mL) | Rivaroxaban (0.5 µM) | Normal Plasma |
| aPTT (seconds) | 85.2 | 45.1 | >120 | 58.3 | 28-35 |
| PT (seconds) | 18.5 | 25.8 | 16.2 | 22.1 | 11-13.5 |
| TGA (ETP, nM*min) | 450 | 950 | 150 | 600 | 1500-2000 |
| Anti-FXa (IU/mL) | 1.8 | 0.1 | 0.4 | 2.2 | <0.1 |
Analysis of Hypothetical Data:
-
Derivative Y shows a significant prolongation of the aPTT with a moderate effect on the PT, suggesting a primary effect on the intrinsic and/or common pathways. Its potent reduction of ETP in the TGA confirms strong overall anticoagulant activity. The high Anti-FXa result strongly indicates that Derivative Y is a potent Factor Xa inhibitor, similar to Rivaroxaban.
-
Warfarin prolongs both PT and aPTT, consistent with its mechanism of inhibiting the synthesis of multiple vitamin K-dependent clotting factors.
-
Heparin dramatically prolongs the aPTT, its primary monitoring assay, by potentiating antithrombin III.
-
Rivaroxaban , a direct Factor Xa inhibitor, prolongs both clotting times and significantly reduces thrombin generation, as expected.
In Vivo Models: Assessing Efficacy and Safety in a Physiological Context
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models of thrombosis are essential to evaluate a compound's antithrombotic efficacy and bleeding risk. A commonly used model is the ferric chloride (FeCl₃)-induced thrombosis model in rodents.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model
-
Animal Preparation: A rodent (e.g., a mouse or rat) is anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: The test compound (e.g., Derivative Y) or a vehicle control is administered intravenously or orally.
-
Thrombosis Induction: A filter paper saturated with ferric chloride is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes). Ferric chloride causes oxidative injury to the vessel wall, initiating a thrombotic response.
-
Blood Flow Monitoring: Blood flow through the artery is monitored using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion (cessation of blood flow). A successful anticoagulant will significantly delay or prevent occlusion compared to the control group.
-
Safety Assessment: Bleeding risk can be assessed using a tail transection model, where the time to bleeding cessation is measured after a small portion of the tail is amputated.
The rationale for using this model is its high reproducibility and its ability to simulate key aspects of arterial thrombosis. Demonstrating efficacy in such a model, coupled with an acceptable bleeding profile, is a critical milestone in preclinical development.
Synthesizing the Evidence for a Novel Anticoagulant
The comprehensive benchmarking of a novel anticoagulant derivative involves a logical progression from broad screening assays to specific mechanistic studies and finally to in vivo validation. The data from aPTT and PT assays provide initial clues to the compound's mechanism, which can be further explored with more specific assays like the Anti-Factor Xa assay and the comprehensive TGA. This multi-faceted in vitro characterization, when combined with positive efficacy and safety data from in vivo models, builds a robust preclinical data package, paving the way for further development.
References
-
Activated Partial Thromboplastin Time (aPTT) . Testing.com. [Link]
-
Prothrombin Time (PT/INR) . Johns Hopkins Medicine. [Link]
-
Thrombin Generation Assay . National Center for Biotechnology Information. [Link]
-
Warfarin . MedlinePlus. [Link]
-
Heparin . MedlinePlus. [Link]
-
Rivaroxaban . MedlinePlus. [Link]
-
Ferric Chloride-Induced Thrombosis Model . National Center for Biotechnology Information. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS No. 280773-17-3). As a halogenated aromatic compound used in pharmaceutical research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven best practices.
Hazard Profile and Core Safety Imperatives
Understanding the specific hazards of this compound is the foundation of its safe management. The compound's classification dictates the necessary precautions and disposal pathway.
Expert Insight: The primary concern with this compound stems from its classification as a halogenated aromatic compound and its specific target organ toxicity. Halogenated wastes are often more costly and complex to dispose of due to the potential for forming persistent environmental pollutants if not handled correctly.[3][4] Therefore, strict waste segregation is not just a regulatory requirement but a critical cost and environmental management strategy.
According to GHS classifications provided to the European Chemicals Agency (ECHA), this substance may cause damage to organs (H371).[5] Other safety data sheets indicate it may be harmful if swallowed (H302) and is toxic to aquatic life with long-lasting effects (H411).[6] These classifications necessitate its treatment as hazardous waste from the point of generation.[1]
| Hazard Classification & Data | Source | Details |
| GHS Hazard Statements | ECHA C&L Inventory | H371 : May cause damage to organs.[5] |
| Biosynth SDS | H302 : Harmful if swallowed. H411 : Toxic to aquatic life with long lasting effects.[6] | |
| Molecular Formula | PubChem | C₁₃H₁₂ClN₃O₂[5] |
| CAS Number | BenchChem, PubChem | 280773-17-3[2][5] |
| Waste Classification | EPA / RCRA | Regulated Hazardous Waste.[7][8] As a halogenated organic compound, it falls under specific waste management guidelines.[1][3] |
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations prohibit the disposal of hazardous chemicals in regular trash or down the sewer system and mandate a comprehensive "cradle-to-grave" management system.[7][9]
For academic laboratories, Subpart K of the RCRA regulations offers a slightly more flexible, but still stringent, set of rules for managing unwanted materials and making hazardous waste determinations.[7][10] The core principle remains: all generated hazardous waste must be properly identified, labeled, stored, and transferred to a licensed disposal facility.[8]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps from the moment waste is generated to its final collection. The causality behind each step is explained to ensure a deep understanding of the process.
Step 1: Immediate Waste Segregation at the Point of Generation
The "Why": This is the most critical step. Cross-contamination of waste streams can create dangerous chemical reactions, complicate disposal, and significantly increase costs. Halogenated organic waste must be kept separate from non-halogenated waste.[1][3][11]
Procedure:
-
Designate Waste Containers: Before starting any experiment, prepare dedicated, properly labeled hazardous waste containers. You will need separate containers for:
-
Solid Halogenated Waste: Unused or expired solid this compound, contaminated weigh boats, and contaminated absorbent materials (e.g., spill pads).
-
Liquid Halogenated Waste: Rinsate from glassware (e.g., acetone, methanol washes) and any solutions containing the compound.[1]
-
Sharps Waste: Contaminated needles or razor blades.
-
Contaminated PPE: Heavily contaminated gloves, lab coats, etc., should be double-bagged and placed in a designated solid waste container.
-
-
Execute Segregation: As you work, immediately place waste into the correct container. Never mix incompatible waste streams. For example, never mix acidic waste with this compound, and keep it separate from bases and strong oxidizing agents.[12][13]
Step 2: Containerization and Labeling
The "Why": Proper containerization prevents leaks and spills, while clear labeling ensures safety and compliance. Federal law requires that waste containers are clearly identified to prevent accidental mixing and to inform emergency responders of the contents.[14]
Procedure:
-
Select Compatible Containers: Use containers that are chemically resistant to the waste. High-density polyethylene (HDPE) carboys are suitable for liquid waste, while wide-mouth HDPE or glass jars are appropriate for solids.[8][12] Ensure containers have secure, leak-proof screw caps.[7][9]
-
Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[3][14]
-
Complete the Label: Fill out the label completely and accurately, including:
-
The full chemical name: "this compound". Avoid abbreviations.
-
The precise composition and estimated percentages of all contents (including solvents).
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").[14]
-
The accumulation start date (this is added ONLY when the container is moved to a Central Accumulation Area, not in the lab's satellite area).[14]
Step 3: Storage in a Satellite Accumulation Area (SAA)
The "Why": An SAA is a designated laboratory space for the short-term storage of hazardous waste. This ensures the waste is under the control of trained laboratory personnel and stored safely before being moved to a central facility.[12][14]
Procedure:
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the direct supervision of lab personnel.[8][14] A designated cabinet or a secondary containment tray within a fume hood is a common choice.
-
Use Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[8]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when you are actively adding waste.[9][12]
-
Monitor Fill Level: Do not overfill containers. A maximum of 90% capacity is a safe rule of thumb to allow for expansion and prevent spills.[8]
Step 4: Arranging for Final Disposal
The "Why": Hazardous waste must be disposed of through a licensed and regulated process. Your institution's EHS office manages this process to ensure compliance with all federal, state, and local regulations.[1]
Procedure:
-
Request a Pickup: Once a waste container is full (or within the time limits set by your institution, often one year for SAAs), arrange for its removal by contacting your EHS office.[1][12] Follow your institution's specific procedure, which is typically an online request form.
-
Prepare for Transport: Ensure the waste container is clean on the outside, the label is fully visible and legible, and the cap is tightly secured.
-
Maintain Records: Keep a copy of the waste pickup request for your laboratory's records, as required by RCRA.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
Caption: Waste disposal decision workflow for this compound.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Echemi. (2023, October 10). This compound.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- ChemicalBook. (2025, July 24). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Temple University. (2021, October). Halogenated Solvents in Laboratories.
- Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
- Home Sunshine Pharma. (n.d.). This compound CAS 280773-17-3.
- Biosynth. (2024, April 8). Safety Data Sheet.
- Benchchem. (n.d.). This compound.
- Fisher Scientific Company. (2013, October 15). Safety Data Sheet.
- P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. p2infohouse.org [p2infohouse.org]
- 5. This compound | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. epa.gov [epa.gov]
- 11. mn.uio.no [mn.uio.no]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Mastering the Safe Handling of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the ability to safely manage novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS No. 280773-17-3), a compound of interest in drug development. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient research environment.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide synthesizes known hazard information from global classification systems and data from structurally similar compounds to provide a robust framework for safe handling. The precautionary principles outlined here are designed to be both comprehensive and adaptable to your specific laboratory context.
Hazard Identification and Risk Assessment: What You're Dealing With
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
This classification indicates a significant potential for specific target organ toxicity upon single exposure. The precautionary statements associated with this classification underscore the need for meticulous handling to avoid exposure[1][2].
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Specific target organ toxicity — single exposure, Category 2 | H371: May cause damage to organs | Warning |
Given the presence of an aromatic amine, a chlorinated pyridine ring, and a benzamide functional group, a cautious approach is warranted. Aromatic amines, as a class, are known for potential toxicity, and chlorinated compounds can present their own set of hazards. Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Fully-buttoned laboratory coat. | Work in a certified chemical fume hood or use a dust mask. |
| Solution Preparation | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Fully-buttoned laboratory coat. | All manipulations should be performed in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield if there is a risk of splashing. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant apron over a laboratory coat. | All manipulations should be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | All manipulations should be performed in a certified chemical fume hood. |
Expert Insight: Double gloving is a recommended practice when handling this compound, especially during solution preparation and reaction setup. This provides an additional barrier and allows for the safe removal of the outer glove immediately following any potential contamination.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Procedural Guidance:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, plastic-backed paper.
-
-
Handling:
-
When weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, or absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Place the contaminated material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal is a critical component of laboratory safety and environmental responsibility. The following protocols should be strictly followed for all waste contaminated with this compound.
Waste Segregation is Key:
-
Solid Waste:
-
Place contaminated consumables (e.g., weighing paper, gloves, absorbent pads) into a dedicated, labeled, and sealed waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a labeled, sealed, and chemically-resistant container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Methodology:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Clearly label all waste containers with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Be Prepared
In case of skin contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
In case of eye contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Immediately call a POISON CENTER or doctor/physician.
If inhaled:
-
Move the person to fresh air and keep them comfortable for breathing.
-
Call a POISON CENTER or doctor/physician if you feel unwell.
If swallowed:
-
Rinse mouth.
-
Call a POISON CENTER or doctor/physician if you feel unwell.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
